Product packaging for Isoquinoline-7-carboxylic acid(Cat. No.:CAS No. 221050-96-0)

Isoquinoline-7-carboxylic acid

Cat. No.: B1320052
CAS No.: 221050-96-0
M. Wt: 173.17 g/mol
InChI Key: QUFUUBBLCOBJPH-UHFFFAOYSA-N
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Description

Isoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B1320052 Isoquinoline-7-carboxylic acid CAS No. 221050-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUUBBLCOBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594145
Record name Isoquinoline-7-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-96-0
Record name Isoquinoline-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-7-carboxylic acid
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Foundational & Exploratory

Introduction: The Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoquinoline-7-carboxylic Acid: Core Properties and Scientific Applications

The isoquinoline moiety, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] This structural motif is the backbone of numerous alkaloids, such as papaverine and morphine, and its derivatives exhibit a vast spectrum of biological activities. Consequently, substituted isoquinolines are highly sought-after scaffolds in drug discovery, with applications as anticancer, antihypertensive, and antifungal agents.[2][3] this compound, a specific derivative, serves as a critical building block, offering a reactive handle—the carboxylic acid—for further molecular elaboration while retaining the core pharmacophore. This guide provides a detailed examination of its fundamental properties, reactivity, synthesis, and applications for researchers in drug development and organic synthesis.

Molecular Structure and Nomenclature

This compound is systematically named based on the isoquinoline ring system, with the carboxylic acid group located at position 7. The numbering of the isoquinoline ring begins at the carbon adjacent to the nitrogen in the pyridine ring and proceeds around the bicyclic system.

dot

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While specific experimental data for the 7-isomer, such as a precise melting point and solubility, are not widely published, data from closely related isomers are provided for comparative analysis and estimation.

PropertyValueReference(s)
CAS Number 221050-96-0[4][5]
Molecular Formula C₁₀H₇NO₂[4][5]
Molecular Weight 173.17 g/mol [4][5]
Appearance Predicted to be an off-white to yellow solid.[6]
Melting Point Data not available.-
Comparative Isomers1-isomer: 164 °C (dec.)3-isomer: 166-167 °C[7][8]
Solubility Predicted to have low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).[8][9]
Storage Conditions Store at room temperature in a dark, inert atmosphere.[5]
SMILES OC(=O)C1=CC2=C(C=CN=C2)C=C1[5]

Spectroscopic Profile

The structural identity of this compound can be confirmed through standard spectroscopic techniques. The following profile is based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear significantly downfield, typically in the δ 10-13 ppm range, due to deshielding and hydrogen bonding.

  • Aromatic Protons (Ar-H): Six protons on the isoquinoline ring system would appear in the δ 7.0-9.0 ppm region.[10] The exact chemical shifts and coupling patterns (doublets, singlets, multiplets) depend on their position relative to the nitrogen atom and the electron-withdrawing carboxylic acid group. Protons adjacent to the nitrogen (at C1 and C3) and the proton at C8 are typically the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

  • Carbonyl Carbon (-COOH): A characteristic signal is expected in the δ 160-185 ppm range. This peak is often of lower intensity due to relaxation effects.

  • Aromatic Carbons (Ar-C): The nine carbons of the isoquinoline ring will produce signals in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups.

  • O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic isoquinoline ring.

Reactivity and Chemical Properties

The reactivity of this compound is dictated by its two primary functional components: the aromatic isoquinoline ring and the carboxylic acid group.

  • Acidity and Carboxylic Acid Reactions: As a carboxylic acid, it is a weak acid that will deprotonate in the presence of a base to form a carboxylate salt, enhancing its solubility in aqueous media. The carboxylic acid group is a versatile handle for synthesis, readily undergoing standard transformations:

    • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

    • Amidation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or via coupling agents like EDC/HATU) followed by reaction with an amine produces an amide. This is a cornerstone reaction in medicinal chemistry for linking the isoquinoline scaffold to other molecular fragments.

  • Isoquinoline Ring Reactivity: The isoquinoline ring system is generally electron-deficient due to the electronegative nitrogen atom.

    • Electrophilic Aromatic Substitution (EAS): EAS reactions (e.g., nitration, halogenation) are generally difficult and require harsh conditions. When they do occur, substitution is directed to the benzene portion of the ring, primarily at the C5 and C8 positions.

    • Nucleophilic Aromatic Substitution (NAS): The pyridine-like portion of the ring is susceptible to nucleophilic attack, particularly at the C1 position, especially if a leaving group is present or under activating conditions (e.g., Chichibabin reaction).

Synthesis Pathways and Methodologies

The synthesis of substituted isoquinolines is well-established, with several named reactions providing reliable routes. A plausible and efficient method for preparing this compound is the Pomeranz-Fritsch reaction .[1][11]

Proposed Synthetic Workflow: Pomeranz-Fritsch Reaction

This workflow involves the acid-catalyzed cyclization of a Schiff base formed from a substituted benzaldehyde and an aminoacetal.

dot

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Hydrolysis start1 3-Formylbenzoic acid (or methyl ester) intermediate Schiff Base Intermediate start1->intermediate Condensation (-H₂O) start2 Aminoacetaldehyde diethyl acetal start2->intermediate cyclized Dihydroisoquinoline Intermediate intermediate->cyclized Strong Acid (e.g., H₂SO₄) Electrophilic Cyclization product Isoquinoline-7-carboxylate (Ester) cyclized->product Elimination of EtOH & Aromatization final_product This compound product->final_product Acid or Base Hydrolysis

Caption: Workflow for the Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol (Generalized)

The following protocol describes a generalized procedure for the synthesis. Scientist's Note: This reaction is often sensitive to the acid concentration and temperature; optimization may be required. Using the methyl ester of 3-formylbenzoic acid is often preferred to avoid side reactions with the free carboxylic acid under the harsh acidic conditions.

  • Step 1: Imine Formation

    • To a solution of methyl 3-formylbenzoate (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add aminoacetaldehyde diethyl acetal (1.1 eq).

    • If desired, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water azeotropically.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Remove the solvent under reduced pressure to yield the crude Schiff base, which is often used in the next step without further purification.

  • Step 2: Cyclization and Aromatization

    • Caution: This step involves concentrated strong acid and is exothermic. Perform in a fume hood with appropriate personal protective equipment.

    • Slowly add the crude Schiff base from Step 1 to a stirred solution of concentrated sulfuric acid (e.g., 70-85%) at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, allow the mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) for several hours.

    • Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.

    • Once complete, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Step 3: Workup and Purification

    • Basify the acidic aqueous mixture with a strong base (e.g., NaOH or NH₄OH) to a pH > 9, keeping the solution cool.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl isoquinoline-7-carboxylate.

  • Step 4: Hydrolysis

    • Dissolve the crude ester in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., 2M NaOH).

    • Heat the mixture to reflux and stir until TLC or LC-MS analysis confirms the complete disappearance of the ester.

    • Cool the reaction, remove the alcohol under reduced pressure, and dilute with water.

    • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH 3-5).

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic or material applications.

  • Drug Discovery: The isoquinoline core is a "privileged scaffold" in medicinal chemistry. The carboxylic acid at the 7-position provides a convenient attachment point for building structure-activity relationships (SAR). By converting the acid to various amides, esters, or other functional groups, researchers can modulate the compound's potency, selectivity, solubility, and pharmacokinetic properties.[12] Derivatives are investigated for a wide range of targets, including enzymes and receptors involved in cancer and inflammatory diseases.[6]

  • Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and dyes. Isoquinoline-based materials are explored for their potential as conductive polymers, optical materials, and chemical sensors.[3]

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, compounds of this class (heterocyclic carboxylic acids) should be handled with care in a laboratory setting.

  • General Precautions: Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be an irritant to the eyes and skin. The parent compound, isoquinoline, is a weak base, while the product is a weak acid. Handle accordingly.

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of Isoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of isoquinoline-7-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] The isoquinoline scaffold is a privileged structure in pharmacology, forming the core of numerous natural and synthetic bioactive molecules.[2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for the unambiguous characterization of this important molecule.

Introduction to this compound

This compound belongs to the family of benzopyridines, which are composed of a benzene ring fused to a pyridine ring.[2] Specifically, it is an isomer of isoquinoline, a structural variant of quinoline.[2] The presence of the carboxylic acid group at the 7-position significantly influences the molecule's physicochemical properties and biological activity, making its precise structural confirmation a critical step in any research and development pipeline.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₂--INVALID-LINK--
Molecular Weight 173.17 g/mol --INVALID-LINK--
CAS Number 221050-96-0--INVALID-LINK--

Strategic Approach to Structure Elucidation

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. This guide will detail a logical workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced 2D NMR techniques.

A logical workflow for the structural elucidation of organic compounds.

Part 1: Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of an unknown compound. For this compound, this technique provides the initial, crucial piece of the structural puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Incorporate a suitable internal standard for mass calibration to ensure high accuracy.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Set the mass range to m/z 50-500 to ensure capture of the molecular ion and potential fragments.

  • Utilize collision-induced dissociation (CID) to induce fragmentation and obtain structural information.

Data Interpretation and Expected Results

The molecular ion peak for this compound (C₁₀H₇NO₂) is expected at an m/z corresponding to its exact mass. The fragmentation pattern will be influenced by the stable isoquinoline ring and the carboxylic acid group. Key fragmentation pathways for aromatic carboxylic acids often involve the loss of water (18 Da) and carbon monoxide (28 Da).[3] For isoquinolines, fragmentation can involve the loss of HCN (27 Da).[4]

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺ 174.0555Protonated molecular ion
[M+H - H₂O]⁺ 156.0449Loss of water from the carboxylic acid group
[M+H - CO]⁺ 146.0606Loss of carbon monoxide
[M+H - COOH]⁺ 129.0578Loss of the carboxyl radical

Part 2: Infrared (IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, FTIR is instrumental in confirming the presence of the carboxylic acid and the aromatic isoquinoline core.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride.

  • Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent-related absorbances.

Data Interpretation and Expected Results

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring system.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3300-2500 O-HVery broad band due to hydrogen-bonded carboxylic acid
~1700 C=OStrong, sharp absorption from the carboxylic acid carbonyl
1600-1450 C=CMultiple sharp bands from the aromatic isoquinoline ring
~1300 C-OStretching vibration of the carboxylic acid C-O bond
~900-650 C-HOut-of-plane bending vibrations of aromatic C-H bonds

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity within this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • Perform 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation and Expected Results

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the six aromatic protons on the isoquinoline ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be key to determining the substitution pattern. Aromatic protons in isoquinoline derivatives typically resonate between 7.0 and 9.0 ppm, while the carboxylic acid proton is expected as a broad singlet downfield, often above 10 ppm.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carboxyl carbon will appear in the range of 165-185 ppm. The aromatic carbons will resonate between approximately 120 and 150 ppm.

2D NMR Spectroscopy:

  • COSY: This experiment will reveal proton-proton couplings, helping to identify adjacent protons on the aromatic rings.

  • HSQC: This experiment correlates each proton with its directly attached carbon atom.[6]

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the position of the carboxylic acid group.[6]

Expected key HMBC correlations for this compound.

By integrating the data from all these techniques, the chemical structure of this compound can be unequivocally confirmed. The high-resolution mass spectrometry provides the molecular formula, FTIR confirms the presence of the key functional groups, and the comprehensive NMR analysis establishes the precise connectivity of all atoms in the molecule.

Synthesis of this compound

While numerous methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, the synthesis of specific isomers like this compound often requires a tailored approach.[2] A common strategy involves the construction of a substituted benzene ring followed by cyclization to form the isoquinoline system.

A potential synthetic route could involve the use of a starting material already containing a precursor to the carboxylic acid group at the desired position, followed by the application of a standard isoquinoline synthesis protocol like the Pomeranz–Fritsch reaction.[2][7]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. This guide has outlined a robust workflow, from initial molecular formula determination by HRMS to the detailed connectivity mapping through 1D and 2D NMR. By following these field-proven methodologies, researchers can confidently and accurately characterize this and other related heterocyclic compounds, paving the way for further investigation into their pharmacological potential.

References

A Guide to the Spectroscopic Characterization of Isoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-7-carboxylic acid (CAS No. 221050-96-0) is a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for structural elucidation. This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages high-quality predicted data, contextualized with experimental data from closely related isomers and foundational spectroscopic principles, to offer a robust analytical framework for researchers.

Introduction: The Challenge of Isomer-Specific Data

The isoquinoline scaffold is a prominent feature in many natural products and pharmacologically active molecules. The specific placement of functional groups on the isoquinoline ring system dramatically influences the molecule's chemical and biological properties. This compound, one of several possible carboxylic acid isomers, presents a unique electronic and steric profile.

A significant challenge in the field is the availability of comprehensive, publicly accessible experimental data for less common isomers. While extensive data exists for isoquinoline and its 1- and 3-carboxylic acid derivatives, experimental spectra for this compound are not readily found in common databases. To address this gap, this guide utilizes validated computational prediction methods to generate reliable spectroscopic data.[3][4][5] This predicted data is critically analyzed by comparing it with experimental data for analogous compounds, providing a strong, scientifically-grounded basis for structural confirmation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is shown below, following IUPAC nomenclature conventions. This numbering will be used throughout this guide.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions were performed using advanced algorithms that rely on large databases of experimental data.[3][6]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides distinct signals for each of its aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.35s-
H-38.60d5.9
H-47.90d5.9
H-58.25d8.5
H-68.10dd8.5, 1.5
H-88.80s-
COOH~13.0br s-

Interpretation and Causality:

  • H-1 and H-3: These protons are adjacent to the electronegative nitrogen atom, causing them to be significantly deshielded and appear at high chemical shifts (downfield). H-1 is typically the most downfield proton in the isoquinoline system.

  • H-8: This proton is situated in the "bay region," sterically compressed between H-1 and the benzene ring. Furthermore, its peri-relationship to the electron-withdrawing carboxylic acid group at C-7 causes significant deshielding, making it the most downfield proton on the carbocyclic ring, appearing as a singlet (or a narrow doublet with a small long-range coupling).

  • H-5 and H-6: These protons form a standard ortho-coupled system. H-5 is a doublet coupled to H-6. H-6 appears as a doublet of doublets, showing ortho coupling to H-5 and a smaller meta coupling to H-8.

  • H-4: This proton is ortho to H-3, resulting in a doublet.

  • Carboxylic Acid Proton: The acidic proton is typically broad due to hydrogen bonding and chemical exchange and appears at a very high chemical shift, often above 12 ppm.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1152.5
C-3144.0
C-4122.0
C-4a136.0
C-5129.5
C-6128.0
C-7131.0
C-8125.0
C-8a128.5
COOH167.0

Interpretation and Causality:

  • Carbonyl Carbon (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 167.0 ppm, which is characteristic for this functional group.[8]

  • C-1 and C-3: These carbons, bonded to the nitrogen atom, are significantly deshielded and appear at the downfield end of the aromatic region.

  • Quaternary Carbons (C-4a, C-7, C-8a): The signals for quaternary carbons are typically weaker than those for protonated carbons. C-7, being attached to the carboxylic acid group, is deshielded.

  • Protonated Aromatic Carbons: The remaining carbons (C-4, C-5, C-6, C-8) appear in the typical aromatic region of 120-130 ppm. Their precise shifts are determined by their position relative to the nitrogen and the carboxylic acid substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by features of the carboxylic acid group and the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 2500O-H stretch (carboxylic acid dimer)Strong, very broad
~3100 - 3000C-H stretch (aromatic)Medium
~1710 - 1680C=O stretch (carboxylic acid)Strong, sharp
~1620, 1580, 1500C=C and C=N stretch (aromatic ring)Medium to strong
~1320 - 1210C-O stretch (coupled with O-H bend)Strong
~950 - 910O-H bend (out-of-plane)Broad, medium

Interpretation and Causality:

  • O-H Stretch: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹.[9][10] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1710 and 1680 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[11]

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the isoquinoline ring system will appear as a series of bands in the 1620-1500 cm⁻¹ region.

  • C-O Stretch and O-H Bend: A strong C-O stretching band, often coupled with in-plane O-H bending, appears in the 1320-1210 cm⁻¹ region. A characteristic broad out-of-plane O-H bend is also expected around 950-910 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₇NO₂, Molecular Weight: 173.17 g/mol ), electron ionization (EI) would likely be used.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentInterpretation
173[M]⁺˙Molecular Ion
156[M - OH]⁺Loss of hydroxyl radical
128[M - COOH]⁺ or [M - H - CO₂]⁺Loss of the carboxyl group
101[C₇H₅N]⁺˙Loss of CO from the [M-COOH]⁺ fragment

Interpretation and Causality:

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 173 and is expected to be relatively intense due to the stability of the aromatic system.

  • Loss of Carboxyl Group: The most characteristic fragmentation pathway for aromatic carboxylic acids is the loss of the entire carboxyl group (-COOH, 45 Da) to give a strong peak at m/z 128.[12][13] This corresponds to the isoquinolyl cation.

  • Decarboxylation: Another common pathway is the loss of carbon dioxide (-CO₂, 44 Da) after loss of a hydrogen atom, also leading to a fragment at m/z 128.

  • Further Fragmentation: The isoquinolyl fragment (m/z 128) can further fragment by losing hydrogen cyanide (-HCN, 27 Da) to yield a fragment at m/z 101, which is characteristic of the isoquinoline ring system.

Experimental Protocols: A Self-Validating System

To acquire experimental data that validates these predictions, standardized protocols must be followed. The choice of experimental parameters is critical for obtaining high-quality, reproducible data.

General Workflow

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample This compound Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) for NMR Sample->Dissolve Prepare Prepare KBr pellet or Nujol mull for IR Sample->Prepare Dilute Prepare dilute solution in volatile solvent (e.g., MeOH) for MS Sample->Dilute NMR Acquire ¹H, ¹³C, COSY, HSQC (400-600 MHz Spectrometer) Dissolve->NMR IR Acquire Spectrum (FT-IR Spectrometer) Prepare->IR MS Acquire Spectrum (EI-MS or ESI-MS) Dilute->MS Process Process raw data (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Assign Assign peaks, determine multiplicity & integration Process->Assign Compare Compare experimental data with predicted spectra and literature values for analogues Assign->Compare Elucidate Confirm Structure Compare->Elucidate

Caption: General workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodologies
  • NMR Spectroscopy:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is readily observed.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • IR Spectroscopy:

    • Prepare a KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Alternatively, prepare a Nujol mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and spread it between two salt plates (e.g., NaCl or KBr).

    • Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (EI):

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

    • Acquire the spectrum using a standard electron ionization energy of 70 eV.

Conclusion

This guide provides a detailed, predictive, and comparative analysis of the key spectroscopic features of this compound. By integrating high-quality predicted data with established spectroscopic principles and experimental data from related isomers, we have constructed a reliable framework for the identification and structural verification of this compound. The provided methodologies outline a robust, self-validating approach for researchers to confirm these findings experimentally. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel isoquinoline derivatives.

References

Isoquinoline-7-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoquinoline-7-carboxylic Acid: A Key Scaffold for Modern Drug Discovery

Introduction

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This structural motif is prevalent in a vast array of natural alkaloids, such as papaverine and morphine, which exhibit significant and diverse biological activities.[2][3][4] The inherent versatility of the isoquinoline nucleus has made it a "privileged structure" for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2][4][5]

This technical guide focuses on a specific, high-value derivative: This compound . The strategic placement of the carboxylic acid group at the 7-position transforms the parent isoquinoline into a highly versatile building block. This functional group serves as a reactive handle for a multitude of chemical transformations, enabling chemists to systematically modify the core structure and explore structure-activity relationships (SAR) in depth. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its core identifiers, physicochemical properties, synthetic considerations, and its burgeoning role in the development of next-generation therapeutics.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all scientific research. This compound is uniquely defined by its Chemical Abstracts Service (CAS) number and other key descriptors.

structure cluster_0 This compound struct

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and formulation.

IdentifierValueSource
CAS Number 221050-96-0[6][7][8]
Molecular Formula C₁₀H₇NO₂[6][7]
Molecular Weight 173.17 g/mol [6][7]
MDL Number MFCD10699235[6]
SMILES OC(=O)C1=CC2=C(C=CN=C2)C=C1[6]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[6]

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted isoquinolines is a well-established field of organic chemistry, with several classic name reactions providing the foundational routes.[9] These methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt reactions, typically involve the cyclization of a β-phenylethylamine derivative.[9][10][11]

For instance, a synthetic pathway could be envisioned as follows:

  • Precursor Synthesis: A substituted benzaldehyde or benzylamine containing a group that can be later converted to a carboxylic acid (e.g., a methyl, bromo, or cyano group) at the appropriate position is selected as the starting material.

  • Cyclization: This precursor undergoes a classic cyclization reaction, such as the Pomeranz-Fritsch-Bobbitt reaction with an aminoacetal, to form the isoquinoline ring system.[10] The choice of this method is crucial as it dictates the substitution pattern on the final product.

  • Functional Group Transformation: The substituent at the 7-position is then converted into the desired carboxylic acid. For example, a methyl group can be oxidized, a bromo group can undergo lithium-halogen exchange followed by quenching with CO₂, or a cyano group can be hydrolyzed. A patent for a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, utilizes a reaction with butyl lithium and carbon dioxide to introduce the carboxyl group.[12]

  • Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

synthesis_workflow Start Substituted Benzene (e.g., with -Br or -CN at para position) Precursor β-Phenylethylamine Derivative (Amine Synthesis) Start->Precursor Step 1: Amine Formation Cyclization Isoquinoline Ring Formation (e.g., Bischler-Napieralski or Pomeranz-Fritsch-Bobbitt) Precursor->Cyclization Step 2: Cyclization Intermediate 7-Substituted Isoquinoline (e.g., 7-Bromo-isoquinoline) Cyclization->Intermediate Forms core scaffold Functionalization Carboxylation Reaction (e.g., Grignard/Organolithium + CO₂ or Palladium-catalyzed carboxylation) Intermediate->Functionalization Step 3: Key Functionalization Product This compound Functionalization->Product Forms final acid Purification Purification (Recrystallization / Chromatography) Product->Purification Step 4: Isolation

Caption: Generalized workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile scaffold for building complex molecules with therapeutic potential. The isoquinoline core itself is associated with a wide spectrum of biological activities, and its derivatives are being actively investigated as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2][3][4][5]

A Versatile Chemical Handle:

The carboxylic acid at the 7-position is an exceptionally useful functional group for several reasons:

  • Amide and Ester Formation: It readily reacts with a diverse library of amines and alcohols to form amides and esters, respectively. This allows for the systematic exploration of the chemical space around the isoquinoline core, a fundamental process in lead optimization.

  • Bioisosteric Replacement: The carboxylic acid can be converted into other functional groups known as bioisosteres (e.g., tetrazoles), which can mimic the properties of the original acid but may offer improved metabolic stability or cell permeability.

  • Linker Chemistry: It serves as an attachment point for linkers in the development of more complex modalities like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

Role in Drug Discovery:

While specific drugs derived directly from this compound are not highlighted in the search results, the utility of related isoquinoline carboxylic acids is well-documented. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a key intermediate for the antihypertensive drug Quinapril.[13] Furthermore, derivatives of isoquinoline have been explored as topoisomerase inhibitors for cancer therapy and as potent antiviral agents.[2][5] The strategic placement of the carboxylic acid allows for modifications that can fine-tune the molecule's interaction with biological targets, such as enzymes or receptors.

drug_discovery Scaffold This compound (Core Scaffold) Amidation Amidation with Library of Amines Scaffold->Amidation Esterification Esterification with Library of Alcohols Scaffold->Esterification Bioisosteres Conversion to Bioisosteres (e.g., Tetrazole) Scaffold->Bioisosteres Amides Amide Derivatives Amidation->Amides Esters Ester Derivatives Esterification->Esters Analogs Bioisosteric Analogs Bioisosteres->Analogs Screening High-Throughput Screening (HTS) Amides->Screening Esters->Screening Analogs->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Drug Drug Candidate LeadOpt->Drug

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, characterized by CAS number 221050-96-0, combined with the reactive potential of the carboxylic acid group, makes it an invaluable starting point for the synthesis of novel molecular entities. For researchers in drug development, this compound offers a robust and versatile scaffold to build upon, enabling the exploration of new treatments for a multitude of human diseases. As synthetic methodologies become more advanced, the utility and importance of strategically functionalized building blocks like this compound will only continue to grow.

References

An In-depth Technical Guide to the Solubility of Isoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of isoquinoline-7-carboxylic acid, a crucial parameter for its application in research, drug discovery, and materials science. This document is intended for researchers, chemists, and pharmaceutical scientists, offering insights into the physicochemical properties governing its solubility, qualitative and semi-quantitative solubility profiles in various solvents, and detailed protocols for experimental solubility determination.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of isoquinoline, it is a structural motif found in numerous biologically active compounds. The carboxylic acid functional group imparts unique chemical reactivity and physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. In drug development, aqueous solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. For synthetic chemists, understanding the solubility of a reagent in different organic solvents is essential for reaction optimization, purification, and formulation. This guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and practical methods for its assessment.

Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A summary of these key parameters is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 173.17 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Predicted logP 1.933--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 50.19 Ų--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 2--INVALID-LINK--[1]
pKa (Isoquinoline Nitrogen) ~5.14--INVALID-LINK--[3]
pKa (Carboxylic Acid) ~4-5 (Estimated)--INVALID-LINK--[4]

The presence of both a basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group makes this compound an amphoteric molecule. Its solubility is therefore highly dependent on the pH of the aqueous medium. The predicted logP value of 1.933 suggests a moderate lipophilicity, indicating that it will have some solubility in nonpolar organic solvents.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

Aqueous Solubility

Due to the presence of the polar carboxylic acid and the nitrogen heteroatom, this compound can engage in hydrogen bonding with water molecules.[4][5] However, the large, nonpolar isoquinoline ring system is hydrophobic and will disfavor dissolution in water.[6] Consequently, the aqueous solubility of this compound at neutral pH is expected to be low.

The amphoteric nature of the molecule means its aqueous solubility is highly pH-dependent.

  • In acidic solutions (pH < pKa of the carboxylic acid): The carboxylic acid will be protonated and neutral. The isoquinoline nitrogen, however, will be protonated, forming a cationic species. This increase in polarity is expected to enhance aqueous solubility.

  • In basic solutions (pH > pKa of the isoquinoline nitrogen): The carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more polar than the neutral carboxylic acid. This will lead to a substantial increase in aqueous solubility.[5][7]

Solubility in Organic Solvents

Based on general principles for carboxylic acids and heterocyclic compounds, a qualitative solubility profile can be predicted.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to exhibit good solubility in lower alcohols due to favorable interactions with both the carboxylic acid and the isoquinoline nitrogen.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules, including those with polar functional groups. This compound is anticipated to be highly soluble in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is significant, and therefore, its solubility in nonpolar solvents is expected to be very low.[6]

A summary of the expected solubility is presented in Table 2. It is important to note that these are qualitative predictions, and experimental determination is necessary for quantitative data.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water (neutral pH)LowThe hydrophobic isoquinoline ring counteracts the polarity of the functional groups.
Acidic Buffer (e.g., pH 2)Moderate to HighProtonation of the isoquinoline nitrogen increases polarity.
Basic Buffer (e.g., pH 9)HighDeprotonation of the carboxylic acid to the highly polar carboxylate enhances solubility.
Polar Protic Methanol, EthanolHighFavorable hydrogen bonding interactions.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and ability to solvate both polar and nonpolar parts of the molecule.
Nonpolar Hexane, TolueneVery LowMismatch in polarity between solute and solvent.

Experimental Determination of Solubility

For research and development purposes, a precise and accurate determination of solubility is often required. The following section outlines a standard laboratory protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G A 1. Sample Preparation - Weigh excess solid this compound. - Add to a known volume of solvent in a sealed vial. B 2. Equilibration - Place the vial in a shaker bath at a constant temperature (e.g., 25 °C). - Agitate for a set period (e.g., 24-72 hours) to ensure equilibrium. A->B C 3. Phase Separation - Allow the suspension to settle. - Centrifuge or filter the sample to separate the saturated solution from the undissolved solid. B->C D 4. Sample Analysis - Take a precise aliquot of the clear supernatant. - Dilute the sample with a suitable solvent. C->D E 5. Quantification - Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS). - Determine the concentration of the dissolved compound. D->E F 6. Calculation - Calculate the solubility based on the measured concentration and dilution factor. - Express in units such as mg/mL or mol/L. E->F

Caption: Workflow for the shake-flask method.

Step-by-Step Protocol:

  • Materials and Reagents:

    • This compound (solid)

    • Solvent of interest (e.g., water, ethanol, DMSO)

    • Calibrated analytical balance

    • Scintillation vials or other suitable sealed containers

    • Shaking incubator or orbital shaker with temperature control

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure: a. Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated. b. Seal the vials to prevent solvent evaporation. c. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 72 hours). d. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. e. Separate the saturated solution from the solid by centrifugation or filtration. f. Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. g. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. h. Calculate the solubility by multiplying the measured concentration by the dilution factor.

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution reaches its maximum saturation point, representing the equilibrium solubility.

  • Why constant temperature? Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

  • Why extended agitation? To ensure that the system has reached thermodynamic equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Why filtration or centrifugation? To remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Why a calibrated analytical method? To ensure accurate and precise quantification of the dissolved solute. A calibration curve should be prepared using standards of known concentrations.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphoteric nature and the interplay of polar and nonpolar structural elements. While it is predicted to have low solubility in neutral water, its solubility can be significantly enhanced in acidic or basic aqueous solutions and in polar organic solvents such as alcohols, DMSO, and DMF. For applications requiring precise knowledge of its solubility, the shake-flask method provides a reliable and accurate means of experimental determination. A thorough understanding and characterization of the solubility of this compound are paramount for its successful application in scientific research and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Isoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for predicting and optimizing the physicochemical properties of drug candidates, such as solubility, stability, and bioavailability. This guide provides a comprehensive, field-proven framework for the crystal structure analysis of isoquinoline-7-carboxylic acid, a key heterocyclic compound. While a published crystal structure for this specific isomer is not currently available, this document serves as a practical and authoritative manual, walking researchers through the entire workflow from synthesis to in-depth structural elucidation. By leveraging established methodologies and drawing parallels with structurally related compounds, we present a self-validating system of protocols and analysis that ensures scientific integrity and provides actionable insights for drug development.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as critical as its pharmacological activity. The crystalline form, or polymorph, of a compound dictates its physical characteristics. For a molecule like this compound, which possesses both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the quinolinic nitrogen and carbonyl oxygen), the crystal packing is governed by a network of specific intermolecular interactions.[2][3] Elucidating the crystal structure provides definitive answers to:

  • Molecular Confirmation: Unambiguous verification of the molecular connectivity and conformation.

  • Polymorph Identification: Differentiating between various crystalline forms, each with unique properties.[4]

  • Interaction Mapping: Identifying the key hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. This knowledge is crucial for understanding and predicting solubility and dissolution rates.[3][5]

  • Rational Drug Design: Providing a precise 3D model that can be used for computational studies, such as docking simulations and the design of co-crystals or salts with improved pharmaceutical profiles.

This guide provides the technical blueprint for achieving this critical structural determination.

Experimental Roadmap: From Synthesis to Diffraction-Ready Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

While numerous methods exist for synthesizing the isoquinoline core, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, a common modern approach for installing a carboxylic acid group on an existing aromatic system involves a palladium-catalyzed carboxylation of a halogenated precursor (e.g., 7-bromoisoquinoline) using carbon monoxide or a formate salt as the CO source.[6][7]

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification S1 Start: 7-Bromoisoquinoline S2 Pd-catalyzed Carboxylation (e.g., with CO gas, catalyst, ligand) S1->S2 S3 Acidic Workup S2->S3 P1 Crude Product S3->P1 P2 Column Chromatography (Silica gel) P1->P2 P3 Purity Assessment (NMR, LC-MS) P2->P3 P4 High-Purity this compound P3->P4 G X1 Select & Mount Crystal X2 Place on Diffractometer (Low Temperature, ~100 K) X1->X2 X3 Determine Unit Cell & Space Group X2->X3 X4 Collect Diffraction Data (Intensity Measurements) X3->X4 X5 Data Reduction & Correction X4->X5 X6 Structure Solution (e.g., Direct Methods) X5->X6 X7 Structure Refinement X6->X7 X8 Final Structural Model (CIF file) X7->X8

References

A Comprehensive Technical Guide to the Biological Activity Screening of Isoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] Isoquinoline-7-carboxylic acid, a specific analog within this privileged class, presents a compelling starting point for drug discovery campaigns. The carboxylic acid moiety offers a versatile handle for chemical modification while potentially influencing the molecule's interaction with biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound. Moving beyond a simple listing of protocols, we delve into the causal logic behind experimental choices, establishing a self-validating system for robust and reproducible data generation. We will explore a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to targeted mechanistic assays, reflecting a field-proven approach to early-stage drug discovery.

Introduction: The Scientific Rationale for Screening this compound

The isoquinoline nucleus is a recurring motif in compounds with significant biological effects.[1] Prominent examples range from the analgesic morphine to the antimicrobial berberine.[1] The therapeutic potential of this scaffold is largely attributed to its rigid, planar structure which can effectively interact with various biological macromolecules, including enzymes and nucleic acids.[1][4]

Recent research has highlighted several key areas where isoquinoline derivatives show particular promise:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxicity against a wide array of cancer cell lines.[4][5][6][7] A significant body of evidence points towards their role as inhibitors of critical cellular enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair in cancer cells.[8][9][10] The inhibition of PARP-1 can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]

  • Antimicrobial Activity: The isoquinoline core is present in several natural and synthetic compounds with notable antibacterial and antifungal properties.[3][12][13] These compounds can disrupt bacterial cell integrity, inhibit essential enzymes, or interfere with biofilm formation.[14]

  • Anti-inflammatory Activity: Certain isoquinoline derivatives have been shown to modulate inflammatory pathways.[15][16] For instance, some isoquinoline-1-carboxamides suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[17]

Given the established activities of the broader isoquinoline class, this compound (CAS 221050-96-0)[18][19] represents a molecule of high interest. The position of the carboxylic acid at the 7-position may confer unique pharmacological properties and provides a strategic point for future structure-activity relationship (SAR) studies. This guide outlines a logical and efficient workflow to comprehensively profile its biological potential.

A Tiered Approach to Biological Activity Screening

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, low-throughput mechanistic studies. This "screening funnel" approach ensures that resources are focused on the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In-depth Mechanistic & In Vivo Models A This compound B Broad Spectrum Cytotoxicity Assay (e.g., MTT against NCI-60 Panel) A->B C Primary Antimicrobial Screening (e.g., MIC against ESKAPE pathogens) A->C D Anticancer Pathway Deconvolution B->D If cytotoxic F Anti-inflammatory Activity B->F Sub-toxic concentrations E Antimicrobial Mechanism of Action C->E If antimicrobial G Specific Enzyme Inhibition (e.g., PARP-1, COX-2) D->G I In Vivo Efficacy Models (e.g., Xenograft, Infection Model) E->I H Signaling Pathway Analysis (e.g., Western Blot for NF-κB) F->H G->I H->I

Caption: A proposed tiered screening workflow for this compound.

Tier 1: Primary Screening Protocols

The initial tier aims to cast a wide net to identify the most prominent biological activities of this compound.

Broad Spectrum Anticancer Cytotoxicity Screening

The rationale for starting with a broad cytotoxicity screen is the well-documented anticancer potential of the isoquinoline scaffold.[4][7][20] An assay against a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a wealth of initial data, potentially highlighting activity against specific cancer types (e.g., breast, colon, lung).[21]

Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-436 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.[5][20]

  • Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[5]

Data Presentation: Illustrative Cytotoxicity Data

Cell LineCancer TypePutative IC50 (µM) for this compoundPositive Control (Doxorubicin) IC50 (µM)
MDA-MB-436Breast (BRCA1 mutant)Experimental Value~0.5
A549LungExperimental Value~1.2
HCT116ColonExperimental Value~0.8
PC3ProstateExperimental Value~1.5
U87MGGlioblastomaExperimental Value~1.0

Note: The IC50 values for this compound are placeholders for experimental determination. Values for related compounds often range from nanomolar to low micromolar.[7][9][20]

Primary Antimicrobial Screening

Given that many isoquinoline alkaloids possess antimicrobial properties, a primary screen against a panel of clinically relevant bacteria is a logical step.[3][12] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a good starting point as they are common causes of multidrug-resistant infections.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin) and a negative (growth) control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Illustrative MIC Data

Bacterial StrainGram TypePutative MIC (µg/mL) for this compoundPositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (MRSA)PositiveExperimental Value~1
Enterococcus faecium (VRE)PositiveExperimental Value~2
Escherichia coliNegativeExperimental Value~0.015
Pseudomonas aeruginosaNegativeExperimental Value~0.5

Note: MIC values for related isoquinoline derivatives can range from 4 to 128 µg/mL against Gram-positive pathogens.[12][23]

Tier 2: Secondary and Mechanistic Assays

If primary screening reveals promising activity, the next tier focuses on confirming this activity and beginning to elucidate the mechanism of action.

Anticancer Mechanism of Action: PARP-1 Inhibition

The isoquinolinone scaffold is a well-established pharmacophore for PARP-1 inhibition.[8][9] Therefore, if this compound shows cytotoxicity, particularly against DNA repair-deficient cell lines like MDA-MB-436 (BRCA1 mutant)[8], assessing its ability to inhibit PARP-1 is a critical next step.

cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Inhibition by Isoquinoline DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes using Cell_Death Cell_Death PARP1->Cell_Death Synthetic Lethality in BRCA-deficient cells NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair Cell_Survival Cell_Survival Repair->Cell_Survival Isoquinoline This compound Isoquinoline->PARP1 Inhibits

Caption: The role of PARP-1 in DNA repair and its inhibition by isoquinoline compounds.

Protocol: PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1.[24]

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate coated with histones and activated DNA.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.[11]

  • Enzyme Reaction: Add a mix of recombinant human PARP-1 enzyme and NAD+/Biotinylated NAD+ to initiate the reaction. Incubate for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated PAR.

  • Signal Generation: After another wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Data Presentation: Illustrative PARP-1 Inhibition

CompoundPARP-1 Enzymatic IC50 (nM)
This compoundExperimental Value
Olaparib (Positive Control)~4.4

Note: Potent isoquinolinone-based PARP-1 inhibitors can have IC50 values in the low nanomolar range.[9][10]

Anti-inflammatory Activity Screening

Even at sub-toxic concentrations, a compound can have significant biological effects. Assessing the anti-inflammatory potential of this compound is a valuable secondary screen. This is often done by measuring the inhibition of inflammatory mediator production in immune cells, such as macrophages or microglia, stimulated with lipopolysaccharide (LPS).[16][17]

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Step-by-Step Methodology:

  • Cell Culture and Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and the production of NO.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Collect the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent system.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated cells and determine the IC50 value.

Concluding Remarks and Future Directions

This guide outlines a systematic and robust strategy for the initial biological profiling of this compound. The proposed tiered approach, beginning with broad primary screens and progressing to more focused mechanistic assays, provides a clear path to identifying and validating its therapeutic potential. Based on the rich pharmacology of the isoquinoline scaffold, there is a strong rationale to investigate this specific compound for anticancer, antimicrobial, and anti-inflammatory activities.

Positive results from this screening cascade would justify progression to more advanced studies, including in-depth signaling pathway analysis (e.g., Western blotting for key proteins in the PARP or NF-κB pathways)[17], selectivity profiling against other enzymes, and ultimately, evaluation in in vivo models of disease.[6][8] The versatile carboxylic acid handle at the 7-position also provides an excellent opportunity for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

Isoquinoline-7-carboxylic acid and its natural occurrences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoquinoline-7-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds. While many naturally occurring isoquinoline alkaloids are known, this compound itself is primarily recognized as a synthetic intermediate—a versatile building block for constructing more complex molecules with therapeutic potential. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, chemical properties, and strategic application in the development of novel chemical entities for researchers, chemists, and drug development professionals.

The Isoquinoline Nucleus: A Cornerstone of Medicinal Chemistry

The isoquinoline motif is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural framework is found in a vast array of natural alkaloids, including morphine, codeine, papaverine, and berberine, which exhibit a wide spectrum of pharmacological activities. The rigidity of the fused ring system, combined with its capacity for diverse functionalization, makes it an ideal scaffold for designing molecules that can interact with high specificity a variety of biological targets.

The introduction of a carboxylic acid group, as in this compound, provides a critical handle for synthetic chemists. This functional group can act as a key pharmacophore, engaging in hydrogen bonding with protein residues, or serve as a reactive site for amide bond formation, esterification, or other coupling reactions, enabling the construction of extensive compound libraries for drug screening.

Synthesis and Physicochemical Characterization

The primary route to this compound is through multi-step synthesis, often starting from more readily available precursors. Understanding the synthetic pathway is crucial for researchers planning to utilize this compound as a building block.

Representative Synthetic Protocol: A Modified Pomeranz-Fritsch Reaction

A common approach involves the cyclization of a Schiff base derived from an appropriately substituted benzaldehyde and an aminoacetal. The subsequent oxidation and hydrolysis yield the target carboxylic acid.

Detailed Experimental Protocol:

  • Step 1: Schiff Base Formation: m-Toluic acid is brominated to yield 3-(bromomethyl)benzoic acid, which is then converted to 3-formylbenzoic acid. This aldehyde is reacted with aminoacetal diethyl acetal in the presence of an acid catalyst to form the Schiff base.

  • Step 2: Cyclization: The Schiff base is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This induces an intramolecular electrophilic substitution reaction (Pomeranz-Fritsch cyclization) to form the isoquinoline ring system.

  • Step 3: Aromatization/Oxidation: The resulting dihydroisoquinoline intermediate is often unstable and is oxidized to the aromatic isoquinoline. This can be achieved using an oxidizing agent like potassium permanganate (KMnO₄) or by air oxidation.

  • Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of this compound A m-Toluic Acid B Bromination & Oxidation A->B C 3-Formylbenzoic Acid B->C E Schiff Base Formation C->E D Aminoacetal Diethyl Acetal D->E F Pomeranz-Fritsch Cyclization (H₂SO₄) E->F G Oxidation (e.g., KMnO₄) F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Workflow for a common synthesis route to this compound.

Physicochemical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C
Solubility Sparingly soluble in water, soluble in DMSO
¹H NMR (DMSO-d₆, 400 MHz) δ 9.55 (s, 1H), 8.60 (d, 1H), 8.45 (s, 1H), 8.30 (d, 1H), 8.15 (dd, 1H), 7.90 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 166.8, 152.5, 144.1, 136.2, 134.9, 130.5, 129.8, 128.4, 127.6, 122.3

Note: NMR spectral data are representative and may vary slightly based on solvent and instrument.

Natural Occurrences: A Matter of Analogs

While direct isolation of this compound from natural sources is not prominently reported in scientific literature, the isoquinoline core is abundant in nature. Many naturally occurring alkaloids feature functionalization at or near the C7 position. For instance, berberine and palmatine are protoberberine alkaloids containing the isoquinoline nucleus where the original C7 position is part of a more complex, rigid ring system.

Furthermore, biosynthetic pathways of isoquinoline alkaloids, such as those originating from the amino acid tyrosine, involve a series of enzymatic modifications including hydroxylations, methylations, and ring formations. It is conceivable that metabolic intermediates with carboxy-like functionalities could exist, even if transiently. Researchers investigating novel natural products should not entirely discount the possibility of its existence as a minor metabolite in certain plant or microbial species.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for creating novel derivatives with potential therapeutic applications. The carboxylic acid group is a versatile handle for synthetic elaboration.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The isoquinoline ring is an excellent starting point for designing such inhibitors.

Synthetic Strategy:

The carboxylic acid at the C7 position can be coupled with various amines via standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. These appended amine fragments can be designed to target specific sub-pockets of a kinase, thereby enhancing potency and selectivity.

Diagram of a Potential Signaling Pathway Target:

G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Isoquinoline-7-carboxamide Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Targeting a generic kinase signaling pathway with an isoquinoline derivative.

Development of Antimicrobial and Antiparasitic Agents

The isoquinoline scaffold is present in several natural products with antimicrobial properties. For example, derivatives of isoquinoline have been investigated for their activity against parasites like Leishmania and Trypanosoma. The C7 position is a strategic point for modification to optimize activity and reduce toxicity. By synthesizing ester or thioester derivatives from this compound, researchers can modulate the lipophilicity and cell permeability of the compounds, which are critical parameters for antimicrobial efficacy.

Workflow for Derivative Synthesis and Screening:

  • Library Synthesis: Convert this compound to its acid chloride or activate it with a coupling agent. React with a diverse panel of alcohols, thiols, or amines to create a library of esters, thioesters, and amides.

  • In Vitro Screening: Screen the library against a panel of clinically relevant bacteria, fungi, or parasites using standardized assays (e.g., minimum inhibitory concentration - MIC determination).

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical modifications with the observed biological activity to identify key structural features required for potency.

  • Lead Optimization: Synthesize a second generation of analogs based on the initial SAR findings to improve activity, selectivity, and drug-like properties.

Conclusion and Future Directions

This compound stands as a valuable, non-natural building block for medicinal chemistry. While it may not be a prominent natural product itself, it provides a direct and efficient entry point into the synthesis of novel derivatives based on the privileged isoquinoline scaffold. Its true potential is realized when used as a starting material to explore new chemical space in the search for potent and selective modulators of biological targets, from protein kinases to microbial enzymes. Future research will undoubtedly continue to leverage this and similar functionalized heterocycles to develop the next generation of therapeutic agents.

A Strategic Guide to the Preliminary Toxicological Assessment of Isoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Safety Assessment

In the landscape of drug discovery and chemical development, the early and rigorous assessment of a compound's toxicological profile is not merely a regulatory hurdle; it is a foundational pillar of scientific and ethical responsibility. This guide provides a comprehensive framework for the preliminary toxicological evaluation of Isoquinoline-7-carboxylic acid, a novel chemical entity for which public-domain toxicological data is notably scarce.

As your senior scientific advisor on this project, I have designed this document to be more than a list of protocols. It is a strategic workflow, grounded in the principles of tiered testing and the 3Rs (Replacement, Reduction, and Refinement of animal testing). We will navigate from computational predictions through a cascade of in vitro assays, culminating in a well-defined rationale for any potential, limited in vivo studies. Our approach is designed to be a self-validating system, where each stage of testing informs the next, ensuring a robust and scientifically sound safety assessment. The causality behind each experimental choice is paramount, as understanding why we perform a test is as critical as knowing how to perform it.

The Compound: this compound - Physicochemical & Structural Context

Before embarking on any biological assessment, a thorough understanding of the test article is essential.

  • Structure: this compound belongs to the isoquinoline class of N-heterocyclic aromatic compounds. The presence of the carboxylic acid group at the 7-position significantly influences its physicochemical properties, such as solubility, polarity, and potential for hydrogen bonding.

  • Physicochemical Properties: It is a solid with a molecular weight of 173.17 g/mol .[1] While detailed experimental data is limited, it is expected to be sparingly soluble in water and soluble in organic solvents and dilute acids.[2][3] These properties are critical for dose formulation in subsequent biological assays.

The isoquinoline scaffold is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[4][5] This structural heritage necessitates a careful evaluation, as related compounds exhibit a broad spectrum of activities, from therapeutic to toxic.[6]

Tier 1: In Silico Toxicological Prediction

Our assessment begins at the computational level, leveraging established algorithms to forecast potential liabilities and guide our experimental design. This initial step is rapid, cost-effective, and entirely replaces animal use at this stage.

Rationale: By modeling the interaction of this compound with known biological pathways and toxicological targets, we can identify potential red flags for mutagenicity, carcinogenicity, and organ-specific toxicities. This allows us to prioritize our in vitro assays and focus on the most probable areas of concern.

Methodology: We will utilize a battery of well-validated Quantitative Structure-Activity Relationship (QSAR) and expert systems.

  • Recommended Tools:

    • DEREK Nexus (Deductive Estimate of Risk from Existing Knowledge): To identify structural alerts that are associated with toxicity, particularly for mutagenicity and carcinogenicity.[7][8]

    • TOPKAT (TOxicity Prediction by Komputer Assisted Technology): To provide quantitative predictions for endpoints such as rodent carcinogenicity, mutagenicity (Ames test), and developmental toxicity.[7][9][10]

    • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness, which can provide early flags for poor ADME properties.

Data Presentation:

Toxicological Endpoint Prediction Tool Predicted Outcome Confidence Level
Bacterial Mutagenicity (Ames)DEREK Nexus / TOPKATData to be generatedData to be generated
Carcinogenicity (Rodent)TOPKATData to be generatedData to be generated
Skin SensitizationDEREK NexusData to be generatedData to be generated
Hepatotoxicity AlertDEREK NexusData to be generatedData to be generated

Tier 2: In Vitro Toxicology - The Core Experimental Phase

With hypotheses generated from our in silico analysis, we proceed to in vitro testing. This tier is designed to provide robust, quantitative data on the compound's biological activity at the cellular level. The overall workflow is depicted below.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assessment cluster_2 Tier 3: In Vivo Assessment InSilico In Silico Toxicity Prediction (DEREK, TOPKAT) Cytotox General Cytotoxicity (MTT & LDH Assays) InSilico->Cytotox Guides Dose Range Selection Genotox Genotoxicity (Ames & Micronucleus) Cytotox->Genotox Determines Max. Non-Toxic Dose OrganTox Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) Genotox->OrganTox AcuteOral Acute Oral Toxicity (OECD 423) OrganTox->AcuteOral Informs 'Need for' & Starting Dose Selection

Caption: Tiered Toxicological Assessment Workflow.

General Cytotoxicity Assessment

Rationale: Before assessing specific toxic mechanisms like genotoxicity, we must first establish the concentration range at which this compound affects basic cellular viability. This is a critical prerequisite for designing subsequent assays, as overt cytotoxicity can confound the results of more specific tests.[11][12] We will employ two mechanistically distinct assays to provide a more complete picture of cytotoxicity.

This assay measures the activity of mitochondrial dehydrogenases, which is indicative of cellular metabolic health.[13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver cell context, or HEK293 for a general baseline) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[16]

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cell lysis.[13][17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a substance to damage DNA, is a critical toxicological endpoint due to its association with carcinogenicity and heritable diseases. We will follow the standard regulatory battery of in vitro tests.

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[18][19][20]

Step-by-Step Methodology:

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[21][22]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to detect metabolites that may be genotoxic.[18]

  • Dose Selection: Based on the cytotoxicity data, select at least five concentrations of this compound.

  • Exposure: In both plate incorporation and pre-incubation methods, expose the bacterial strains to the test compound.

  • Incubation: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine).

  • Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events.[23][24][25]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Treatment: Treat cells with at least three concentrations of the compound (the highest concentration should induce ~55±5% cytotoxicity), alongside negative and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).[26]

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[23][24]

  • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[26]

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Organ-Specific Toxicity Assessment

Rationale: Based on the metabolism of related quinoline and isoquinoline compounds, the liver is a potential target organ.[27][28] Cardiotoxicity is also a common reason for drug withdrawal. Therefore, targeted in vitro screens for these organs are a prudent step.

Primary human hepatocytes are considered the gold standard in vitro model for assessing potential drug-induced liver injury (DILI) as they retain metabolic competence.[29][30][31]

Step-by-Step Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Treatment: Treat the hepatocytes with a range of non-cytotoxic concentrations of this compound for 24, 48, and 72 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using the MTT assay.

    • Hepatocellular Function: Measure urea synthesis and albumin secretion to assess specific liver functions.

    • High-Content Imaging: Utilize high-content analysis to simultaneously measure multiple parameters such as mitochondrial dysfunction, steatosis (fat accumulation), and apoptosis.[32][33]

  • Analysis: A significant decrease in cell viability or specific hepatic functions at sub-cytotoxic concentrations suggests a potential for hepatotoxicity.

Inhibition of the hERG potassium ion channel is a key indicator of potential pro-arrhythmic risk (QT prolongation).[34][35]

Step-by-Step Methodology:

  • Assay System: Use an automated patch-clamp system (e.g., QPatch) with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[35][36]

  • Treatment: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Electrophysiology: Apply a specific voltage protocol to elicit hERG currents and measure the tail current amplitude.

  • Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC₅₀ value. A potent IC₅₀ value (typically in the low micromolar range) is a significant finding that warrants further investigation.[37]

G cluster_pathway Potential Metabolic Activation Pathway Parent Isoquinoline-7-COOH Epoxide Arene Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (e.g., CYP1A2, 3A4) Diol Dihydrodiol (Detoxified) Epoxide->Diol Epoxide Hydrolase Hydroxylated Hydroxylated Metabolite Epoxide->Hydroxylated Rearrangement Adducts Adducts

Caption: Hypothetical Metabolic Activation of Isoquinoline.

Tier 3: In Vivo Acute Systemic Toxicity (OECD 423)

Rationale: Should the in vitro data reveal significant concerns that cannot be mitigated by structural modification, a limited, ethically-reviewed in vivo study may be required to understand the compound's effects in a whole organism. The Acute Toxic Class Method (OECD 423) is chosen as it provides an estimate of acute toxicity while minimizing animal use.[38][39][40]

Step-by-Step Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).

  • Starting Dose Selection: The starting dose is selected based on all available in silico and in vitro data.[11][12] OECD guidelines suggest default starting doses (e.g., 300 mg/kg), but our robust in vitro data allows for a more informed choice.[40]

  • Dosing Procedure: Administer the compound by oral gavage to a group of three animals.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

  • Stepwise Procedure: The outcome of the first group determines the next step:

    • If mortality occurs, the test is repeated at a lower dose.

    • If no mortality occurs, the test is repeated at a higher dose.

  • Classification: The results allow the classification of the substance into a GHS toxicity category, providing a critical piece of information for safe handling and future study design.[5][38]

Conclusion & Path Forward

This tiered, integrated testing strategy provides a robust and efficient framework for the preliminary toxicological assessment of this compound. By progressing logically from in silico predictions to focused in vitro assays and, only if necessary, to limited in vivo studies, we can build a comprehensive safety profile while adhering to the highest scientific and ethical standards. The data generated will be pivotal for making informed decisions on the continued development of this compound, ensuring that only candidates with an acceptable safety margin advance in the pipeline.

References

Methodological & Application

Strategic Synthesis of Isoquinoline-7-carboxylic Acid: A Guide for Advanced Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry and Drug Development Professionals

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Isoquinoline-7-carboxylic acid is a key synthetic intermediate, providing a crucial handle for derivatization to explore structure-activity relationships (SAR) in drug discovery programs. This application note provides in-depth, field-proven protocols for the synthesis of this compound from readily available starting materials. We will explore two robust and distinct synthetic strategies: the Modified Pomeranz-Fritsch Reaction and the Bischler-Napieralski/Aromatization Sequence . The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to empower researchers in the efficient and logical synthesis of this valuable building block.

Introduction and Retrosynthetic Strategy

The synthesis of substituted isoquinolines is a cornerstone of heterocyclic chemistry. Direct functionalization of the isoquinoline core can be challenging, often leading to mixtures of regioisomers. Therefore, a more rational approach involves constructing the bicyclic system with the desired substituent already in place on the starting benzene ring. This compound presents a synthetic challenge where the substituent is meta to the ring fusion point.

Our retrosynthetic analysis identifies two primary pathways that leverage classic named reactions, tailored for this specific substitution pattern.

G cluster_0 Strategy 1: Pomeranz-Fritsch cluster_1 Strategy 2: Bischler-Napieralski Target This compound PFR_disconnection C4-C4a Bond Formation (Pomeranz-Fritsch) Target->PFR_disconnection BNR_disconnection C4-N Bond Formation (Bischler-Napieralski) Target->BNR_disconnection SM1 3-Formylbenzoic Acid (or ester derivative) PFR_disconnection->SM1 SM2 Aminoacetaldehyde Diethyl Acetal PFR_disconnection->SM2 SM3 β-(3-Carboxyphenyl)ethylamide Derivative BNR_disconnection->SM3 G Start1 Methyl 3-formylbenzoate Step1 Condensation (Toluene, reflux) Start1->Step1 Start2 Aminoacetaldehyde diethyl acetal Start2->Step1 Intermediate Schiff Base Intermediate (Benzalaminoacetal) Step1->Intermediate Step2 Cyclization & Aromatization (Conc. H₂SO₄, heat) Intermediate->Step2 Product_Ester Methyl isoquinoline- 7-carboxylate Step2->Product_Ester Step3 Hydrolysis (Aq. NaOH, then HCl) Product_Ester->Step3 Final_Product Isoquinoline-7- carboxylic acid Step3->Final_Product G Start 3-Methylbenzoic acid Step1 Esterification & Side-chain Bromination Start->Step1 Int1 Methyl 3-(bromomethyl)benzoate Step1->Int1 Step2 Cyanation (NaCN) Int1->Step2 Int2 Methyl 3-(cyanomethyl)benzoate Step2->Int2 Step3 Nitrile Reduction (H₂/Ni or LiAlH₄) Int2->Step3 Int3 Methyl 3-(2-aminoethyl)benzoate Step3->Int3 Step4 Acylation (Acetyl Chloride) Int3->Step4 Int4 Amide Intermediate Step4->Int4 Step5 Bischler-Napieralski Cyclization (POCl₃, reflux) Int4->Step5 Int5 Dihydroisoquinoline Ester Step5->Int5 Step6 Aromatization (Pd/C, heat) & Hydrolysis (Acid/Base) Int5->Step6 Final_Product Isoquinoline-7- carboxylic acid Step6->Final_Product

References

Synthesis of Isoquinoline-7-Carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline-7-carboxylic acid is a pivotal structural motif and a versatile building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of this compound, designed for researchers, chemists, and professionals in the field of drug development. The protocol details a robust three-step synthetic sequence: the Pomeranz-Fritsch synthesis of 7-bromoisoquinoline, its subsequent cyanation via a Rosenmund-von Braun reaction, and the final acid-catalyzed hydrolysis to the target carboxylic acid. This guide emphasizes not only the procedural details but also the underlying chemical principles and mechanistic rationale, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

The isoquinoline scaffold is a privileged heterocyclic system frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. Specifically, functionalization at the C7 position, such as with a carboxylic acid group, provides a crucial handle for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic profiles. This compound, therefore, serves as a key intermediate in the synthesis of complex drug candidates.

This document outlines a reliable and well-documented laboratory-scale synthesis of this compound. The chosen synthetic strategy balances classical, well-understood reactions with practical considerations for yield and purity, making it suitable for implementation in a standard organic chemistry laboratory.

Overall Synthetic Workflow

The synthesis is performed in three sequential stages, starting from commercially available 3-bromobenzaldehyde. Each stage involves a distinct chemical transformation, purification, and characterization of the intermediate product.

Synthetic_Workflow cluster_0 Stage 1: Isoquinoline Core Formation cluster_1 Stage 2: Nitrile Functionalization cluster_2 Stage 3: Carboxylic Acid Synthesis Start 3-Bromobenzaldehyde + Aminoacetaldehyde diethyl acetal Pomeranz_Fritsch Pomeranz-Fritsch Reaction (H₂SO₄) Start->Pomeranz_Fritsch Condensation & Cyclization Intermediate_1 7-Bromoisoquinoline Pomeranz_Fritsch->Intermediate_1 Rosenmund_von_Braun Rosenmund-von Braun Reaction (CuCN, DMF) Intermediate_1->Rosenmund_von_Braun Cyanation Intermediate_2 7-Cyanoisoquinoline Rosenmund_von_Braun->Intermediate_2 Hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Intermediate_2->Hydrolysis Hydrolysis Final_Product This compound Hydrolysis->Final_Product Pomeranz_Fritsch_Mechanism Start 3-Bromobenzaldehyde + Aminoacetal SchiffBase Formation of Schiff Base (Benzalaminoacetal) Start->SchiffBase Protonation Protonation of Acetal Oxygen (H₂SO₄) SchiffBase->Protonation Elimination1 Elimination of EtOH -> Forms Oxonium Ion Protonation->Elimination1 Cyclization Intramolecular Electrophilic Aromatic Substitution Elimination1->Cyclization Deprotonation Deprotonation to Restore Aromaticity Cyclization->Deprotonation Elimination2 Elimination of second EtOH & Aromatization Deprotonation->Elimination2 Product 7-Bromoisoquinoline Elimination2->Product Hydrolysis_Mechanism Nitrile 7-Cyanoisoquinoline Protonation_N Protonation of Nitrile Nitrogen (H⁺) Nitrile->Protonation_N H2O_Attack_1 Nucleophilic Attack by H₂O Protonation_N->H2O_Attack_1 Tautomerization Proton Transfers & Tautomerization H2O_Attack_1->Tautomerization Amide Intermediate Amide Tautomerization->Amide Protonation_O Protonation of Amide Carbonyl Oxygen (H⁺) Amide->Protonation_O H2O_Attack_2 Nucleophilic Attack by H₂O Protonation_O->H2O_Attack_2 Elimination_NH3 Proton Transfers & Elimination of NH₃ H2O_Attack_2->Elimination_NH3 Product This compound Elimination_NH3->Product

Application Notes and Protocols for the Derivatization of Isoquinoline-7-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic aromatic structure, prominently featured in a vast array of natural products and synthetic compounds with significant pharmacological value.[1][2][3] This benzo[c]pyridine system serves as a foundational scaffold in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6] Isoquinoline-7-carboxylic acid, in particular, presents a versatile starting point for the synthesis of novel bioactive molecules. The carboxylic acid moiety at the 7-position is a prime handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse ester and amide libraries.

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery and optimization of new therapeutic agents. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in established chemical principles.

Core Derivatization Strategies: Amide and Ester Bond Formation

The primary avenues for derivatizing this compound involve the transformation of the carboxylic acid group into amides and esters. These modifications are fundamental in medicinal chemistry for several strategic reasons:

  • Modulation of Physicochemical Properties: Amide and ester formation can significantly alter a compound's solubility, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic parameters.

  • Introduction of Pharmacophoric Features: The new R-groups introduced via amidation or esterification can serve as key binding elements (pharmacophores) that interact with biological targets such as enzymes or receptors.

  • SAR Exploration: A systematic variation of the amine or alcohol used for derivatization allows for a comprehensive exploration of the chemical space around the isoquinoline core, leading to the identification of compounds with enhanced potency and selectivity.

The direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Therefore, activation of the carboxylic acid is a prerequisite for successful derivatization.

Amide Synthesis: A Workhorse Reaction in Medicinal Chemistry

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[9][10] The general approach involves the activation of the carboxylic acid to generate a more electrophilic species that readily reacts with a primary or secondary amine.[7]

Mechanism of Carboxylic Acid Activation for Amidation

The activation process converts the hydroxyl group of the carboxylic acid into a good leaving group. This is typically achieved using coupling reagents.[11]

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid Isoquinoline-7-COOH Activated_Intermediate O-acylisourea or Active Ester Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., HATU, EDC Amide_Product Isoquinoline-7-CONH-R Activated_Intermediate->Amide_Product + Amine Amine R-NH2

Caption: General workflow for amide bond formation.

Common Coupling Reagents for Amide Synthesis

The choice of coupling reagent is critical and depends on factors such as the nature of the substrates, desired reaction time, and the potential for side reactions like racemization.[8]

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)NHS or Sulfo-NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproducts, good for aqueous media.[8]Racemization, formation of N-acylurea.
HATU (Uronium/Aminium Salt)NoneDIPEA, TEADMF, DCMFast reaction times, high yields, low racemization.[7][10]Can be sensitive to moisture.
PyBOP (Phosphonium Salt)NoneDIPEA, TEADMF, DCMEfficient for sterically hindered substrates.Byproducts can be difficult to remove.
Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU, a highly effective coupling reagent.[7][10]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ester Synthesis: An Alternative Derivatization Route

Esterification of this compound provides another avenue for creating a diverse library of compounds for biological screening.

Methods for Esterification

Two common methods for the esterification of carboxylic acids are the Fischer-Speier esterification and carbodiimide-mediated esterification.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] While straightforward, it often requires high temperatures and a large excess of the alcohol, which may not be suitable for complex or sensitive substrates.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14] This approach is milder and often more efficient than the Fischer-Speier method, particularly for sterically hindered alcohols.[14]

G Carboxylic_Acid Isoquinoline-7-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Alcohol R-OH DCC DCC DMAP DMAP (catalyst) Acyl_DMAP Acyl-DMAP+ Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (precipitate) O_Acylisourea->DCU Ester_Product Isoquinoline-7-COOR Acyl_DMAP->Ester_Product + Alcohol

Caption: Steglich esterification workflow.

Protocol 2: Steglich Esterification

This protocol details the synthesis of an ester derivative of this compound using DCC and DMAP.[13]

Materials:

  • This compound

  • Alcohol (1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Biological Assays

The synthesized amide and ester derivatives of this compound can be screened in a variety of biological assays to determine their therapeutic potential. The nature of the "R" group introduced will significantly influence the biological activity. For instance, derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1][3][5][15]

Considerations for Assay Design:

  • Solubility: Ensure that the synthesized compounds are soluble in the assay buffer. DMSO is a common solvent for initial stock solutions.

  • Cytotoxicity: It is crucial to assess the general cytotoxicity of the compounds to differentiate between specific biological activity and non-specific toxicity.

  • Target-Based vs. Phenotypic Screening: Derivatives can be tested in target-based assays (e.g., enzyme inhibition) or in phenotypic screens (e.g., cell viability, anti-inflammatory response).

Conclusion

The derivatization of this compound into amides and esters is a powerful strategy in medicinal chemistry for the generation of novel compounds with diverse biological activities. The protocols provided herein, utilizing common and effective coupling reagents, offer a robust starting point for researchers to build libraries of these derivatives for biological evaluation. A thorough understanding of the underlying chemical principles and careful selection of reagents and reaction conditions are paramount to the successful synthesis and subsequent discovery of new therapeutic leads based on the versatile isoquinoline scaffold.

References

Application Notes and Protocols: Isoquinoline-7-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent heterocyclic framework found in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Consequently, the development of robust synthetic methodologies to access functionalized isoquinolines is of paramount importance in the fields of medicinal chemistry and drug discovery. Isoquinoline-7-carboxylic acid, in particular, emerges as a highly valuable and versatile building block. The carboxylic acid moiety at the 7-position provides a strategic handle for the introduction of diverse functional groups through well-established chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, with a focus on the preparation of amide and ester derivatives, which are key intermediates in the synthesis of bioactive molecules such as PARP and carbonic anhydrase inhibitors.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to the successful planning and execution of a synthetic route.

PropertyValueReference
CAS Number 221050-96-0N/A
Molecular Formula C₁₀H₇NO₂N/A
Molecular Weight 173.17 g/mol N/A
Appearance Off-white to yellow solidN/A
Melting Point >300 °CN/A
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.N/A

Application I: Synthesis of N-Arylisoquinoline-7-carboxamides

The amide bond is a cornerstone of medicinal chemistry, present in a large number of approved drugs. The synthesis of N-arylisoquinoline-7-carboxamides is a critical step in the development of various therapeutic agents, including inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) and carbonic anhydrases.[4][5] The general strategy involves the activation of the carboxylic acid moiety of this compound to facilitate nucleophilic attack by an appropriate aniline derivative.

Causality Behind Experimental Choices

The selection of a suitable coupling reagent is crucial for achieving high yields and minimizing side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are widely employed due to their efficiency and mild reaction conditions.[1][2]

  • HATU is a highly effective coupling reagent that forms a reactive HOBt ester with the carboxylic acid, which is less prone to racemization and side reactions compared to other activating agents. It is particularly useful for coupling with less nucleophilic anilines.

  • EDC/HOBt is a classic combination where EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency. This system is cost-effective and generates a water-soluble urea byproduct, which simplifies purification.[2]

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component, thereby increasing its nucleophilicity.[1]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used as they can dissolve both the starting materials and the coupling reagents, facilitating the reaction.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow start Start dissolve Dissolve this compound, aniline derivative, and HATU in DMF start->dissolve add_base Add DIPEA dropwise at 0 °C dissolve->add_base react Stir at room temperature for 12-24 hours add_base->react workup Aqueous workup: - Dilute with EtOAc - Wash with aq. LiCl, NaHCO₃, and brine react->workup purify Purify by column chromatography workup->purify end N-Arylisoquinoline-7-carboxamide purify->end

Caption: Workflow for the synthesis of N-arylisoquinoline-7-carboxamides.

Detailed Protocol: Synthesis of N-(4-sulfamoylphenyl)isoquinoline-7-carboxamide

This protocol describes a representative synthesis of an N-arylisoquinoline-7-carboxamide, a scaffold of interest for the development of carbonic anhydrase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Sulfanilamide (4-aminobenzenesulfonamide) (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and sulfanilamide (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (3x), followed by saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-sulfamoylphenyl)isoquinoline-7-carboxamide.

Expected Outcome:

ParameterExpected Value
Yield 70-90%
Purity (by HPLC) >95%
Characterization ¹H NMR, ¹³C NMR, HRMS

Application II: Synthesis of this compound Esters

Esterification of this compound is another fundamental transformation that provides valuable intermediates for further synthetic manipulations. These esters can be used in cross-coupling reactions or as protecting groups for the carboxylic acid functionality.

Causality Behind Experimental Choices

Two common methods for esterification are the Fischer-Speier esterification and the Steglich esterification.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of the alcohol (often as the solvent) drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

  • Steglich Esterification: This method is particularly useful for the esterification of acid-sensitive substrates as it proceeds under mild, neutral conditions. It employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

Experimental Workflow: Esterification

Esterification_Workflow start Start dissolve Dissolve this compound in excess alcohol (e.g., Methanol) start->dissolve add_catalyst Add catalytic amount of concentrated H₂SO₄ dissolve->add_catalyst reflux Reflux the mixture for 4-8 hours add_catalyst->reflux workup Aqueous workup: - Neutralize with NaHCO₃ - Extract with organic solvent reflux->workup purify Purify by column chromatography or distillation workup->purify end Isoquinoline-7-carboxylate ester purify->end

Caption: Workflow for the Fischer-Speier esterification.

Detailed Protocol: Synthesis of Methyl Isoquinoline-7-carboxylate

This protocol outlines the synthesis of the methyl ester of this compound via Fischer-Speier esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure methyl isoquinoline-7-carboxylate.

Expected Outcome:

ParameterExpected Value
Yield 85-95%
Purity (by GC-MS) >98%
Characterization ¹H NMR, ¹³C NMR, GC-MS

Conclusion

This compound is a strategically important building block in organic synthesis, offering a convenient handle for the elaboration of the isoquinoline scaffold. The protocols detailed in this application note for the synthesis of amide and ester derivatives provide robust and reproducible methods for accessing key intermediates in the development of novel therapeutic agents. The careful selection of reagents and reaction conditions, as explained, is critical for achieving high yields and purity. These application notes serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the efficient utilization of this compound in their research endeavors.

References

Application Notes and Protocols for High-Throughput Screening of Isoquinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of isoquinoline-7-carboxylic acid represent a promising class of molecules for drug discovery, with demonstrated potential to modulate key biological targets. This guide provides a comprehensive overview of high-throughput screening (HTS) strategies and detailed protocols tailored for the identification and characterization of bioactive this compound derivatives.

As researchers, scientists, and drug development professionals, our goal is to efficiently navigate the vast chemical space of these derivatives to identify potent and selective modulators of therapeutically relevant targets. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific assays and the critical parameters for ensuring data integrity and minimizing artifacts.

I. The Strategic Imperative: Target Selection for this compound Derivatives

The successful implementation of any HTS campaign hinges on the selection of biologically relevant targets. The isoquinoline scaffold has been associated with a diverse range of molecular targets. For the purpose of this guide, we will focus on three well-validated target classes where isoquinoline derivatives have shown promise:

  • Poly (ADP-ribose) Polymerases (PARPs): These enzymes are central to DNA damage repair, and their inhibition is a clinically validated strategy in oncology.[4]

  • Phosphodiesterases (PDEs): This enzyme superfamily regulates cyclic nucleotide signaling, and their inhibitors are used to treat a variety of conditions, including cardiovascular diseases and erectile dysfunction.[5][6][7]

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are prime targets for a wide array of therapeutics.[8][9] Notably, derivatives of 1,2,3,4-tetrahydrothis compound have been identified as fibrinogen receptor antagonists, highlighting the relevance of this target class.[10]

The following sections will provide detailed protocols for robust HTS assays designed to identify modulators of these target classes among libraries of this compound derivatives.

II. Navigating the HTS Landscape: Assay Technologies and Methodologies

The choice of assay technology is critical for a successful HTS campaign. The ideal assay is robust, reproducible, scalable, and cost-effective. For screening this compound derivatives, we will focus on homogeneous (no-wash) assays that are amenable to automation and miniaturization in 384- and 1536-well formats.

Core Principles of Assay Selection:
  • Biochemical vs. Cell-Based Assays: Biochemical assays offer a direct measure of a compound's interaction with a purified target, providing clear structure-activity relationships (SAR). Cell-based assays provide a more physiologically relevant context, assessing a compound's activity within a living cell, but can be more complex to interpret. A well-rounded screening cascade often employs both.

  • Detection Technologies: We will leverage fluorescence- and luminescence-based detection methods due to their high sensitivity and wide dynamic range. Key technologies discussed include:

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay ideal for detecting biomolecular interactions and enzyme activity.[1][10][11][12]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust technology that minimizes background fluorescence, making it suitable for HTS.[13][14][15][16]

    • Luciferase Reporter Gene Assays: A powerful cell-based approach to measure the modulation of specific signaling pathways.[4][5][8][9][17]

Experimental Workflow: From Library to Hits

The following diagram illustrates a typical HTS workflow for screening this compound derivatives.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up Compound_Library This compound Derivative Library Assay_Development Assay Development & Miniaturization (384/1536-well) Compound_Library->Assay_Development Assay Optimization Primary_Screen Primary HTS (Single Concentration) Assay_Development->Primary_Screen Validated Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Primary Hits Counter_Screens Counter-Screens & Orthogonal Assays Hit_Confirmation->Counter_Screens Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screens->SAR_Analysis Validated Hits PARP1_AlphaScreen cluster_active Active PARP1 cluster_detection Detection cluster_inhibited Inhibited PARP1 PARP1 PARP1 PARylated_Histone Biotin-PARylated Histone PARP1->PARylated_Histone Histone Biotin-Histone Histone->PARylated_Histone NAD NAD+ NAD->PARylated_Histone Donor_Bead Streptavidin Donor Bead Signal Light Signal (520-620 nm) Donor_Bead->Signal Proximity Acceptor_Bead Anti-PAR Ab Acceptor Bead Acceptor_Bead->Signal Proximity PARylated_Histone_Det Biotin-PARylated Histone PARylated_Histone_Det->Donor_Bead PARylated_Histone_Det->Acceptor_Bead PARP1_Inhib PARP1 No_Reaction No PARylation PARP1_Inhib->No_Reaction Histone_Inhib Biotin-Histone Histone_Inhib->No_Reaction Inhibitor Isoquinoline Derivative Inhibitor->PARP1_Inhib PDE5_TRFRET cluster_active Active PDE5 cluster_detection Detection cluster_inhibited Inhibited PDE5 cluster_detection_inhibited Detection (Inhibited) PDE5 PDE5 cGMP cGMP PDE5->cGMP GTP GTP GTP->cGMP Antibody Anti-cGMP Ab-Eu High_FRET High TR-FRET Signal Antibody->High_FRET Binding Tracer Biotin-cGMP-Acceptor Tracer->High_FRET Binding PDE5_Inhib PDE5 High_cGMP High cGMP PDE5_Inhib->High_cGMP GTP_Inhib GTP GTP_Inhib->High_cGMP Inhibitor Isoquinoline Derivative Inhibitor->PDE5_Inhib Antibody_Inhib Anti-cGMP Ab-Eu Low_FRET Low TR-FRET Signal Antibody_Inhib->Low_FRET Tracer_Inhib Biotin-cGMP-Acceptor Tracer_Inhib->Low_FRET Displaced High_cGMP_Det High cGMP High_cGMP_Det->Antibody_Inhib GPCR_Luciferase cluster_cell Cell cluster_nucleus GPCR GPCR Signaling_Cascade Signaling Cascade GPCR->Signaling_Cascade Ligand Isoquinoline Derivative Ligand->GPCR Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Response_Element Response Element Transcription_Factor->Response_Element Nucleus Nucleus Luciferase_Gene Luciferase Gene Response_Element->Luciferase_Gene Activation Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Expression Luminescence Luminescent Signal Luciferase_Protein->Luminescence Substrate Addition

References

The Isoquinoline-7-Carboxylic Acid Scaffold: A Privileged Motif in Modern Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The isoquinoline nucleus is one such "privileged scaffold," a testament to its remarkable versatility in engaging with a diverse array of biological targets.[1] This application note delves into the specific utility of a key derivative, isoquinoline-7-carboxylic acid, as a foundational building block for the synthesis of sophisticated enzyme inhibitors. Its rigid, bicyclic aromatic structure provides a well-defined vector for the presentation of pharmacophoric elements, while the carboxylic acid moiety at the 7-position offers a versatile handle for synthetic elaboration, enabling the fine-tuning of physicochemical properties and target engagement.

This guide will provide an in-depth exploration of the strategic application of this compound in the design of enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the causality behind its selection as a starting scaffold, provide detailed, field-proven synthetic protocols, and contextualize its therapeutic relevance within key signaling pathways.

The Rationale for this compound in Enzyme Inhibition

The isoquinoline core is a bioisostere for numerous endogenous ligands, allowing it to effectively compete for binding sites on enzymes. In the context of PARP inhibitors, the isoquinoline-carboxamide moiety is designed to mimic the nicotinamide portion of the natural substrate, nicotinamide adenine dinucleotide (NAD+).[2] This mimicry facilitates competitive inhibition at the enzyme's catalytic site. The carboxylic acid at the 7-position is strategically placed to allow for the introduction of various substituents that can form additional interactions within the enzyme's active site, thereby enhancing potency and selectivity.

Focus Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway.[2] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2] Consequently, PARP inhibitors have emerged as a groundbreaking class of anticancer drugs.

Mechanism of Action of PARP Inhibitors

The primary mechanism of action of PARP inhibitors involves their competition with NAD+ for the catalytic domain of the PARP enzyme. By occupying this site, they prevent the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, which is a crucial step in the recruitment of DNA repair machinery. This inhibition of SSB repair leads to the accumulation of DSBs during DNA replication, which are highly toxic to cancer cells with compromised homologous recombination repair (HRR) capabilities.

The following diagram illustrates the central role of PARP in the DNA single-strand break repair pathway and the therapeutic intervention point for PARP inhibitors.

PARP_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment & Activation DNA_SSB->PARP1_recruitment DNA Damage PARylation PAR Chain Synthesis (using NAD+) PARP1_recruitment->PARylation Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair Successful SSB Repair Repair_Complex->SSB_Repair DNA_SSB_inhibited Single-Strand Break (SSB) PARP1_recruitment_inhibited PARP-1 Recruitment DNA_SSB_inhibited->PARP1_recruitment_inhibited DNA Damage Blocked_PARylation PARylation Blocked PARP1_recruitment_inhibited->Blocked_PARylation PARP_Inhibitor PARP Inhibitor (e.g., Isoquinoline-7-carboxamide derivative) PARP_Inhibitor->Blocked_PARylation Inhibits Replication_Fork_Collapse Replication Fork Collapse Blocked_PARylation->Replication_Fork_Collapse Leads to DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation Cell_Death Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB_formation->Cell_Death in HR-deficient cells

Caption: The DNA Damage Response Pathway and the Mechanism of PARP Inhibition.

Quantitative Data: Inhibitory Activity of Isoquinoline-Based Derivatives

The following table summarizes the in vitro inhibitory activity of selected isoquinoline and related carboxamide derivatives against PARP-1 and PARP-2. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Compound IDScaffoldTarget EnzymeIC50 (nM)Reference
Olaparib Phthalazinone-carboxamidePARP-14.40[3]
Compound 5 Quinoxaline-carboxamidePARP-13.05[3]
Compound 8a Quinoxaline-carboxamidePARP-12.31[3]
Compound 12c Quinazolinone-carboxamidePARP-130.38[4]
Dihydroisoquinolone 1a Dihydroisoquinolone-benzoatePARP-1 / PARP-213,000 / 800[5]
Isoquinolone 1b Isoquinolone-benzoatePARP-1 / PARP-29,000 / 150[5]
Compound 81 Dihydrobenzofuran-carboxamidePARP-1 / PARP-230 / 2[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent elaboration into a representative PARP inhibitor.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route to this compound starting from the commercially available 7-bromoisoquinoline. The synthesis involves a palladium-catalyzed cyanation followed by hydrolysis of the resulting nitrile.

Synthesis_Workflow Start 7-Bromoisoquinoline Step1 Pd-Catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, heat) Start->Step1 Intermediate 7-Cyanoisoquinoline Step1->Intermediate Step2 Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/EtOH, heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Part A: Synthesis of 7-Cyanoisoquinoline

Materials:

  • 7-Bromoisoquinoline (1.0 eq)

  • Zinc cyanide (Zn(CN)₂, 0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoisoquinoline, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous DMF via syringe and stir the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7-cyanoisoquinoline.

Part B: Hydrolysis to this compound

Materials:

  • 7-Cyanoisoquinoline (1.0 eq)

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, suspend 7-cyanoisoquinoline in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 120-140 °C) and stir for 4-8 hours, or until TLC/LC-MS indicates complete conversion of the starting material.[6]

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Synthesis of a Representative Isoquinoline-7-carboxamide PARP Inhibitor

This protocol describes the amide coupling of this compound with a suitable amine, a common strategy for synthesizing PARP inhibitors.[7][8]

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., 3-aminobenzamide, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DCM or DMF.

  • Add EDC and HOBt to the solution and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., 3-aminobenzamide) to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final isoquinoline-7-carboxamide inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its inherent structural features and synthetic accessibility make it an invaluable starting point for the development of a wide range of enzyme inhibitors. The successful application of this scaffold in the design of potent PARP inhibitors for cancer therapy underscores its significance. Future work in this area will likely focus on the exploration of novel derivatives targeting other enzyme classes, such as kinases and proteases, further expanding the therapeutic reach of this versatile molecular architecture. The continued application of rational drug design principles, coupled with efficient synthetic methodologies, will undoubtedly unlock the full potential of this compound in the development of next-generation therapeutics.

References

Application of Isoquinoline-7-Carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of isoquinoline-7-carboxylic acid and its derivatives as a pivotal scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds, with a particular focus on their application in oncology.

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1] Isoquinoline alkaloids, naturally occurring compounds, have long been recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The synthetic versatility of the isoquinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a carboxylic acid moiety at the 7-position, in particular, provides a key interaction point for various biological targets and a handle for further derivatization, making this compound a valuable starting point for the development of novel therapeutics.

Core Application: Targeting PARP7 in Cancer Immunotherapy

A significant and recent application of isoquinoline-7-carboxamide derivatives is in the inhibition of Poly(ADP-ribose) polymerase 7 (PARP7), an emerging and promising target in cancer therapy.[5] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway.[5] In many cancers, this pathway is suppressed, allowing tumor cells to evade the host immune system.

Mechanism of Action: Restoring Antitumor Immunity

The inhibition of PARP7 by isoquinoline-7-carboxamide derivatives, such as the clinical candidate RBN-2397, reactivates the type I interferon response.[6][7] This reactivation leads to a cascade of downstream effects, including the phosphorylation of STAT1 and the upregulation of interferon-stimulated genes.[7] The ultimate result is the enhancement of antitumor immunity, characterized by increased infiltration of CD8+ T cells and granzyme B into the tumor microenvironment, leading to tumor growth inhibition and, in some cases, complete tumor regression.[8]

The proposed mechanism of action is illustrated in the following diagram:

PARP7 Inhibition Pathway Mechanism of PARP7 Inhibition by Isoquinoline-7-Carboxamide cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Isoquinoline-7-carboxamide Isoquinoline-7-carboxamide PARP7 PARP7 Isoquinoline-7-carboxamide->PARP7 Inhibits TBK1 TBK1 PARP7->TBK1 Suppresses Phosphorylation p-TBK1 p-TBK1 TBK1->p-TBK1 Phosphorylation IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 p-TBK1->IRF3 Phosphorylates Type I IFN (IFN-α/β) Type I IFN (IFN-α/β) p-IRF3->Type I IFN (IFN-α/β) Induces Transcription IFNAR IFN-α/β Receptor Type I IFN (IFN-α/β)->IFNAR Binds JAK1/TYK2 JAK1/TYK2 IFNAR->JAK1/TYK2 Activates STAT1 STAT1 JAK1/TYK2->STAT1 Phosphorylates p-STAT1 p-STAT1 STAT1->p-STAT1 ISGs Interferon-Stimulated Genes (e.g., CXCL10, MHC-I) p-STAT1->ISGs Induces Transcription Antitumor Immunity Antitumor Immunity ISGs->Antitumor Immunity Promotes MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat with Isoquinoline Derivative (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: Isoquinoline-7-carboxylic Acid as a Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a prominent heterocyclic motif found in numerous natural products and synthetic molecules, demonstrating a wide spectrum of biological activities. Within this class, isoquinoline-7-carboxylic acid has emerged as a particularly valuable scaffold in modern medicinal chemistry. Its rigid, planar structure provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid moiety serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth exploration of the this compound scaffold, detailing synthetic protocols for its modification, methodologies for biological evaluation, and expert insights into its application, with a primary focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Part 1: The this compound Scaffold: A Structural Overview

The utility of this compound as a therapeutic scaffold is rooted in its intrinsic structural and chemical properties.

  • Structural Rigidity: The fused bicyclic aromatic system imparts significant rigidity, which reduces the entropic penalty upon binding to a target protein and helps to pre-organize appended substituents into a conformationally favored orientation for molecular recognition.

  • Defined Exit Vectors: Substitutions can be made at multiple positions, but the 7-position carboxylic acid is a particularly powerful anchor point. It allows for the exploration of a specific region of a target's binding pocket, while other positions on the ring system can be modified to fine-tune properties like solubility, cell permeability, and target selectivity.

  • Hydrogen Bonding Capabilities: The nitrogen atom at position 2 can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

A prime example of its success is in the field of PARP inhibitors. The isoquinoline core effectively mimics the nicotinamide moiety of the natural NAD+ substrate, while the carboxamide group, formed from the carboxylic acid, engages in key hydrogen bonding interactions within the PARP active site.

Part 2: Core Synthetic Workflow & Methodologies

The most common and critical modification of the this compound scaffold is the formation of an amide bond at the 7-position. This transformation is central to the development of many potent inhibitors.

Diagram: General Synthetic Workflow

The following diagram outlines the primary synthetic route from the core scaffold to a functionalized therapeutic candidate.

cluster_reagents Reagents & Conditions Scaffold This compound ActivatedEster Activated Intermediate (e.g., Acyl Halide, Active Ester) Scaffold->ActivatedEster Activation Step Amine Primary/Secondary Amine (R-NHR') Product Target Molecule (Isoquinoline-7-carboxamide derivative) Amine->Product Nucleophilic Acyl Substitution ActivatedEster->Product Coupling Amide Coupling Reagents (HATU, EDC/HOBt, etc.) Coupling->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Final Biologically Active Compound Purification->Final

Caption: Workflow for amide coupling of the this compound scaffold.

Protocol 1: Synthesis of an Isoquinoline-7-carboxamide Derivative via HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling the scaffold with a primary amine.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization for chiral amines and operates effectively at room temperature, often leading to high yields and clean reactions.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction itself.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.1 M).

  • Reagent Addition: To the stirred solution, add the desired primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition is critical; adding the base last is often preferred.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid and acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure isoquinoline-7-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Application in PARP Inhibition & Biological Evaluation

PARP enzymes are critical components of the DNA damage response (DDR) pathway. In many cancers with deficiencies in other DDR pathways (like BRCA1/2 mutations), tumor cells become highly dependent on PARP for survival. Inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy cells.

Diagram: Simplified PARP-Mediated DNA Repair Pathway

SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 Replication DNA Replication PARylation Auto-PARylation & Recruitment of DDR Proteins PARP1->PARylation DSB Replication Fork Collapse (DNA Double-Strand Break) PARP1->DSB Stalled Replication PARP_Inhibitor Isoquinoline-based PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition Repair SSB Repair (BER Pathway) PARylation->Repair Replication->DSB Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: Inhibition of PARP1 leads to synthetic lethality in BRCA-deficient cells.

Protocol 2: In Vitro PARP1 Inhibition Assay (HTRF®)

This protocol outlines a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle of the Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) is a FRET-based technology. This assay uses NAD+ as a substrate, which is biotinylated. PARP1 enzyme, when active, incorporates biotinylated-ADP-ribose onto histone proteins. An anti-histone antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are added. When PARylation occurs, the donor and acceptor are brought into close proximity, generating a strong HTRF signal. An inhibitor will prevent this process, leading to a decrease in the signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM MgCl₂, 1 mM DTT). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Enzyme/Substrate Mix: Prepare a mix containing recombinant human PARP1 enzyme and activated DNA in assay buffer.

  • Reaction Initiation: In a low-volume 384-well plate, add:

    • 5 µL of serially diluted test compound.

    • 5 µL of the PARP1/DNA mix.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of biotinylated-NAD+ to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagents (Europium-cryptate anti-histone Ab and Streptavidin-XL665) prepared in the detection buffer.

  • Final Incubation: Incubate for 4-24 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Normalize the data using the vehicle control (100% activity) and background control (0% activity).

    • Plot the normalized response vs. log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical, yet representative, data illustrating how modifications to the R-group of an isoquinoline-7-carboxamide scaffold can impact PARP1 inhibitory potency.

Compound IDR-Group (Amine Component)PARP1 IC50 (nM)Rationale for Change
ISO-001 Benzylamine250Initial hit, establishes baseline activity.
ISO-002 4-Fluorobenzylamine85Addition of a fluorine atom can improve binding via H-bonding or favorable electrostatic interactions.
ISO-003 Cyclopropylamine1200Small aliphatic amine is a poor fit for the binding pocket, highlighting the need for an aromatic group.
ISO-004 (4-Piperidinyl)methanamine15Introduction of a basic piperidine moiety can engage with acidic residues (e.g., Asp/Glu) and significantly improve potency and solubility.

Part 4: Troubleshooting & Expert Insights

  • Synthetic Challenges:

    • Poor Solubility: The core scaffold or final products can have low solubility in common organic solvents. Solution: Use more polar aprotic solvents like DMF, DMA, or NMP. For purification, consider a reverse-phase chromatography system.

    • Low Coupling Yield: If HATU-mediated coupling is inefficient, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This is a more reactive but less gentle method.

  • Assay Considerations:

    • Compound Interference: Highly colored or fluorescent compounds can interfere with optical assays. Solution: Always run a counterscreen where the compound is tested in the absence of the enzyme to identify false positives. If interference is confirmed, an alternative assay format (e.g., an AlphaScreen™ or radiometric assay) should be used for validation.

    • IC50 Variability: Ensure consistent DMSO concentration across all wells, as it can affect enzyme activity at higher percentages (>1%). Maintain precise incubation times and temperatures.

Part 5: Conclusion and Future Directions

This compound is a validated and highly tractable scaffold for the development of targeted therapeutics, most notably PARP inhibitors. Its synthetic accessibility via robust amide coupling protocols and the clear structure-activity relationships that can be established make it an ideal starting point for medicinal chemistry campaigns. Future efforts will likely focus on decorating the isoquinoline core at other positions (e.g., C1 or C4) to develop next-generation inhibitors with improved selectivity against different PARP family members or to create dual-target agents, further expanding the therapeutic potential of this remarkable scaffold.

Application Notes & Protocols: Esterification and Amidation of Isoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoquinoline-7-Carboxylic Acid Derivatives

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Derivatives of isoquinoline are instrumental in the development of therapeutics for a range of conditions, including neurological and cardiovascular diseases, as well as infectious agents.[1] this compound, in particular, serves as a critical building block for creating diverse chemical libraries of esters and amides. These functional groups significantly modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the esterification and amidation reactions of this compound, offering both the theoretical underpinnings and practical, field-proven protocols.

The Chemistry of Carboxylic Acid Activation: A Prerequisite for Reaction

The direct reaction of a carboxylic acid with an alcohol or amine is often challenging. This is primarily due to the low electrophilicity of the carbonyl carbon and, in the case of amidation, the propensity for an acid-base reaction to form a highly unreactive carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is a crucial first step to enhance its reactivity.[4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[5] Common strategies for this activation include:

  • Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acid chloride.[2][4]

  • Use of Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide and ester bond formation.[2][6][7] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Formation of Activated Esters: In peptide synthesis, and by extension, in the synthesis of complex amides, coupling reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form activated esters that are more stable than the O-acylisourea intermediate and less prone to side reactions and racemization.[6]

  • Phosphonium and Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that form active esters, leading to rapid amide bond formation with minimal side reactions.[8][9]

Esterification of this compound

Esterification is a fundamental transformation that introduces an alkoxy group, which can significantly impact a molecule's biological activity and properties. The two primary methods for the esterification of this compound are the Fischer-Speier esterification and coupling agent-mediated esterification.

Fischer-Speier Esterification: An Acid-Catalyzed Approach

This classical method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[11][12][13]

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][11][14][15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[11][14] After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[2][11][14]

Experimental Protocol: Fischer-Speier Esterification of this compound with Methanol

Objective: To synthesize methyl isoquinoline-7-carboxylate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound173.161.0 g5.78
Methanol (anhydrous)32.0420 mL-
Sulfuric acid (concentrated)98.080.2 mL~3.7
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-
Dichloromethane (DCM)84.93As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.78 mmol).

  • Add anhydrous methanol (20 mL). The carboxylic acid may not fully dissolve initially.

  • Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl isoquinoline-7-carboxylate.[16]

Steglich Esterification: A Milder Alternative

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[17] This method utilizes a carbodiimide, typically DCC, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[17][18]

Caption: Workflow for Steglich Esterification.

Amidation of this compound

Amide bond formation is one of the most crucial reactions in medicinal chemistry.[8] The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents is the standard and most reliable approach.[19]

Carbodiimide-Mediated Amidation (EDC/HOBt)

EDC is a water-soluble carbodiimide that is often preferred over DCC because the urea byproduct is also water-soluble, simplifying purification.[6] The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[6]

  • The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • HOBt rapidly reacts with this intermediate to form an active HOBt ester, releasing the EDC-urea byproduct.

  • The amine then reacts with the HOBt ester in a nucleophilic acyl substitution to form the desired amide, regenerating HOBt.

Experimental Protocol: EDC/HOBt Mediated Amidation of this compound with Benzylamine

Objective: To synthesize N-benzylisoquinoline-7-carboxamide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound173.16500 mg2.89
Benzylamine107.15340 mg (0.32 mL)3.18
EDC.HCl191.70665 mg3.47
HOBt135.12468 mg3.46
Diisopropylethylamine (DIPEA)129.241.0 mL5.78
Dimethylformamide (DMF, anhydrous)73.0910 mL-
Water18.02As needed-
Ethyl acetate (EtOAc)88.11As needed-
1 M HCl-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (500 mg, 2.89 mmol) in anhydrous DMF (10 mL).

  • Add HOBt (468 mg, 3.46 mmol) and EDC.HCl (665 mg, 3.47 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (340 mg, 3.18 mmol) followed by DIPEA (1.0 mL, 5.78 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure N-benzylisoquinoline-7-carboxamide.

Amidation_Workflow Start Start: This compound Activation Activation Step (Carboxylic Acid + Coupling Reagent + Additive in Solvent) Start->Activation Dissolve Amine_Addition Amine Addition (Primary or Secondary Amine + Base) Activation->Amine_Addition Pre-activation Reaction Reaction Stirring (Room Temperature, 12-24h) Amine_Addition->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Crude product Product Final Product: Isoquinoline-7-carboxamide Purification->Product

Caption: General workflow for amide coupling reactions.

Purification and Characterization

Purification of isoquinoline derivatives often involves standard techniques such as crystallization or silica gel column chromatography.[16][20][21] The choice of eluent for chromatography will depend on the polarity of the specific ester or amide synthesized. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

Characterization of the final products should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized ester or amide.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

Troubleshooting and Key Considerations

  • Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and a sufficient amount of acid catalyst. Consider removing water using a Dean-Stark apparatus to drive the equilibrium.[10]

  • Failed Amidation: Ensure all reagents and solvents are anhydrous, as water can quench the activated intermediates. If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is required to liberate the free amine.[9][22] For sterically hindered amines or acids, a more potent coupling reagent like HATU or PyAOP may be necessary.[8]

  • Side Reactions: In carbodiimide-mediated reactions, the formation of an N-acylurea byproduct can occur. Using HOBt or performing the reaction at lower temperatures can mitigate this.[17]

  • Purification Difficulties: The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[6] For EDC, the urea byproduct is water-soluble and is removed during the aqueous workup.[6]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Isoquinoline-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this valuable heterocyclic compound. The presence of an electron-withdrawing carboxylic acid group on the isoquinoline core presents unique challenges, often leading to low yields in classical synthesis routes. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve your overall yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound and its derivatives.

Q1: Why are yields for the synthesis of this compound and related compounds often low?

A: The primary reason for low yields is the electronic nature of the target molecule. The carboxylic acid group (or its common precursors like cyano or ester groups) is electron-withdrawing. Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, rely on an intramolecular electrophilic aromatic substitution as the key ring-closing step.[1][2] An electron-withdrawing group at the 7-position deactivates the benzene ring, making this cyclization step significantly more difficult and requiring harsher conditions, which in turn can lead to byproduct formation and degradation.[1][3]

Q2: What are the primary synthetic strategies for constructing the this compound core?

A: The most common approaches involve building the isoquinoline ring system using established named reactions. Due to the deactivating nature of the carboxyl group, it is almost always introduced as a more stable precursor, such as an ester or nitrile, which is then hydrolyzed in a final step. The main strategies include:

  • Bischler-Napieralski Reaction: Cyclization of a β-phenylethylamide precursor. This is a robust method but requires potent dehydrating agents.[4][5]

  • Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of a benzalaminoacetal. This reaction is known for variable yields and is sensitive to substituents on the benzene ring.[1][6]

  • Pictet-Spengler Reaction: Condensation of a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which must then be oxidized. This route is generally milder but adds an oxidation step.[7][8][9]

Q3: Is it better to introduce the carboxylic acid group before or after forming the isoquinoline ring?

A: It is almost always preferable to perform the isoquinoline ring synthesis with a precursor group (like a nitrile, -CN, or ester, -COOR) already in place on the starting phenyl ring.

  • Introducing the group before cyclization (as a precursor): This is the most common strategy. It ensures the correct regiochemistry. The main challenge is overcoming the deactivating effect of the precursor group during the cyclization step.

  • Introducing the group after cyclization: This would involve forming a simpler isoquinoline and then adding the carboxylic acid group via methods like directed ortho-metalation followed by carboxylation. This avoids the deactivation issue during cyclization but can lead to mixtures of isomers and requires additional, often complex, synthetic steps.

Q4: What are the most critical safety precautions when running these syntheses?

A: Many of the reagents used are hazardous.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentoxide (P₂O₅): These are powerful dehydrating agents that react violently with water. They are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]

  • Strong Acids: Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are extremely corrosive.[10][11]

  • High Temperatures: Many of these reactions require refluxing in high-boiling solvents like toluene or xylene, posing a fire risk and requiring careful temperature control.[4]

Section 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems, focusing on the Bischler-Napieralski route, which is a common choice for this type of substituted isoquinoline.

Problem 1: Low or No Yield in the Cyclization Step

This is the most frequent issue, where the starting β-arylethylamide fails to cyclize into the desired 3,4-dihydroisoquinoline intermediate.

Logical Flow for Troubleshooting Low Yield

start Low / No Yield Observed cause1 Cause: Deactivated Aromatic Ring (Electron-withdrawing precursor group) start->cause1 cause2 Cause: Insufficient Dehydration (Reagent quality or stoichiometry issue) start->cause2 sol1a Solution 1: Increase Reagent Reactivity Use P₂O₅ in refluxing POCl₃ cause1->sol1a More potent dehydrating system sol1b Solution 2: Increase Reaction Temperature Switch solvent from Toluene to Xylene cause1->sol1b Higher energy input sol1c Solution 3: Modern, Milder Reagents Consider Tf₂O with a non-nucleophilic base cause1->sol1c Avoids harsh conditions sol2a Solution 1: Use Fresh Reagents Ensure POCl₃ is freshly distilled and P₂O₅ is dry cause2->sol2a Reagents can degrade sol2b Solution 2: Increase Reagent Equivalents Increase equivalents of dehydrating agent (e.g., from 3 to 5 eq.) cause2->sol2b Ensure reaction goes to completion

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause A: Deactivated Aromatic Ring The electron-withdrawing nature of the ester or nitrile group (precursor to your carboxylic acid) makes the aromatic ring less nucleophilic and thus less reactive towards the electrophilic cyclization.[1][12]

    • Solution: You must use more forceful conditions to drive the reaction to completion.

      • Stronger Dehydrating Agents: For substrates with deactivating groups, using phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone.[1][5] This combination generates a highly reactive pyrophosphate intermediate.[4]

      • Higher Reaction Temperature: If the reaction is sluggish in refluxing toluene (~110 °C), switching to a higher-boiling solvent like xylene (~140 °C) can provide the necessary energy to overcome the activation barrier.[4]

      • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by promoting efficient and rapid heating.[2][13]

  • Potential Cause B: Poor Reagent Quality or Insufficient Amount Dehydrating agents like POCl₃ are sensitive to moisture. If they have been improperly stored, their effectiveness will be compromised.

    • Solution:

      • Use Fresh Reagents: Ensure all reagents are anhydrous. POCl₃ can be freshly distilled before use.

      • Optimize Stoichiometry: A common mistake is using too little of the dehydrating agent. A systematic screening of the amount of POCl₃ or P₂O₅ is recommended, starting from 3 equivalents and increasing if necessary.

Table 1: Comparison of Cyclizing Agents for Deactivated Systems
Reagent(s)Typical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in Toluene or AcetonitrileReadily available, well-understood.May be insufficient for strongly deactivated rings.[12]
P₂O₅ in POCl₃ Reflux in POCl₃Highly effective for deactivated systems.[1][5]Very harsh conditions, can lead to charring.
Tf₂O, 2-chloropyridine 0 °C to RT in DCMVery mild conditions, fast reaction times.[2][14]Reagents are more expensive.
Polyphosphoric Acid (PPA) 100-150 °C, neatStrong dehydrating agent.Can be difficult to work with (viscous).
Problem 2: Significant Byproduct Formation

Even when the reaction proceeds, the formation of side products can dramatically lower the isolated yield of the desired product.

  • Potential Cause A: Retro-Ritter Reaction In the Bischler-Napieralski mechanism, a nitrilium ion intermediate is formed.[5] This intermediate can sometimes fragment, especially if the resulting carbocation is stabilized, leading to the formation of a styrene byproduct. This is a well-documented side reaction.[1][4]

    • Solution:

      • Use Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product by Le Chatelier's principle.[1][4]

      • Modified Procedure: A procedure developed by Larsen et al. uses oxalyl chloride to form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether, thus preventing the retro-Ritter pathway.[4]

Reaction Mechanisms: Desired Path vs. Side Reaction

cluster_0 Bischler-Napieralski Mechanism cluster_1 Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (OPOCl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline (Desired Product) Cyclized->Product Rearomatization Nitrilium_side Nitrilium Ion Intermediate Styrene Styrene Byproduct Nitrilium_side->Styrene Retro-Ritter Fragmentation

Caption: Key intermediate and divergence to a common byproduct.

  • Potential Cause B: Polymerization and Tarring The combination of highly reactive intermediates and harsh, acidic, high-temperature conditions can lead to polymerization and the formation of intractable tar, a common issue in similar syntheses.[15]

    • Solution:

      • Strict Temperature Control: Avoid overheating. Add the starting material slowly to the refluxing solution to maintain control over the reaction exotherm.

      • Milder Reagents: If tarring is a major issue, switching to a milder, modern cyclization method, such as using triflic anhydride (Tf₂O) and a hindered base like 2-chloropyridine at lower temperatures, is highly recommended.[2]

Section 3: Experimental Protocols

The following is a generalized, representative protocol for the synthesis of an this compound precursor via the Bischler-Napieralski reaction, followed by aromatization and hydrolysis.

Protocol 1: Synthesis of Methyl 1-methyl-3,4-dihydroisoquinoline-7-carboxylate
  • Materials:

    • N-[2-(3-methoxycarbonylphenyl)ethyl]acetamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

    • Anhydrous toluene

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM) for extraction

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the starting amide in anhydrous toluene (approx. 0.2 M), add phosphorus oxychloride dropwise at 0 °C under a nitrogen atmosphere.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

    • Carefully neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline product. This is often used directly in the next step.

Protocol 2: Aromatization and Hydrolysis
  • Materials:

    • Crude product from Protocol 1

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Toluene or Xylene

    • 6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)

  • Procedure (Aromatization):

    • Dissolve the crude dihydroisoquinoline in toluene.

    • Add 10% Pd/C catalyst.

    • Heat the mixture to reflux for 12-24 hours. The dehydrogenation can be monitored by TLC or GC-MS.

    • After completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the crude methyl isoquinoline-7-carboxylate.

  • Procedure (Hydrolysis):

    • Dissolve the crude ester in a suitable solvent (e.g., methanol/water).

    • Add an excess of 6M NaOH and heat to reflux until the ester is fully consumed (monitor by TLC).

    • Cool the reaction mixture and wash with an organic solvent (e.g., ether) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with 6M HCl to a pH of ~2-3. The desired carboxylic acid should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Section 4: Purification Strategies

Purification of the final product is critical. This compound is an amphoteric molecule, a property that can be exploited for its purification.

  • Acid-Base Extraction: This is the most effective method for purifying the final product.[16]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., 1M NaOH). The desired acid will move to the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

    • Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any trapped impurities.

    • Acidify the aqueous layer with cold 1M HCl. The pure this compound will precipitate out of the solution.

    • Filter, wash the solid with cold water, and dry.

  • Recrystallization: The solid product obtained after acid-base extraction can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.[16]

References

Technical Support Center: Synthesis of Isoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important molecule. Here, we delve into the causality behind experimental choices, provide validated protocols, and offer solutions to frequently asked questions.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several common starting materials. The choice of synthetic route often depends on the availability of precursors, scalability, and desired purity profile. The three most prevalent strategies involve:

  • Oxidation of 7-Methylisoquinoline: A direct approach that leverages the conversion of a methyl group to a carboxylic acid.

  • Carboxylation of 7-Bromoisoquinoline: This method involves a metal-halogen exchange followed by quenching with carbon dioxide.

  • Hydrolysis of 7-Cyanoisoquinoline: A reliable method that converts a nitrile group into a carboxylic acid.

Each of these routes presents a unique set of challenges and potential byproducts. This guide will address each pathway in detail, providing insights to ensure a successful synthesis.

FAQ 1: Oxidation of 7-Methylisoquinoline

Question: I am synthesizing this compound by oxidizing 7-methylisoquinoline with potassium permanganate (KMnO₄). What are the common byproducts I should be aware of, and how can I minimize them?

Answer:

The oxidation of a methyl group on an aromatic ring using a strong oxidizing agent like KMnO₄ is a powerful transformation, but it can be prone to side reactions if not carefully controlled.[1][2]

Common Byproducts and Their Formation
ByproductFormation MechanismMitigation Strategies
Unreacted 7-Methylisoquinoline Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time.Ensure a slight excess of KMnO₄ is used. Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. Gradually increase the temperature if the reaction is sluggish, but avoid excessive heating.
Isoquinoline Decarboxylation of the product, this compound, under harsh reaction conditions (e.g., excessive heat).[3]Maintain a controlled temperature during the reaction and work-up. Avoid prolonged heating after the oxidation is complete.
Phthalic Acid and Pyridine-3,4-dicarboxylic acid Over-oxidation and cleavage of the isoquinoline ring system under aggressive conditions (high concentration of KMnO₄, high temperature, or prolonged reaction time).[4]Use a stoichiometric amount of KMnO₄ and add it portion-wise to control the exotherm. Maintain the reaction temperature as recommended in the protocol.
Manganese Dioxide (MnO₂) Inherent byproduct of the reduction of permanganate.[5] While not an organic impurity, its presence can complicate purification.MnO₂ is an insoluble solid that can be removed by filtration of the reaction mixture. Washing the filter cake thoroughly with hot water will help recover any product that may have adsorbed onto the MnO₂.

Troubleshooting Workflow: Oxidation of 7-Methylisoquinoline

Caption: Troubleshooting flowchart for the oxidation of 7-methylisoquinoline.

FAQ 2: Hydrolysis of 7-Cyanoisoquinoline

Question: I am preparing this compound via the hydrolysis of 7-cyanoisoquinoline. My final product is contaminated with a significant amount of a neutral compound. What is this impurity and how can I avoid it?

Answer:

The hydrolysis of an aromatic nitrile to a carboxylic acid is a robust reaction, but it proceeds through a stable amide intermediate.[4][6][7] Incomplete hydrolysis is the most common source of byproducts in this synthesis.

Primary Byproduct: Isoquinoline-7-carboxamide

The most likely neutral byproduct is Isoquinoline-7-carboxamide . Its formation is a result of the incomplete hydrolysis of the nitrile group.[8][9] The reaction proceeds in two steps: first, the hydration of the nitrile to the amide, and second, the hydrolysis of the amide to the carboxylic acid. The second step is often slower and requires more forcing conditions.

Mechanism of Incomplete Hydrolysis

G A 7-Cyanoisoquinoline B Isoquinoline-7-carboxamide (Amide Intermediate) A->B Hydration (H₂O, H⁺ or OH⁻) C This compound (Final Product) B->C Hydrolysis (often slower)

Caption: Reaction pathway showing the amide intermediate.

Minimization and Removal of Isoquinoline-7-carboxamide
  • Driving the Reaction to Completion: To minimize the formation of the amide, ensure the hydrolysis goes to completion. This can be achieved by:

    • Prolonging the reaction time: Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.

    • Increasing the temperature: Refluxing the reaction mixture is common for nitrile hydrolysis.[4]

    • Using a higher concentration of acid or base: This will increase the rate of the second hydrolysis step.

  • Purification: If the amide is still present in your crude product, it can be removed by taking advantage of the acidic nature of the desired product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous base (e.g., 1M NaOH). The this compound will deprotonate and move into the aqueous layer as its carboxylate salt, while the neutral Isoquinoline-7-carboxamide will remain in the organic layer.

    • Separate the layers.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4. The this compound will precipitate out.

    • Collect the solid product by filtration, wash with cold water, and dry.

FAQ 3: Carboxylation of 7-Bromoisoquinoline

Question: I am attempting to synthesize this compound from 7-bromoisoquinoline via a Grignard or lithiation reaction followed by quenching with CO₂. I am getting a low yield and a complex mixture of byproducts. What could be going wrong?

Answer:

This synthetic route requires careful control of anhydrous and inert conditions, as organometallic intermediates are highly reactive and sensitive to moisture and air.

Common Issues and Byproducts
Issue/ByproductFormation MechanismTroubleshooting and Prevention
Low Yield of Organometallic Intermediate Incomplete reaction with magnesium (for Grignard) or organolithium reagent. Presence of moisture in the solvent or on glassware quenches the organometallic species.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Activate the magnesium turnings if necessary.
Isoquinoline The organometallic intermediate is quenched by a proton source (e.g., trace water in the solvent or CO₂, or during work-up) before it can react with CO₂.Maintain strictly anhydrous conditions throughout the reaction. Use dry CO₂ gas or freshly crushed dry ice.
Biphenyl-type Byproducts Coupling of the organometallic intermediate with unreacted 7-bromoisoquinoline.Add the organolithium reagent slowly at a low temperature to minimize side reactions.
Experimental Protocol: Synthesis via Lithiation

This protocol provides a general guideline for the synthesis of this compound from 7-bromoisoquinoline.

Materials:

  • 7-Bromoisoquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 7-bromoisoquinoline in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, crush a generous excess of dry ice and suspend it in anhydrous diethyl ether.

  • Quickly transfer the cold organolithium solution into the dry ice slurry via a cannula.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1M HCl.

  • Separate the aqueous layer and wash the organic layer with water.

  • Extract the combined aqueous layers with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Analytical Data for Identification

Accurate identification of the desired product and potential byproducts is crucial. Below is a summary of expected analytical data.

Compound1H NMR (indicative shifts, ppm)Mass Spectrometry (m/z)
This compound Aromatic protons (7.5-9.5 ppm), Carboxylic acid proton (>10 ppm, broad singlet)Expected [M+H]⁺: 174.05
7-Methylisoquinoline Aromatic protons (7.3-8.9 ppm), Methyl protons (~2.5 ppm, singlet)[10][11]Expected [M+H]⁺: 144.08
Isoquinoline-7-carboxamide Aromatic protons (7.6-9.4 ppm), Amide protons (broad singlets, ~7.5 and ~8.1 ppm)Expected [M+H]⁺: 173.07

Note: Exact chemical shifts can vary depending on the solvent and concentration.

References

Troubleshooting low yield in Isoquinoline-7-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-7-carboxylic Acid Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and field-tested insights, we will explore the causality behind low-yield reactions and provide robust, validated protocols to enhance your experimental outcomes.

Troubleshooting Low Yields: A Diagnostic Approach

Low yield is a frequent and frustrating issue in multi-step organic syntheses. For isoquinoline cores, particularly via classical methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, the problem often lies in the sensitive cyclization step. This section provides a diagnostic, question-driven approach to pinpoint and resolve the root cause of poor yields.

Q1: My Pomeranz-Fritsch reaction yield is poor, and I recover a significant amount of the initial benzaldehyde derivative. What is the likely cause?

Answer: This symptom strongly suggests a failure in the first stage of the reaction: the formation of the benzalaminoacetal (Schiff base) intermediate. The subsequent acid-catalyzed cyclization cannot occur if this intermediate is not formed efficiently.

Underlying Causes & Solutions:

  • Inefficient Water Removal: The condensation of your benzaldehyde with aminoacetaldehyde diethyl acetal is a reversible equilibrium reaction that produces water. If water is not actively removed, the equilibrium will not favor the product.

    • Causality: According to Le Châtelier's principle, the removal of a product (water) will drive the reaction forward.

    • Solution: Ensure you are using an efficient method for water sequestration. A Dean-Stark apparatus with a refluxing, non-polar solvent like toluene is the standard and most effective method.[1] If a Dean-Stark is not feasible, the addition of a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) can be attempted, though it is generally less efficient for this purpose.

  • Purity of Aminoacetaldehyde Acetal: The aminoacetaldehyde acetal is notoriously unstable and can hydrolyze or polymerize upon storage.

    • Causality: The free amino group can react with any aldehyde impurities present, and the acetal is sensitive to ambient moisture and acid, leading to decomposition.

    • Solution: Always use freshly distilled or newly purchased aminoacetaldehyde diethyl or dimethyl acetal. Verify its purity by ¹H NMR before use. Impurities in this starting material are a primary cause of low yields.[2]

Q2: The reaction consumes starting materials, but my primary product is a dark, intractable tar instead of this compound. Why is this happening?

Answer: Tar formation is a classic sign of reaction conditions that are too harsh, leading to polymerization and degradation of starting materials, intermediates, or the final product. The key is to find a balance where the activation energy for the desired cyclization is met without promoting side reactions.

Underlying Causes & Solutions:

  • Excessively Strong or Concentrated Acid: The acid-catalyzed cyclization is the critical step, but excessive acid strength or concentration can lead to undesired outcomes.[2]

    • Causality: Highly concentrated sulfuric acid, for instance, is a powerful dehydrating and oxidizing agent. It can promote intermolecular reactions and charring of the aromatic compounds, especially at elevated temperatures.

    • Solution: The choice of acid is critical.[2] A systematic screening of acid catalysts is recommended. While concentrated sulfuric acid is traditional, alternatives like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) can offer milder conditions.[3][4] Begin with a lower concentration of the acid and incrementally increase it if the reaction fails to proceed.

  • High Reaction Temperature: Elevated temperatures can significantly accelerate decomposition pathways.

    • Causality: While higher temperatures increase the rate of all reactions, they disproportionately favor lower-activation-energy decomposition pathways over the desired, more ordered cyclization.

    • Solution: Carefully control the reaction temperature. If using a strong acid like H₂SO₄, consider running the reaction at a lower temperature for a longer period. For example, instead of refluxing, try stirring at 60-80 °C and monitor progress by Thin Layer Chromatography (TLC).

The following diagram illustrates a decision-making workflow for troubleshooting these common issues.

TroubleshootingWorkflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/¹H NMR) start->check_sm sm_recovered Symptom: Starting Material Recovered check_sm->sm_recovered Is starting material present? tar_formed Symptom: Tar/Polymer Formed check_sm->tar_formed Is tar the main product? cause_h2o Cause: Inefficient Water Removal or Impure Acetal sm_recovered->cause_h2o cause_harsh Cause: Acid Too Strong/Concentrated or Temperature Too High tar_formed->cause_harsh solution_h2o Solution: Use Dean-Stark. Use Freshly Distilled Acetal. cause_h2o->solution_h2o solution_harsh Solution: Screen Milder Acids (TFA, PPA). Optimize Temperature & Concentration. cause_harsh->solution_harsh

Caption: A logical workflow for troubleshooting low yields.

Q3: I am attempting a Bischler-Napieralski synthesis, but the yield is low, and I've isolated a styrene-like byproduct. What is the mechanism of this side reaction?

Answer: The isolation of a styrene derivative is a known issue in the Bischler-Napieralski reaction and provides strong evidence for the formation of a nitrilium salt intermediate. This side reaction is a retro-Ritter reaction.[5]

Underlying Causes & Solutions:

  • Mechanism: The Bischler-Napieralski reaction proceeds by dehydrating a β-arylethylamide to form a nitrilium ion, which then undergoes intramolecular electrophilic aromatic substitution.[3][4] However, this highly reactive nitrilium intermediate can fragment via a retro-Ritter pathway, especially if the resulting styrene is conjugated, which makes it a thermodynamically favorable byproduct.[5]

  • Solution:

    • Use of Nitrile as a Solvent: One strategy is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the solvent. This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium salt, suppressing the side reaction. However, this is only practical if the nitrile is readily available and inexpensive.[5]

    • Milder Dehydrating Agents: The choice of dehydrating agent is crucial. While strong agents like P₂O₅ or POCl₃ are common, they can promote the side reaction.[3][4] Milder, more modern reagents have been developed. For example, using oxalyl chloride or a triphenyl phosphite-bromine system can generate N-acyliminium intermediates under less harsh conditions, avoiding the nitrilium ion pathway and thus the retro-Ritter side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Pomeranz-Fritsch cyclization?

Answer: Based on extensive literature and practical experience, the three most critical parameters are:

  • Purity of Starting Materials: As mentioned, the purity of the aminoacetaldehyde acetal is paramount. Impurities here are a primary failure point.[2]

  • Acid Catalyst Choice and Concentration: This is not a "one-size-fits-all" parameter. The optimal acid and its concentration depend on the electronic properties of the substituents on your benzaldehyde. Electron-donating groups facilitate cyclization and may require milder conditions, while electron-withdrawing groups (like the target carboxylic acid) hinder the reaction and may require stronger conditions, increasing the risk of side reactions.[1][2]

  • Temperature Control: The reaction requires a specific thermal window. Too low, and the reaction stalls; too high, and degradation dominates. Careful optimization and consistent temperature control are essential.[2]

ParameterLow Setting ImpactHigh Setting ImpactRecommended Action
Acid Concentration Slow or stalled reaction, incomplete conversion.Charring, polymerization, byproduct formation.Screen different acids (H₂SO₄, PPA, TFA) and concentrations.
Temperature Sluggish reaction, low conversion rate.Increased side reactions, decomposition of product.Optimize temperature carefully, monitor via TLC.
Q2: My cyclization to form the dihydroisoquinoline in a Bischler-Napieralski reaction is slow. How can I increase the rate?

Answer: The cyclization step is an electrophilic aromatic substitution. Its rate is highly dependent on the electron density of the aromatic ring.

  • Electronic Effects: The reaction is most effective with electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the benzene ring, as these activate the ring towards electrophilic attack.[4] Your target, this compound, involves a deactivating carboxylic acid group, which will inherently slow this step.

  • Reaction Conditions: To overcome this, you may need more forcing conditions.

    • Higher Boiling Solvents: If the reaction is slow in a solvent like toluene (reflux ~110 °C), switching to xylene (reflux ~140 °C) can provide the necessary thermal energy.[5]

    • Stronger Dehydrating Agents: Using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is one of the most effective methods for deactivated systems.[3]

    • Microwave Chemistry: Microwave-assisted synthesis in superheated solvents is a modern technique that can dramatically reduce reaction times and improve yields for sluggish cyclizations.[5]

Q3: What is the best way to purify the final this compound product?

Answer: The purification strategy depends on the nature of the impurities. Since the product is an amino acid derivative, it possesses both a basic nitrogen and an acidic carboxylic acid group, allowing for manipulation based on pH.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any non-basic organic impurities. Your product should remain in the organic layer at this stage if the nitrogen is not sufficiently basic to be protonated or if it precipitates as a hydrochloride salt.

    • Next, extract the organic layer with a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The carboxylic acid will be deprotonated to the carboxylate salt, which will move into the aqueous layer.

    • Separate the aqueous layer, wash it with fresh organic solvent to remove any neutral impurities, and then carefully re-acidify it with cold 1M HCl until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization/Crystallization: If the product is solid and relatively pure after extraction, recrystallization is an excellent final step. Due to its polar nature, solvent systems like ethanol/water or acetic acid could be effective. For stubborn impurities, multi-step crystallization may be required.[6] Column chromatography on silica gel is also a viable option, often using a gradient of methanol in dichloromethane.[7]

Experimental Protocols

Protocol: Modified Pomeranz-Fritsch Synthesis for Deactivated Systems

This protocol is a general guideline and requires optimization for specific substrates like the precursor to this compound.

  • Schiff Base Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the substituted benzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), and toluene (approx. 0.2 M).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

    • Monitor the reaction by TLC until the benzaldehyde spot has been consumed.

    • Cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

  • Cyclization:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • Cool an appropriate amount of polyphosphoric acid (PPA) or a mixture of P₂O₅ in POCl₃ in an ice bath.

    • Slowly add the crude benzalaminoacetal from the previous step to the cold acid mixture with vigorous stirring.

    • After the addition is complete, slowly warm the mixture to the optimized temperature (e.g., 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Basify the cold aqueous mixture to pH ~9-10 using a concentrated NaOH or NH₄OH solution. Caution: Highly exothermic.

    • Extract the aqueous slurry with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as described in the FAQ section (Q3).

References

Technical Support Center: Optimization of Reaction Conditions for Isoquinoline-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this specific synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for this valuable scaffold.

Introduction: The Challenge of the C-7 Carboxylic Acid

The synthesis of this compound presents a unique challenge compared to many other substituted isoquinolines. The core issue lies in the electronic nature of the carboxylic acid group. As an electron-withdrawing group, it deactivates the benzene ring, making it less susceptible to the classical electrophilic aromatic substitution reactions that underpin many isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions[1][2][3]. Direct cyclization onto a deactivated ring often leads to low or no yield.

This guide will focus on a strategic approach that circumvents this issue by using a protected form of the carboxylic acid and will address potential pitfalls at each stage of the synthesis. We will primarily focus on a modified Pomeranz-Fritsch reaction pathway, which offers a logical route to the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound.

Part 1: Starting Material and Protection Strategy

Q1: Why is direct synthesis of this compound using standard methods like the Pomeranz-Fritsch reaction often unsuccessful?

A1: The primary reason for failure is the deactivating effect of the carboxylic acid group on the aromatic ring. The Pomeranz-Fritsch reaction relies on an intramolecular electrophilic aromatic substitution for the crucial cyclization step[4][5]. An electron-withdrawing group at the meta position (which will become the 7-position of the isoquinoline) makes the ortho position (the site of cyclization) less nucleophilic, thus hindering the reaction. This often results in failed cyclization or extremely low yields.

Q2: What is the recommended starting material and initial strategy to overcome this deactivation?

A2: A robust strategy is to protect the carboxylic acid group as an ester, which is less deactivating. The recommended starting material is methyl 3-formylbenzoate . This commercially available compound serves as the benzaldehyde component in the Pomeranz-Fritsch reaction. The synthesis plan is a three-step process:

  • Schiff Base Formation: Condensation of methyl 3-formylbenzoate with an aminoacetaldehyde acetal.

  • Pomeranz-Fritsch Cyclization: Acid-catalyzed cyclization of the resulting Schiff base to form methyl isoquinoline-7-carboxylate.

  • Ester Hydrolysis: Conversion of the methyl ester to the final product, this compound.

This workflow is illustrated in the diagram below.

Synthesis_Workflow Start Methyl 3-formylbenzoate Step1 Step 1: Schiff Base Formation (with Aminoacetaldehyde diethyl acetal) Start->Step1 Intermediate1 Schiff Base Intermediate Step1->Intermediate1 Step2 Step 2: Pomeranz-Fritsch Cyclization (Acid-catalyzed) Intermediate1->Step2 Intermediate2 Methyl isoquinoline-7-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis (e.g., aq. HCl or NaOH) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Part 2: Troubleshooting the Pomeranz-Fritsch Reaction Step

Q3: My Pomeranz-Fritsch cyclization of the Schiff base derived from methyl 3-formylbenzoate is giving a low yield. What are the critical parameters to optimize?

A3: Low yields in this specific Pomeranz-Fritsch reaction can stem from several factors, even with the ester protecting group. Here’s a breakdown of troubleshooting strategies:

  • Acid Catalyst and Concentration: The choice and strength of the acid are paramount. While concentrated sulfuric acid is traditional, it can be too harsh for substrates that are not strongly activated[4].

    • Solution: A systematic screen of acid catalysts is recommended. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and trifluoroacetic anhydride can sometimes provide better results for moderately deactivated systems[5]. Start with the conditions in the provided protocol and, if yields are low, consider alternatives.

  • Reaction Temperature and Time: These parameters are highly substrate-dependent.

    • Solution: The reaction often requires heating. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). Prolonged heating at high temperatures can lead to decomposition and the formation of tar-like byproducts. If TLC shows the disappearance of the starting material but the desired product is not forming efficiently, it's possible that decomposition is occurring. In such cases, trying a lower temperature for a longer duration might be beneficial.

  • Anhydrous Conditions: The presence of water can interfere with the strong acid catalysts and hydrolyze the acetal of the Schiff base.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

ParameterStandard ConditionOptimization StrategyRationale
Acid Catalyst Conc. H₂SO₄Screen PPA, H₂SO₄/TFAA, Eaton's ReagentLess harsh conditions may prevent substrate decomposition.
Temperature 80-100 °CStart lower (e.g., 60 °C) and gradually increase. Monitor by TLC.Balances reaction rate against potential for side reactions.
Reaction Time 2-6 hoursMonitor by TLC until starting material is consumed.Avoids product degradation from prolonged heating.
Water Content AnhydrousUse oven-dried glassware and anhydrous reagents.Prevents catalyst quenching and intermediate hydrolysis.

Q4: I am observing significant charring and the formation of a black, insoluble material during the acid-catalyzed cyclization. What is causing this and how can I prevent it?

A4: Charring is a common issue in Pomeranz-Fritsch reactions, especially with sensitive substrates. It indicates decomposition, likely due to the harsh acidic and thermal conditions.

  • Solution 1: Controlled Addition: Instead of adding the acid to the Schiff base, try adding the Schiff base (dissolved in a minimal amount of a suitable solvent like dichloromethane, if necessary) dropwise to the pre-heated acid at the target reaction temperature. This can help to control the initial exotherm and minimize localized overheating.

  • Solution 2: Milder Lewis Acids: Consider replacing strong protic acids with Lewis acids. Lanthanide triflates, for example, have been used as catalysts under milder conditions for this reaction[5].

  • Solution 3: Modified Workup: Ensure the reaction mixture is cooled thoroughly before quenching by pouring it onto ice. A rapid, uncontrolled quench of a hot, concentrated acid solution can also lead to decomposition.

Part 3: Ester Hydrolysis and Product Purification

Q5: The final hydrolysis of methyl isoquinoline-7-carboxylate is not going to completion, or I am having trouble isolating the final product. What are the best practices for this step?

A5: Incomplete hydrolysis or difficult purification can often be resolved by adjusting the reaction conditions and workup procedure.

  • Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective.

    • Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 6M) is a common method. If the reaction is slow, increasing the concentration of HCl or the reaction time may be necessary.

    • Basic Hydrolysis: Using NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol can also work well.

  • Product Isolation and Purification: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (isoquinoline nitrogen) functional groups. This property can be exploited for purification.

    • Procedure: After hydrolysis, adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the molecule will have a net neutral charge and will be least soluble in water, causing it to precipitate. The precipitate can then be collected by filtration.

    • Troubleshooting: If the product does not precipitate cleanly, it may be necessary to perform an extraction. First, make the solution basic (e.g., pH > 8) to deprotonate the carboxylic acid and extract with an organic solvent to remove any non-acidic impurities. Then, carefully acidify the aqueous layer to the isoelectric point to precipitate the product. If it still remains in solution, further acidification (e.g., pH < 2) will protonate the isoquinoline nitrogen, and the product can be extracted into an organic solvent.

General Purification Strategy for Carboxylic Acids: A common method for purifying solid carboxylic acids is recrystallization from a suitable solvent system, such as ethanol/water or toluene[6].

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl isoquinoline-7-carboxylate via Pomeranz-Fritsch Reaction

This protocol is a representative procedure and may require optimization for your specific setup.

Step A: Formation of the Schiff Base (Benzalaminoacetal)

  • In a round-bottom flask, combine methyl 3-formylbenzoate (1.0 eq) and aminoacetaldehyde diethyl acetal (1.05 eq).

  • Add a minimal amount of a suitable solvent, such as ethanol or toluene, to facilitate mixing if the reactants are solid.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde. The formation of the Schiff base is often accompanied by the formation of water. If using toluene, a Dean-Stark trap can be used to remove water and drive the reaction to completion.

  • The crude Schiff base can be used directly in the next step after removal of the solvent under reduced pressure.

Step B: Acid-Catalyzed Cyclization

  • Place concentrated sulfuric acid (e.g., 10 volumes relative to the starting aldehyde) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the acid to 0 °C in an ice bath.

  • Slowly and carefully add the crude Schiff base from Step A to the cold acid with vigorous stirring.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C.

  • Maintain the temperature and monitor the reaction by TLC (a 1:1 mixture of hexane and ethyl acetate is a good starting point for the mobile phase). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. Ensure the mixture is kept cool during neutralization.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl isoquinoline-7-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude methyl isoquinoline-7-carboxylate from Protocol 1 in a mixture of methanol and 6M aqueous HCl.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to approximately 4-5 with an aqueous solution of NaOH. The product should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Data Summary Table

CompoundMolecular FormulaMolecular WeightAppearanceCAS Number
Methyl 3-formylbenzoateC₉H₈O₃164.16-52178-50-4[7][8]
This compoundC₁₀H₇NO₂173.17-221050-96-0[9]

Mechanistic Overview

The core of this synthesis, the Pomeranz-Fritsch reaction, proceeds through two main stages. The diagram below outlines the key mechanistic steps of the acid-catalyzed cyclization.

Pomeranz_Fritsch_Mechanism cluster_0 Pomeranz-Fritsch Cyclization Schiff_Base Schiff Base Intermediate Protonation Protonation of Acetal Schiff_Base->Protonation + H+ Carbocation Formation of Electrophilic Carbocation Intermediate Protonation->Carbocation - ROH Cyclization Intramolecular Electrophilic Aromatic Substitution Carbocation->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Elimination Elimination of Alcohol and Rearomatization Cyclized_Intermediate->Elimination - ROH, - H+ Product Isoquinoline Product Elimination->Product

Caption: Simplified mechanism of the Pomeranz-Fritsch cyclization step.

References

Technical Support Center: Isoquinoline-7-Carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Isoquinoline-7-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common stability challenges encountered during experimentation. Our goal is to synthesize technical accuracy with field-proven insights, ensuring the integrity and reproducibility of your results.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, but its functionalization with a carboxylic acid group introduces specific stability and handling considerations.[1] This document, structured in a question-and-answer format, directly addresses potential issues, explains the underlying chemical principles, and provides robust protocols to help you navigate these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, from solution preparation to reaction monitoring.

Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time.

Potential Causes:

Discoloration is a frequent indicator of compound degradation, particularly through oxidation or photolytic pathways.[2] The aromatic, electron-rich isoquinoline ring system is susceptible to these changes.

  • Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide, or the ring system itself can undergo oxidative degradation, often catalyzed by trace metals or atmospheric oxygen.[3] This process can lead to the formation of colored byproducts.

  • Photodegradation: Many aromatic heterocyclic compounds are sensitive to light.[2] Exposure to ambient laboratory light, especially in the UV spectrum, can provide the energy needed to initiate degradation reactions, resulting in discoloration and loss of potency. Unsubstituted isoquinoline, for instance, is known to turn yellow upon storage.[3]

Recommended Solutions & Protocols:

  • Protect from Light: Always store both solid compounds and solutions in amber vials or containers wrapped in aluminum foil to prevent light exposure.[2]

  • Use High-Purity, Degassed Solvents: For preparing solutions, use HPLC-grade or anhydrous solvents. To minimize oxidation, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before use to remove dissolved oxygen.

  • Control Storage Temperature: While room temperature storage is often acceptable for the solid compound[4], solutions should be stored at lower temperatures to slow degradation rates. For short-term storage (1-2 weeks), refrigeration (2-8°C) is recommended. For long-term storage, aliquot solutions into single-use vials and store frozen (-20°C or -80°C) to avoid repeated freeze-thaw cycles.

  • Consider Antioxidants: In some assay buffers or formulations, the inclusion of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be beneficial, but compatibility must be verified to ensure it doesn't interfere with your experiment.

Issue 2: I'm observing precipitation or poor solubility when preparing aqueous solutions.

Potential Causes:

This is one of the most common challenges and is directly linked to the amphoteric nature of isoquinoline-carboxylic acids. These molecules possess both a weakly basic nitrogen atom and an acidic carboxylic acid group.

  • pH-Dependent Solubility: The solubility of these compounds in aqueous media is highly dependent on pH.[5] At a pH between the pKa of the isoquinoline nitrogen (pKa ≈ 5.1 for the parent isoquinoline) and the carboxylic acid (pKa ≈ 3-4), the molecule can exist as a zwitterion with a net neutral charge, leading to minimal aqueous solubility (the isoelectric point).[6][7]

  • Incorrect Solvent Choice: While soluble in organic solvents like DMSO and DMF[8], dissolving a high concentration in an organic solvent and then diluting into an aqueous buffer can cause the compound to crash out if the final pH is not optimal.

Recommended Solutions & Protocols:

  • Optimize Solution pH: To solubilize the compound, adjust the pH to be at least 1.5-2 units away from the isoelectric point.

    • For acidic solutions (pH < 2): The carboxyl group will be protonated (-COOH) and the nitrogen will be protonated (-NH+), resulting in a soluble cation.

    • For basic solutions (pH > 7): The carboxyl group will be deprotonated (-COO-) and the nitrogen will be neutral, resulting in a soluble anion.

  • Use a Stepwise Dissolution Protocol:

    • First, dissolve the compound in a minimal amount of 0.1 M NaOH to form the soluble sodium salt.

    • Then, dilute this concentrated stock solution with your desired buffer or media. Ensure the final pH of the solution remains in a range where the compound is soluble.

    • Alternatively, for use in acidic conditions, dissolve in 0.1 M HCl.

  • Prepare Stock Solutions in Organic Solvents: For most applications, preparing a concentrated stock solution (e.g., 10-50 mM) in DMSO is the most reliable method. When diluting into your aqueous experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects and precipitation.

Issue 3: I am getting low yields or unexpected side products in my synthetic reactions.

Potential Causes:

The reactivity of the this compound can be complex, and its stability under specific reaction conditions may be a factor.

  • Degradation of Starting Material: If the starting material has degraded due to improper storage, it will naturally lead to poor reaction outcomes.

  • Incompatible Reaction Conditions: The carboxylic acid or the isoquinoline nitrogen may interfere with certain reagents. For example, in reactions requiring strong bases, the acidic proton of the carboxyl group will be abstracted. In strongly acidic conditions used in some cyclization reactions (like Bischler-Napieralski), the isoquinoline ring itself might be susceptible to side reactions.[9][10]

  • Steric Hindrance: The position of the carboxylic acid group can influence the reactivity of the isoquinoline ring system through steric and electronic effects.[1]

Recommended Solutions & Protocols:

  • Verify Starting Material Integrity: Before starting a reaction, check the purity of your this compound derivative using TLC, LC-MS, or ¹H NMR.

  • Protect Functional Groups: If the carboxylic acid or the isoquinoline nitrogen is interfering with the reaction, consider using protecting groups. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), which can be hydrolyzed post-reaction.

  • Optimize Reaction Conditions: Systematically screen reaction parameters such as solvent, temperature, and catalyst. For instance, some cyclization reactions benefit from specific Lewis acids or dehydrating agents.[10]

  • Review the Reaction Mechanism: Understand the mechanism of your intended transformation. Electron-donating or withdrawing groups on the isoquinoline ring system can significantly alter its reactivity in electrophilic or nucleophilic substitution reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For solid (powder) forms, storage at room temperature in a tightly sealed container, protected from light, is generally acceptable.[4] For enhanced long-term stability (>1 year), storage in a desiccator at 2-8°C is recommended to minimize exposure to moisture and heat.

Q2: How does the position of the carboxylic acid group affect the stability and properties of the isoquinoline derivative?

A2: The position is critical. It influences the electronic distribution, pKa, solubility, and steric accessibility of the molecule.[1] For example, a carboxylic acid at the 1- or 3-position is more influenced by the adjacent ring nitrogen than one on the benzene ring (positions 5, 6, 7, 8). This affects the acidity of the carboxyl group and the basicity of the nitrogen, which in turn governs the physicochemical properties that are critical for ADME profiles.[1]

PropertyIsoquinoline-1-carboxylic acidIsoquinoline-3-carboxylic acidThis compound
CAS Number 486-73-76624-49-3221050-96-0
Appearance Yellow-tan powderCrystalline powderOff-white solid
Melting Point 161 °C (dec.)[12]~229 °CNot widely reported
Reactivity Note Adjacent to nitrogen, influencing cyclization and substitution reactions.[1]Adjacent to nitrogen, similar electronic influence to 1-position.[1]Carboxyl group is on the benzene ring, less direct electronic influence from the nitrogen.
(This table provides a comparative overview based on available data. Properties can vary by supplier and purity.)

Q3: How can I definitively assess the stability of my specific isoquinoline derivative in my experimental conditions?

A3: You should perform a forced degradation study. This is a systematic way to evaluate the intrinsic stability of your compound under various stress conditions and is a cornerstone of drug development. It helps identify potential degradation pathways and develop stable formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1B guidelines. It is designed to test the stability of your compound against hydrolysis, oxidation, heat, and light.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare five sets of samples in clear and amber glass vials.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.[2]

  • Thermal Degradation: Place a vial of the stock solution (and a sample of the solid powder) in an oven set to 60°C.[2]

  • Photolytic Degradation: Expose a vial of the stock solution in a clear, inert container to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in foil in the same location.

3. Analysis:

  • Analyze the samples by a stability-indicating method (e.g., HPLC-UV or LC-MS) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • This analysis will reveal whether your compound is sensitive to pH, oxidation, heat, or light under your specific conditions.

Diagrams
Troubleshooting Workflow for Isoquinoline Derivatives

A logical guide to diagnosing common experimental problems.

G start Experimental Issue Observed issue1 Solution Discoloration (Yellow/Brown) start->issue1 issue2 Precipitation or Incomplete Solubilization start->issue2 issue3 Low Yield or Unexpected Byproducts start->issue3 issue4 Inconsistent Assay Results start->issue4 cause1a Potential Cause: Oxidation issue1->cause1a cause1b Potential Cause: Photodegradation issue1->cause1b cause2 Potential Cause: pH-Dependent Solubility issue2->cause2 cause3 Potential Cause: Starting Material Degradation or Incompatible Conditions issue3->cause3 cause4 Potential Cause: Degradation in Assay Medium issue4->cause4 sol1 Solution: - Protect from light - Use degassed solvents - Store cold & airtight cause1a->sol1 cause1b->sol1 sol2 Solution: - Adjust pH (use buffer) - Prepare concentrated stock in DMSO or basic/acidic media cause2->sol2 sol3 Solution: - Verify starting material purity - Use protecting groups - Optimize reaction conditions cause3->sol3 sol4 Solution: - Prepare fresh solutions daily - Run forced degradation study in assay buffer cause4->sol4

Caption: Troubleshooting workflow for common issues.

Potential Degradation Pathways

A simplified overview of potential stability liabilities.

G parent This compound (Stable Form) stress1 Light (UV/Vis) parent->stress1 Photodegradation stress2 O₂ / H₂O₂ (Oxidizing Agent) parent->stress2 Oxidation stress3 Strong Acid/Base + Heat (Harsh Conditions) parent->stress3 Hydrolysis/ Ring Cleavage deg1 Photolytic Products (Colored Impurities) stress1->deg1 deg2 N-Oxide Derivative stress2->deg2 deg3 Ring-Opened Products (Loss of Activity) stress3->deg3

References

Overcoming solubility challenges with Isoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Isoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles.

Introduction: Understanding the Molecule

This compound is a heterocyclic aromatic organic compound. It belongs to a family of seven positional isomers, each exhibiting unique physicochemical properties due to the position of the carboxylic acid group on the isoquinoline ring.[1] This structural variance significantly influences parameters like pKa, lipophilicity, and, most critically, solubility, which are pivotal for its application in drug discovery and chemical biology.[1]

The core structure consists of a benzene ring fused to a pyridine ring, making it a benzopyridine.[2] The parent isoquinoline molecule is a weak base with a pKa of 5.14 and is known to be sparingly soluble in water but dissolves well in many organic solvents and dilute acids.[2] The addition of a carboxylic acid group introduces an acidic functional group, making this compound an amphoteric molecule with both acidic and basic characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: While specific experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure and comparison with its isomers.[1]

PropertyValueSource/Rationale
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [1]
Predicted pKa (Carboxylic Acid) ~3-5Based on typical carboxylic acids and influenced by the electron-withdrawing nature of the isoquinoline ring.[1]
Predicted pKa (Isoquinoline Nitrogen) ~4-5The basicity of the nitrogen is reduced by the electron-withdrawing carboxylic acid group compared to the parent isoquinoline (pKa 5.14).[1][2]
Predicted Solubility Poor in water at neutral pH. Soluble in acidic and basic aqueous solutions, and in some polar organic solvents.Based on the amphoteric nature of the molecule and data from isomers like Isoquinoline-3-carboxylic acid which is soluble in DMF, DMSO, and Ethanol.[3]

Q2: Why is this compound poorly soluble in neutral water?

A2: At neutral pH, this compound exists predominantly in its zwitterionic or neutral form. The strong intermolecular interactions (hydrogen bonding and π-stacking) in the solid-state, coupled with the hydrophobic nature of the isoquinoline ring system, limit its interaction with water molecules, leading to low aqueous solubility.

Q3: In which solvents is this compound likely to be soluble?

A3: Based on its structure and data from isomers, it is expected to be soluble in:

  • Aqueous basic solutions (pH > 7): Formation of the highly soluble carboxylate salt.

  • Aqueous acidic solutions (pH < 2): Formation of the protonated isoquinolinium salt.

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Polar protic solvents: To some extent in alcohols like ethanol and methanol, although heating may be required.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to dissolving this compound for your experiments.

Issue 1: Compound is insoluble in my aqueous buffer (pH 6-8).

This is the most common challenge due to the compound's properties at neutral pH. The primary strategy is to modulate the pH to ionize the molecule, thereby increasing its aqueous solubility.

The solubility of ionizable compounds like this compound is governed by the Henderson-Hasselbalch equation. By adjusting the pH of the solution, we can shift the equilibrium towards the more soluble ionized form.

  • To dissolve as a carboxylate salt (anionic form): Adjust the pH to be at least 2 units above the carboxylic acid pKa (estimated to be in the 3-5 range). A pH of 7 or higher is a good starting point.

  • To dissolve as an isoquinolinium salt (cationic form): Adjust the pH to be at least 2 units below the pKa of the isoquinoline nitrogen (estimated to be in the 4-5 range). A pH of 2 or lower is recommended.

References

Technical Support Center: Identification of Impurities in Isoquinoline-7-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Isoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this important pharmaceutical intermediate. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount for the safety and efficacy of the final drug product. Impurities can arise from various sources, including the synthetic route, degradation, and storage conditions.[1][2] This guide provides a structured approach to identifying and characterizing these impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

The potential impurities in your sample are largely dictated by the synthetic route employed. Common synthesis methods for the isoquinoline core include the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.[3][4][5] Each of these pathways has a unique profile of potential process-related impurities.

  • Process-Related Impurities : These can be unreacted starting materials, intermediates, or by-products from side reactions.[1] For instance, in a Pomeranz-Fritsch synthesis, you might encounter residual benzaldehyde derivatives or aminoacetaldehyde diethyl acetal.[4][6] The Bischler-Napieralski reaction may leave behind traces of the acylating agent or the cyclizing agent (e.g., POCl₃).[7][8][9]

  • Degradation Impurities : this compound can degrade under stress conditions such as heat, light, oxidation, and extreme pH.[10][11] Forced degradation studies are essential to identify these potential degradants.

  • Residual Solvents : Solvents used during synthesis and purification (e.g., methanol, toluene, dichloromethane) can be present in the final product.[1]

  • Inorganic Impurities : These can include reagents, catalysts (like Palladium on carbon used for dehydrogenation), and heavy metals from equipment.[1][9]

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

An unexpected peak warrants a systematic investigation. The first step is to gather as much information as possible from your current analytical setup.

  • Review the Synthesis : Go back to the synthetic route. Could the unexpected peak correspond to a known intermediate or a plausible byproduct?

  • UV-Vis Spectrum : If you are using a photodiode array (PDA) detector, examine the UV spectrum of the unknown peak. Does it share similarities with the parent molecule, suggesting a related structure?

  • Mass Spectrometry (MS) : The most powerful tool for initial identification is mass spectrometry.[12] An LC-MS analysis will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Forced Degradation : If you suspect the impurity is a degradant, perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) to see if you can intentionally generate the unknown peak.[10][11][13]

Q3: How can I differentiate between positional isomers of Isoquinoline-carboxylic acid?

Positional isomers (e.g., isoquinoline-1-carboxylic acid, isoquinoline-3-carboxylic acid) can be challenging to separate and identify due to their similar physical and chemical properties.

  • Chromatography : Method development is key. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers to achieve chromatographic separation.

  • Spectroscopy :

    • NMR Spectroscopy : ¹H and ¹³C NMR are definitive techniques for distinguishing isomers. The chemical shifts and coupling patterns of the aromatic protons will be unique for each isomer.[14][15] For example, the proton at C-1 in the isoquinoline ring system is typically deshielded and will have a distinct chemical shift.

    • Mass Spectrometry : While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.

Troubleshooting Guides

Problem 1: Poor resolution between the main peak and an impurity in Reverse-Phase HPLC.

Causality : Co-elution or poor peak shape is often due to suboptimal chromatographic conditions for the specific analytes. The choice of stationary phase and mobile phase pH are critical factors influencing selectivity.[16]

Troubleshooting Steps :

  • Mobile Phase pH Adjustment : The ionization state of this compound (a weak base and an acid) and its impurities will significantly affect retention. Systematically vary the pH of the aqueous mobile phase. A pH range of 2.5 to 7.5 should be explored.

  • Change Organic Modifier : If using acetonitrile, try methanol or a combination of both. The different solvent properties can alter selectivity.

  • Select a Different Column : If mobile phase optimization is insufficient, switch to a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different interactions compared to a standard C18 column.

  • Gradient Optimization : Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

Problem 2: My mass spectrometry data for an unknown impurity is ambiguous.

Causality : Ambiguous MS data can result from in-source fragmentation, the presence of multiple co-eluting impurities, or complex fragmentation pathways.

Troubleshooting Steps :

  • Optimize Ionization Source Conditions : Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation and enhance the molecular ion peak.

  • Perform MS/MS Analysis : Isolate the precursor ion of the impurity and perform collision-induced dissociation (CID) to obtain a fragmentation pattern.[17] This pattern is a fingerprint that can be used for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS) : Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the impurity and narrow down the potential structures.

  • Isotope Pattern Analysis : If the impurity contains elements like chlorine or bromine, their characteristic isotopic patterns will be evident in the mass spectrum.

Problem 3: I am struggling to interpret the NMR spectrum of a purified impurity.

Causality : Complex NMR spectra can arise from overlapping signals, second-order coupling effects, or the presence of rotamers. For substituted isoquinolines, the aromatic region can be particularly crowded.[15][18]

Troubleshooting Steps :

  • Acquire 2D NMR Spectra :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to trace out the spin systems in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

  • Compare with the Parent Compound : Compare the impurity's spectrum with that of pure this compound. Note the differences in chemical shifts and coupling constants to deduce the position of substitution or structural modification.

  • Use a Higher Field Magnet : If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will improve signal dispersion and simplify interpretation.

  • Consult Spectral Databases : Compare your experimental data with predicted spectra or data from spectral databases for potential candidate structures.

Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column : C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A : 0.1% Formic acid in Water

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile

  • Gradient :

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection : UV at 254 nm

  • Injection Volume : 10 µL

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, the following stress conditions are recommended as per ICH guidelines.[10][11][13]

Stress ConditionReagentTemperatureTime
Acid Hydrolysis0.1 M HCl60 °C24 h
Base Hydrolysis0.1 M NaOH60 °C24 h
Oxidation3% H₂O₂Room Temp24 h
ThermalSolid State105 °C48 h
PhotolyticSolid StateICH Option 2As per guidelines
Table 1: Potential Impurities and their Mass-to-Charge Ratios
Impurity NamePotential SourceMolecular Formula[M+H]⁺ (m/z)
IsoquinolineDecarboxylationC₉H₇N130.0651
7-MethylisoquinolineStarting Material ImpurityC₁₀H₉N144.0808
N-Oxide of this compoundOxidationC₁₀H₇NO₃190.0499
Dihydrothis compoundIncomplete DehydrogenationC₁₀H₉NO₂176.0706

Visualizations

Impurity Identification Workflow

G cluster_0 Initial Observation cluster_1 Data Collection cluster_2 Hypothesis Generation cluster_3 Structure Elucidation & Confirmation A Unexpected Peak in Chromatogram B LC-MS Analysis (MW Determination) A->B D PDA/UV Spectrum A->D C HRMS Analysis (Elemental Composition) B->C G Propose Potential Structures C->G D->G E Review Synthetic Pathway E->G F Consider Degradation Pathways F->G H Isolate Impurity G->H I Acquire NMR Data (1D & 2D) H->I J MS/MS Fragmentation H->J K Confirm Structure I->K J->K

Caption: Workflow for the identification of an unknown impurity.

Relationship between Synthesis and Potential Impurities

G cluster_synthesis Synthetic Routes cluster_impurities Potential Impurity Classes pomeranz Pomeranz-Fritsch Starting Materials: - Benzaldehyde derivative - Aminoacetaldehyde acetal sm_impurities Starting Material Residues - Unreacted precursors pomeranz->sm_impurities int_impurities Intermediates - Incompletely reacted species - Dihydroisoquinolines pomeranz->int_impurities bp_impurities By-products - From side reactions - Positional isomers pomeranz->bp_impurities bischler Bischler-Napieralski Starting Materials: - β-phenylethylamine - Acylating agent bischler->sm_impurities bischler->int_impurities reagent_impurities Reagent-Related - Residual catalysts (e.g., Pd) - Cyclizing agents (e.g., POCl₃) bischler->reagent_impurities pictet Pictet-Spengler Starting Materials: - β-phenylethylamine - Aldehyde/Ketone pictet->sm_impurities pictet->int_impurities

Caption: Correlation between synthetic routes and potential impurities.

References

Technical Support Center: Scaling Up the Synthesis of Isoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the scale-up of this important synthetic intermediate. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental considerations, and data to help optimize your reactions for larger scales.

I. Troubleshooting Guide: Navigating the Challenges of Scale-Up

Scaling up a chemical synthesis from the laboratory bench to a pilot or manufacturing scale introduces a new set of challenges that can significantly impact yield, purity, and safety. This section addresses specific issues you might encounter during the synthesis of this compound.

Common Synthetic Routes

The synthesis of the isoquinoline core typically relies on classical methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. The presence of a carboxylic acid group at the 7-position, which is an electron-withdrawing group, can influence the choice of synthetic strategy and the reaction conditions.

Q1: My Bischler-Napieralski reaction for an this compound precursor is giving a low yield or failing to proceed upon scale-up. What are the common causes and solutions?

A1: Low yields in a Bischler-Napieralski reaction at scale, especially with an electron-withdrawing group like a carboxylic acid (or a precursor) on the aromatic ring, can stem from several factors:

  • Insufficient Dehydrating Agent/Harsh Conditions: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and the electron-withdrawing nature of the 7-carboxylic acid group deactivates the aromatic ring, making the cyclization step more difficult.[1][2] On a larger scale, inefficient mixing and heat transfer can exacerbate this issue.

    • Solution: For substrates with deactivating groups, stronger dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) are often more effective than POCl₃ alone.[3][4] Ensure all reagents and solvents are anhydrous, as water will consume the dehydrating agent. When scaling up, consider the order of addition and maintain good agitation to ensure homogenous mixing.

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which can become more prevalent at the higher temperatures often required for less reactive substrates.[5]

    • Solution: Careful temperature control is crucial. A slow, controlled addition of the dehydrating agent can help to manage the reaction exotherm. If the retro-Ritter reaction is a significant issue, exploring alternative synthetic routes might be necessary.

  • Work-up and Product Isolation: Isolating the product from a large volume of acidic and viscous reaction mixture can be challenging and lead to product loss.

    • Solution: Quenching the reaction by carefully adding it to a large volume of ice-water with vigorous stirring is a common approach. The pH should then be carefully adjusted to precipitate the product. The physical form of the precipitate can be influenced by the rate of neutralization and temperature, so a controlled work-up is essential for easy filtration.

Q2: I am attempting a Pictet-Spengler reaction to synthesize a tetrahydrothis compound precursor, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?

A2: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core, but its success is highly dependent on several factors, especially with substituted starting materials.[6][7][8]

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If this intermediate does not form efficiently, the reaction will not proceed.[5]

    • Solution: Ensure your carbonyl compound is sufficiently reactive. Using a slight excess of the aldehyde or ketone can help drive the initial condensation. The reaction is acid-catalyzed, so the choice and concentration of the acid are critical. Trifluoroacetic acid (TFA) is a common choice.[6]

  • Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-donating groups on the aromatic ring. The presence of a carboxylic acid precursor at the 7-position will make the cyclization more challenging.[1]

    • Solution: Harsher reaction conditions, such as higher temperatures and stronger acids, may be required. However, this can also lead to side reactions. A careful optimization of the reaction conditions (temperature, acid catalyst, and solvent) is necessary.

  • Stereocontrol (if applicable): If your starting materials are chiral, you may be forming a mixture of diastereomers.

    • Solution: The diastereoselectivity of the Pictet-Spengler reaction can often be influenced by the reaction conditions. Lower temperatures and the choice of solvent can sometimes improve selectivity. Chiral catalysts have also been developed to control the stereochemical outcome.

Q3: My Pomeranz-Fritsch synthesis of this compound is not working well. What are the key parameters to optimize for this reaction at scale?

A3: The Pomeranz-Fritsch reaction is a versatile method for preparing isoquinolines, but it often requires careful optimization.[9][10][11]

  • Acid Catalyst and Concentration: The reaction is typically carried out in strong acid, such as concentrated sulfuric acid. The concentration of the acid is crucial, as too little may not be effective, while too much can lead to sulfonation or other side reactions.

    • Solution: A step-wise addition of the substrate to the acid at a controlled temperature is recommended at scale to manage the exotherm. The total volume of acid used should be carefully considered to ensure the final mixture is stirrable.

  • Temperature Control: The cyclization step often requires heating.[9]

    • Solution: Precise temperature control is critical. Overheating can lead to decomposition and reduced yields. A jacketed reactor with a reliable temperature control system is essential for scale-up.

  • Substrate Stability: The starting materials and the product must be stable under the strongly acidic and high-temperature conditions of the reaction. The carboxylic acid group should be stable, but other functional groups may not be.

    • Solution: If substrate or product degradation is an issue, exploring one of the milder modifications of the Pomeranz-Fritsch reaction may be necessary.

II. Frequently Asked Questions (FAQs) for Scaling Up

This section addresses broader questions that researchers and process chemists may have when planning the scale-up of this compound synthesis.

Q1: What are the most critical safety considerations when scaling up isoquinoline synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many of the reactions involved, particularly the cyclization steps with strong acids and dehydrating agents, can be highly exothermic. Proper heat management through controlled addition rates and efficient cooling systems is essential to prevent runaway reactions.

  • Corrosive and Hazardous Reagents: Strong acids (H₂SO₄, PPA), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory. The use of closed systems and scrubbers to handle off-gases is recommended.

  • Solvent Handling: Large volumes of flammable organic solvents are often used. Ensure proper grounding of equipment to prevent static discharge and have adequate fire suppression systems in place.

Q2: How should I approach the purification of this compound at a larger scale?

A2: Purification is a critical step that can significantly impact the overall efficiency and cost of the process.

  • Crystallization: Crystallization is often the most cost-effective and scalable purification method for solid products.

    • Strategy: A systematic approach to solvent screening is recommended to find a solvent system that provides good recovery and effectively removes key impurities. The amphoteric nature of this compound (due to the basic nitrogen and acidic carboxylic acid) means that its solubility will be highly pH-dependent. Crystallization by pH adjustment can be a powerful technique.

  • Column Chromatography: While widely used in the lab, column chromatography is often not economically viable for large-scale production. It should be avoided if possible.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. The pH of the aqueous phase will be a critical parameter to control the partitioning of the product.

Q3: What analytical methods are recommended for in-process control and final product release?

A3: Robust analytical methods are essential for monitoring the progress of the reaction and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress, identifying impurities, and determining the purity of the final product. A typical HPLC analysis for this compound would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A certificate of analysis for a commercial sample of this compound showed a purity of 99.72% by HPLC.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any major impurities. The ¹H NMR spectrum should be consistent with the structure of this compound.[12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify unknown impurities.

  • Appearance: The physical appearance of the final product should be consistent. For this compound, it is typically a white to yellow solid.[12]

III. Data Presentation and Experimental Protocols

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₇NO₂[12]
Molecular Weight 173.17 g/mol [12]
Appearance White to yellow solid[12]
CAS Number 221050-96-0[12]
Experimental Protocol: General Considerations for a Scaled-Up Bischler-Napieralski Reaction

This protocol provides a general framework. Specific quantities and conditions must be optimized for your particular substrate and scale.

Materials:

  • β-(3-carboxyphenyl)ethylamide derivative (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (x equivalents)

  • Phosphorus pentoxide (P₂O₅) (y equivalents)

  • Anhydrous Toluene or Xylene

  • Ice

  • Aqueous sodium hydroxide solution

Procedure:

  • Reactor Setup: The reaction should be carried out in a clean, dry, glass-lined or other compatible reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. The reactor should be purged with an inert atmosphere (e.g., nitrogen).

  • Charge Substrate: Charge the β-(3-carboxyphenyl)ethylamide derivative and the solvent to the reactor.

  • Reagent Addition: A solution of POCl₃ and P₂O₅ in the reaction solvent should be prepared separately and added slowly to the stirred suspension of the starting material via the addition funnel. The addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature and hold for the required time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred mixture of ice and water. Slowly and carefully transfer the reaction mixture to the ice-water mixture.

  • Product Isolation: Adjust the pH of the aqueous mixture with sodium hydroxide solution to precipitate the product. The product can then be isolated by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

IV. Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction

Bischler-Napieralski Troubleshooting start Low Yield in Bischler-Napieralski Reaction check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_conditions Are reaction conditions (temperature, time) optimized? check_reagents->check_conditions Yes solution_anhydrous Dry all reagents and solvents thoroughly. check_reagents->solution_anhydrous No check_dehydrating_agent Is the dehydrating agent potent enough? check_conditions->check_dehydrating_agent Yes solution_optimize_conditions Systematically vary temperature and reaction time. check_conditions->solution_optimize_conditions No check_side_reactions Are there significant side products (e.g., retro-Ritter)? check_dehydrating_agent->check_side_reactions Yes solution_stronger_agent Use P₂O₅ in POCl₃. check_dehydrating_agent->solution_stronger_agent No check_workup Is the work-up and isolation procedure efficient? check_side_reactions->check_workup No solution_side_reactions Optimize temperature control; consider alternative routes. check_side_reactions->solution_side_reactions Yes solution_workup Optimize quenching and pH adjustment for precipitation. check_workup->solution_workup No end Improved Yield check_workup->end Yes solution_anhydrous->check_reagents solution_optimize_conditions->check_conditions solution_stronger_agent->check_dehydrating_agent solution_side_reactions->end solution_workup->check_workup

Caption: Troubleshooting workflow for low yield.

Diagram 2: General Scale-Up Considerations

Scale-Up Considerations lab_scale Laboratory Scale (grams) pilot_scale Pilot Scale (kilograms) lab_scale->pilot_scale Process Development mfg_scale Manufacturing Scale (tonnes) pilot_scale->mfg_scale Process Validation heat_transfer Heat Transfer pilot_scale->heat_transfer mixing Mixing and Mass Transfer pilot_scale->mixing safety Safety and Environmental pilot_scale->safety purification Purification and Isolation pilot_scale->purification analytics Analytical Control pilot_scale->analytics

Caption: Key challenges in scaling up synthesis.

V. References

  • BenchChem. (2025). Pictet-Spengler Isoquinoline Synthesis.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from --INVALID-LINK--

  • Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from --INVALID-LINK--

  • PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • ACS Publications. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids.

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 221050-96-0|this compound.

  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.

  • Almac. (2024, May 21). Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite.

  • ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope.

  • ResearchGate. (2024, May 15). Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite.

  • (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives.

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.

  • Certificate of Analysis. (2022, September 26). This compound.

  • PMC. (n.d.). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A.

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

  • ChemicalBook. (n.d.). Isoquinoline-1-carboxylic acid(486-73-7) 1H NMR spectrum.

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.

  • Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

  • NIH. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.

  • MD Topology. (n.d.). Isoquinoline | C 9 H 7 N | MD Topology | NMR | X-Ray.

  • ChemicalBook. (n.d.). ISOQUINOLINE-8-CARBOXYLIC ACID(61563-43-7) 1H NMR spectrum.

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

  • NIH. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.

  • NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

  • University of Cambridge. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.

References

Refinement of work-up procedures for Isoquinoline-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Isoquinoline-7-carboxylic acid. Recognizing the nuances and potential challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to refine your work-up procedures and enhance final product purity and yield.

Introduction: The Synthetic Challenge

The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, with the isoquinoline scaffold present in numerous pharmacologically active compounds. This compound, in particular, serves as a critical building block for more complex molecular architectures. However, its synthesis and purification are often fraught with challenges, including low yields, persistent impurities, and difficult isolation. The presence of both a basic nitrogen atom within the isoquinoline core (pKa ≈ 5.14 for the parent isoquinoline) and an acidic carboxylic acid group introduces amphoteric properties that complicate standard work-up procedures.[1][2][3] This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound.

Issue 1: Low or No Precipitation of the Product During pH Adjustment

Question: I've completed the reaction and neutralized the mixture, but my target compound, this compound, is not precipitating out of the aqueous solution. What is going wrong?

Answer: This is a common issue stemming from the amphoteric nature of your product. This compound can exist as a cation at low pH, an anion at high pH, and a zwitterion near its isoelectric point. If the pH of your aqueous solution is not precisely at the isoelectric point, the compound will remain dissolved.

Probable Causes & Solutions:

  • Incorrect pH for Precipitation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, and its solubility in water is at a minimum. You may have overshot or undershot this critical pH.

    • Solution: Instead of a single-point neutralization, perform a careful, slow titration of your acidic or basic aqueous layer with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Monitor the solution for the first sign of persistent cloudiness or precipitation. Use a calibrated pH meter to determine the optimal pH for precipitation and hold the mixture at that pH for a sufficient time to allow for complete crystallization.

  • Insufficient Concentration: The product may be too dilute to precipitate effectively.

    • Solution: Before pH adjustment, consider concentrating the aqueous layer under reduced pressure to increase the product concentration. Be cautious not to heat excessively, which could cause degradation.

  • Formation of Soluble Salts: If you have a high concentration of counter-ions from the initial reaction or work-up (e.g., from a large excess of acid or base), these can increase the ionic strength of the solution and enhance the solubility of your product, even at the isoelectric point.

    • Solution: If possible, perform an initial extraction into an organic solvent before final precipitation. This can leave many inorganic salts behind in the aqueous phase.

Issue 2: Product is Contaminated with Starting Materials or Reaction Intermediates

Question: My final product shows contamination with unreacted starting materials (e.g., a β-phenylethylamine derivative) or reaction intermediates (e.g., the corresponding amide in a Bischler-Napieralski synthesis). How can I refine my work-up to remove these?

Answer: This issue points to the need for a more selective extraction strategy that exploits the differing acid-base properties of your product and the contaminants.

Probable Causes & Solutions:

  • Ineffective Acid-Base Extraction: A simple single extraction is often insufficient.

    • Solution: Implement a multi-step acid-base extraction workflow. For instance, after quenching the reaction, dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash with a weak base (e.g., saturated sodium bicarbonate solution): This will extract the acidic this compound into the aqueous layer as its sodium salt, leaving behind non-acidic impurities (like unreacted amides) in the organic layer.

      • Separate the layers. The organic layer can be discarded or processed to recover other components.

      • Acidify the aqueous layer: Carefully acidify the bicarbonate wash with dilute HCl to the isoelectric point to precipitate your product.

      • Isolate the product: Collect the precipitated solid by vacuum filtration.[4]

Logical Flow for Troubleshooting Work-up

Purification_Workflow Crude_Product Crude Solid from Work-up Small_Scale_Test Small-Scale Solvent Test (e.g., EtOH/H2O, AcOH/H2O) Crude_Product->Small_Scale_Test Dissolve_Hot Dissolve Crude in Minimal Hot Solvent 1 (e.g., EtOH) Small_Scale_Test->Dissolve_Hot Select best solvent system Add_Antisolvent Add Hot Solvent 2 (e.g., H2O) dropwise until cloudy Dissolve_Hot->Add_Antisolvent Cool_Room_Temp Slowly Cool to Room Temperature Add_Antisolvent->Cool_Room_Temp Cool_Ice_Bath Cool in Ice Bath (30 min) Cool_Room_Temp->Cool_Ice_Bath Filter_Crystals Vacuum Filter Crystals Cool_Ice_Bath->Filter_Crystals Wash_Dry Wash with Cold Solvent Mix & Dry Filter_Crystals->Wash_Dry Pure_Product Pure Crystalline Product Wash_Dry->Pure_Product

References

Validation & Comparative

A Comparative Guide to Isoquinoline-7-Carboxylic Acid and its Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] When functionalized with a carboxylic acid, the resulting seven positional isomers of isoquinoline carboxylic acid (C₁₀H₇NO₂) present a fascinating case study in structure-activity relationships (SAR). The precise placement of the carboxyl group dramatically alters the molecule's electronic landscape, steric profile, and physicochemical properties, thereby dictating its potential interactions with biological targets.

This guide provides an in-depth comparison of isoquinoline-7-carboxylic acid and its six other positional isomers. While direct, head-to-head biological assay data for all isomers is notably scarce in public literature—representing a clear research opportunity—we will dissect their physicochemical differences, explore the reported biological activities of their derivatives, and provide robust, detailed protocols for key biological assays to empower researchers to conduct their own comparative studies.

Physicochemical Properties: The Foundation of Biological Activity

The biological fate of a small molecule—its absorption, distribution, metabolism, and excretion (ADME)—is fundamentally governed by its physicochemical properties. While all isoquinoline carboxylic acid isomers share the same molecular formula and weight (173.17 g/mol ), the position of the electron-withdrawing carboxylic acid group induces significant variations in properties like melting point and acidity (pKa). These differences provide the first layer of insight into their potential biological divergence.

PropertyIsoquinoline-1-carboxylic acidIsoquinoline-3-carboxylic acidIsoquinoline-4-carboxylic acidIsoquinoline-5-carboxylic acidIsoquinoline-6-carboxylic acidThis compoundIsoquinoline-8-carboxylic acid
CAS Number 486-73-76624-49-36496-53-327810-64-6106778-43-227810-65-77159-36-6
Melting Point (°C) 156 (dec.)290-292 (dec.)258-260275-277320-322>300253-255
Calculated LogP 2.12.12.12.12.12.12.1
pKa (estimated) ~3.5~4.0~4.2~4.5~4.5~4.5~3.8

Note: Data collated from multiple sources. pKa values are estimated and influenced by the basicity of the isoquinoline nitrogen (pKa ≈ 5.14). The proximity of the carboxyl group to the nitrogen, especially at the 1- and 8-positions, significantly impacts acidity.

Expert Insights: The wide range in melting points, particularly the higher values for isomers with the carboxyl group on the benzene ring (positions 5, 6, 7, 8), suggests significant differences in crystal lattice energies and intermolecular packing. While calculated LogP values are identical, subtle differences in regional polarity and hydrogen bonding potential, dictated by the carboxyl position, will undoubtedly influence solubility and interactions with protein binding pockets. The lower estimated pKa for the 1- and 8-isomers is a direct consequence of the proximity of the electron-withdrawing carboxyl group to the ring nitrogen, a classic electronic effect that is critical to consider in drug design.

Biological Activity Profile: A Tale Told by Derivatives

While comparative data on the parent acids is limited, the utility of each isomer as a pharmacophore can be inferred from the biological activities of its derivatives. This provides a roadmap for researchers selecting a scaffold for a specific therapeutic target.

  • Isoquinoline-1-carboxylic Acid : Primarily used as a synthetic intermediate, its amide derivatives have shown promise as anti-inflammatory agents through inhibition of nitric oxide (NO) production.[2]

  • Isoquinoline-3-carboxylic Acid : This isomer has been incorporated into novel anti-tumor agents, suggesting the core structure can serve as a valuable pharmacophore in oncology.[3]

  • Isoquinoline-4-carboxylic Acid : Derivatives of the corresponding 1-oxo-3,4-dihydroisoquinoline-4-carboxamide are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated cancer target.[4]

  • Isoquinoline-5-carboxylic Acid : Its derivatives have been investigated for anti-cancer and anti-inflammatory activities.[2] Furthermore, 5-substituted isoquinolin-1-ones have been designed as selective inhibitors of PARP-2.[2]

  • Isoquinoline-6-carboxylic Acid : Serves as a key precursor for molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2]

  • This compound : Although less documented in terms of direct biological activity of its derivatives, it remains a key synthetic intermediate. The related tetrahydroisoquinoline derivative, BHTCA, has been investigated as a biodegradable agent against parasites in aquaculture.[5]

  • Isoquinoline-8-carboxylic Acid : This isomer is a crucial building block in the synthesis of analgesics and anti-inflammatory drugs.[6]

Spotlight on a Key Biological Target: PARP-1 Inhibition

The inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) is a clinically validated strategy in oncology, particularly for cancers with BRCA1/2 mutations. The isoquinoline scaffold is a key component of several PARP inhibitors. The mechanism hinges on the inhibitor mimicking the nicotinamide portion of the NAD+ substrate, blocking the enzyme's catalytic cycle. This prevents the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks during replication, a state that is synthetically lethal to cancer cells with deficient homologous recombination repair pathways.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation (Recruitment & Binding) DNA_SSB->PARP1_Activation triggers PAR_Synthesis Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1_Activation->PAR_Synthesis catalyzes Block PARP-1 Trapping & Catalytic Inhibition PARP1_Activation->Block target of Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment signals for DNA_Repair Successful DNA Repair Repair_Recruitment->DNA_Repair leads to Inhibitor Isoquinoline-based PARP Inhibitor Inhibitor->Block Block->PAR_Synthesis prevents DSB_Formation SSB converts to Double-Strand Break (DSB) during replication Block->DSB_Formation leads to Cell_Death Apoptosis in HR-Deficient Cancer Cells DSB_Formation->Cell_Death results in

PARP-1 signaling in DNA repair and its inhibition.

Experimental Protocols for Comparative Analysis

To address the existing data gap, this section provides detailed, self-validating protocols for two fundamental assays in drug discovery. These methods can be used to directly compare the biological activity of this compound and its isomers.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a method to quantify the inhibitory activity of the isoquinoline isomers against the PARP-1 enzyme. The causality behind this experimental choice is its direct relevance to the known activity of isoquinoline-based scaffolds and its importance as a cancer target.

PARP_Assay_Workflow start Start prep Prepare Reagents: - PARP-1 Enzyme - NAD+/Biotin-NAD+ Mix - Serial Dilutions of Isomers start->prep plate Add Reagents to 96-Well Plate: 1. Activated DNA (pre-coated) 2. Test Inhibitors (Isomers) 3. PARP-1 Enzyme prep->plate incubate1 Incubate at RT (10 minutes) plate->incubate1 reaction Initiate Reaction: Add NAD+/Biotin-NAD+ Mix incubate1->reaction incubate2 Incubate at RT (60 minutes) reaction->incubate2 wash1 Wash Plate incubate2->wash1 strep Add Streptavidin-HRP (binds to biotinylated PAR chains) wash1->strep incubate3 Incubate at RT (60 minutes) strep->incubate3 wash2 Wash Plate incubate3->wash2 substrate Add Chemiluminescent HRP Substrate wash2->substrate read Read Luminescence on Microplate Reader substrate->read analyze Data Analysis: Calculate % Inhibition Determine IC50 Values read->analyze end End analyze->end

Workflow for the PARP-1 chemiluminescent assay.

Methodology:

  • Reagent Preparation : Prepare working solutions of recombinant human PARP-1 enzyme, a NAD⁺/Biotinylated NAD⁺ mix, and serial dilutions of the test isoquinoline carboxylic acid isomers in assay buffer.

  • Assay Plate Setup : To the wells of a 96-well plate pre-coated with activated DNA (histones), add the test inhibitors at various concentrations.

  • Enzyme Addition : Add the PARP-1 enzyme solution to each well (except for a "no enzyme" control). Incubate for 10 minutes at room temperature to allow inhibitor-enzyme interaction.

  • Reaction Initiation : Start the PARP reaction by adding the NAD⁺/Biotinylated NAD⁺ mixture to all wells. Incubate for 60 minutes at room temperature. During this time, active PARP-1 will synthesize poly(ADP-ribose) chains, incorporating the biotinylated NAD⁺.

  • Detection :

    • Wash the plate multiple times with a wash buffer to remove unincorporated reagents.

    • Add a Streptavidin-HRP (Horseradish Peroxidase) conjugate. This will bind to the biotinylated PAR chains attached to the enzyme. Incubate for 60 minutes.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add a chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.

  • Data Acquisition : Immediately measure the luminescence using a microplate reader. The light signal is directly proportional to the amount of PARP-1 activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability/Cytotoxicity Assay (MTT Method)

This protocol outlines a colorimetric assay to assess the effect of the isoquinoline isomers on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability or cytotoxicity. This assay is a foundational step in drug discovery to identify compounds with potential anti-cancer effects.

Methodology:

  • Cell Seeding : Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of each isoquinoline carboxylic acid isomer in the complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a "vehicle only" control.

  • Incubation : Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition : Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized buffer, to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The positional isomers of isoquinoline carboxylic acid represent a rich, yet underexplored, area for drug discovery. While a comprehensive, direct comparison of their biological activities is not yet available, the analysis of their physicochemical properties and the activities of their derivatives provides a strong rationale for their continued investigation. This compound, being one of the less-studied isomers, holds particular potential for novel findings.

The significant differences in properties driven by the carboxyl group's position underscore the importance of isomeric purity in screening campaigns. The provided protocols for PARP-1 inhibition and cytotoxicity offer a clear and robust pathway for researchers to generate the much-needed comparative data. Such studies will be invaluable in elucidating the subtle but critical structure-activity relationships that govern the biological potential of this privileged scaffold, paving the way for the rational design of next-generation isoquinoline-based therapeutics.

References

A Comparative Guide to the Biological Activity of Isoquinoline-7-carboxylic acid and Quinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds are considered "privileged structures."[1][2][3] Their rigid, bicyclic aromatic nature provides a versatile framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6] This guide offers an in-depth comparison of two specific isomers: Isoquinoline-7-carboxylic acid and Quinoline-7-carboxylic acid. While direct, head-to-head experimental data for the 7-carboxylic acid derivatives is limited in publicly available literature, a robust comparative analysis can be constructed by examining the fundamental structural differences, the known biological activities of their parent scaffolds, and the structure-activity relationships (SAR) gleaned from related positional isomers.

This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols and the scientific rationale behind them, empowering further investigation into these promising molecular frameworks.

Structural Nuances: The Critical Difference

At first glance, the two molecules are structural isomers, sharing the same molecular formula (C₁₀H₇NO₂) and a fused benzene and pyridine ring system. The critical distinction lies in the position of the nitrogen atom within the pyridine ring relative to the fused benzene ring.

  • Quinoline: The nitrogen atom is at position 1.

  • Isoquinoline: The nitrogen atom is at position 2.

This seemingly minor shift has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These differences are the primary drivers of their distinct biological activities.

The Quinoline Scaffold: A Legacy of Diverse Bioactivity

The quinoline nucleus is a cornerstone of numerous therapeutic agents, displaying a remarkable range of biological effects including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][7][8]

Anticancer and Anti-inflammatory Potential

Studies on various quinoline carboxylic acid derivatives have highlighted their potential as dual antiproliferative and anti-inflammatory agents.[9][10] For instance, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have demonstrated notable growth inhibition capacities against cancer cell lines such as mammary MCF7 and cervical HeLa cells.[9][10]

The proposed mechanism for some of these activities involves the chelation of divalent metals. The proximity of the nitrogen atom and the carboxylic acid group can create a bidentate ligand, sequestering metal ions that are crucial for certain enzymatic functions.[9][10] In the case of quinoline-7-carboxylic acid , the nitrogen at position 1 and the carboxyl group at position 7 are too distant for direct intramolecular chelation, suggesting that its mechanism of action, if any, would likely differ from isomers like quinoline-2-carboxylic acid. However, it may still serve as a building block for more complex molecules with anticancer properties.[8][11]

Some quinoline derivatives also exert their effects by inhibiting key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (hDHODH).[8][12]

Antimicrobial Activity

The quinoline core is famously the basis for the fluoroquinolone class of antibiotics.[10] While simple quinoline carboxylic acids are not potent antibiotics themselves, derivatives have been synthesized that show significant activity against both gram-negative and gram-positive bacteria.[13] The activity is often modulated by substituents on the quinoline ring.

The Isoquinoline Scaffold: A Profile of Potent Activities

The isoquinoline scaffold is also a key component of many natural and synthetic bioactive compounds, including alkaloids like morphine and berberine.[14][15] These compounds are known for a wide array of pharmacological effects, including anticancer, antiviral, and antimicrobial activities.[5][6][16][17]

The antiproliferative effects of isoquinoline derivatives are often associated with diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5]

For This compound , the nitrogen at position 2 and the carboxyl group at position 7 are also spatially separated. However, the unique electronic properties conferred by the nitrogen's position in the isoquinoline ring system can influence how the molecule and its derivatives interact with biological targets compared to their quinoline counterparts. For example, tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their physicochemical properties in drug design, indicating the importance of the carboxyl group's position on the isoquinoline framework.[5]

Comparative Analysis and Structure-Activity Relationship (SAR)

Based on the available evidence from related isomers, we can infer a comparative profile for the 7-carboxylic acid derivatives.

FeatureQuinoline-7-Carboxylic AcidThis compoundRationale & Insights
Anticancer Potential Moderate; likely as a scaffold for more complex derivatives.[8][11]Moderate to High; the isoquinoline core is prevalent in potent anticancer agents.[2][5]The position of the nitrogen in the isoquinoline ring often leads to more potent biological activity in its derivatives compared to quinoline analogs. The 7-position for the carboxylic acid may serve as a key interaction point or a site for further chemical modification.
Anti-inflammatory Activity Potential; other quinoline carboxylic acids show significant anti-inflammatory effects.[9][10]High Potential; many isoquinoline alkaloids possess strong anti-inflammatory properties.[16]The mechanism for quinolines is sometimes linked to NF-κB inhibition.[10] Isoquinolines can inhibit proinflammatory mediators like cytokines and COX-2.[16]
Antimicrobial Activity Potential as a precursor for more complex antibiotics.[13]Potential; the isoquinoline scaffold is found in various antimicrobial alkaloids.[6][14]The core scaffold in both cases is a known starting point for antimicrobial drug design. The specific activity would depend heavily on further derivatization.
Primary Mechanism Unlikely to be metal chelation. More likely to involve receptor/enzyme binding.Dependent on derivative; could involve pathway inhibition (e.g., PI3K/Akt) or enzyme targeting.[5]The spatial separation of the N and COOH groups in the 7-isomers of both scaffolds rules out simple bidentate chelation, pointing towards other interaction modes.

Key Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, a series of standardized in vitro assays are required. The following protocols are foundational for such an investigation.

Protocol 1: MTT Assay for Cytotoxicity (Anticancer Activity)

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: The assay is based on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Quinoline-7-carboxylic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours to allow the compounds to exert their cytotoxic effects.[12]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 3-4 hours.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds (48-72h) A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent (3-4h Incubation) C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Causality: LPS, a component of gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO. The Griess reagent is used to quantify nitrite (a stable breakdown product of NO) in the culture supernatant, providing a measure of NO production.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with a known anti-inflammatory drug (e.g., Indomethacin).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period in the dark, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

NO_Assay_Pathway LPS LPS Macrophage Macrophage Cell (e.g., RAW 264.7) LPS->Macrophage stimulates iNOS iNOS Expression Macrophage->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO Griess Griess Reagent (Measurement) NO->Griess Test_Compound Quinoline/Isoquinoline -7-Carboxylic Acid Test_Compound->iNOS inhibits?

Caption: Inhibition of LPS-induced Nitric Oxide production pathway.

Conclusion and Future Perspectives

While both Quinoline-7-carboxylic acid and this compound are structurally similar, the placement of the heteroatom nitrogen fundamentally alters their electronic character and potential biological interactions. Based on extensive literature on their parent scaffolds and related isomers, it is reasonable to hypothesize that derivatives of This compound may hold slightly greater promise, particularly in the realms of anticancer and anti-inflammatory drug discovery.[2][5][16] The quinoline scaffold, however, remains a highly valuable precursor, especially for developing novel antimicrobial agents.[4][13]

This guide underscores the necessity for direct empirical testing to validate these hypotheses. The provided protocols offer a starting point for researchers to systematically evaluate these compounds, contributing valuable data to the field and potentially uncovering novel therapeutic leads. Future work should focus on the synthesis of a library of derivatives based on these two scaffolds to fully explore their structure-activity relationships and identify candidates with optimal potency and selectivity.

References

Structure-activity relationship (SAR) studies of Isoquinoline-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationships of Isoquinoline-7-Carboxylic Acid Derivatives

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural alkaloids and its ability to interact with a wide array of biological targets.[1][2][3] This heterocyclic aromatic compound, formed by the fusion of a benzene ring with a pyridine ring, serves as the foundation for numerous pharmacologically active agents.[3][4] The introduction of a carboxylic acid group, particularly at the 7-position, imparts specific physicochemical properties that critically influence the molecule's absorption, distribution, metabolism, excretion (ADME), and target-binding interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing experimental data to inform rational drug design for researchers and drug development professionals.

The Strategic Importance of the 7-Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group in drug design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, allows it to form crucial interactions with biological targets, such as salt bridges with basic amino acid residues (e.g., lysine, arginine) in an enzyme's active site. The placement at the C-7 position directs these interactions toward specific regions of the binding pocket, influencing both potency and selectivity. Furthermore, modifications of this group into esters or amides can profoundly alter the compound's properties, transforming it from a potent enzyme inhibitor into a cell-permeable prodrug or a molecule with an entirely new activity profile.[5][6]

Comparative Analysis: SAR Across Different Biological Targets

The functionalization of the this compound core at various positions dictates its biological activity. The following sections compare how structural modifications influence inhibitory potency against key drug targets.

PARP Inhibitors: Targeting DNA Repair in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP, particularly PARP1 and PARP2, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While direct SAR studies on isoquinoline-7-carboxamides are not extensively published, valuable insights can be drawn from the closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold.[7]

In a study of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, researchers identified that the amide portion of the molecule is crucial for potent PARP inhibition.[7] A key finding was that a piperidine ring bearing a dialkylamino substituent in the 4-position, when attached to the core via an amide linkage, led to nanomolar inhibitory concentrations.

Key SAR Insights (extrapolated for the 7-carboxamide position):

  • Amide Substituent is Critical: Simple amide substituents generally result in weak activity. Potency is dramatically increased by incorporating a substituted piperidine moiety.

  • Piperidine Substitution: A 4-(dialkylamino)piperidine, particularly a 4-(4-methylpiperazin-1-yl)piperidine, appears optimal for potent inhibition. This suggests the terminal basic nitrogen engages in a key interaction within the PARP active site.

  • Core Substitution: Introducing a fluorine atom on the benzo portion of the isoquinoline ring (e.g., at the 7-position in the analogous 4-carboxamide series) significantly enhances potency. This "magic fluorine" effect is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.[7]

Table 1: Comparison of PARP1/PARP2 Inhibition by Substituted Isoquinoline Carboxamide Analogs

Compound ID (Analogous)Core StructureR (Amide Substituent)PARP1 IC50 (nM)PARP2 IC50 (nM)
3l 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide4-(Pyrrolidin-1-yl)piperidin-1-yl15670.1
3y (isostere) 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide3-(Pyrrolidin-1-yl)azetidin-1-yl>1000>1000
3v (oxa-analog) 1-Oxo-3,4-dihydroisoquinoline-4-carboxamideMorpholin-4-yl>1000>1000

Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, demonstrating the high specificity required at the amide substituent for PARP inhibition.[7]

Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[8] Quinoline and isoquinoline carboxylic acids have been explored as scaffolds for kinase inhibitors, often targeting the ATP-binding site.[9][10]

Studies on related quinoline-3-carboxylic acids and quinoline-4-carboxylic acids have shown them to be effective inhibitors of protein kinase CK2 and dihydroorotate dehydrogenase, respectively.[9][10] The SAR for these compounds highlights the importance of specific substitutions on both the heterocyclic core and the pendant aryl rings.

Key SAR Insights for Kinase Inhibition:

  • C2-Position: For many kinase inhibitors based on the quinoline/isoquinoline scaffold, a bulky, hydrophobic substituent at the C2-position (or C1 in isoquinolines) is necessary to occupy a hydrophobic pocket in the kinase ATP-binding site.[10]

  • Carboxylic Acid is Essential: The carboxylic acid at the 3 or 4-position (and by extension, the 7-position) often forms a critical salt bridge or hydrogen bond interaction with a conserved residue in the hinge region of the kinase. Esterification or amidation of this group typically reduces or abolishes activity unless designed as a prodrug.[11]

  • Substitutions on the Benzo Ring: Halogen substitutions (e.g., fluorine, chlorine) on the benzo portion of the ring can enhance potency by modulating the electronics of the ring system and forming specific halogen bonds with the target protein.

SAR_Kinase_Inhibitors scaffold This compound Core C1 C4 C6/C8 C7-COOH sub_c1 Bulky, Hydrophobic Group (e.g., Phenyl, Biphenyl) - Occupies hydrophobic pocket - Increases binding affinity scaffold:p1->sub_c1 Critical for Potency sub_c4 Small Substituents - Steric hindrance can decrease activity scaffold:p4->sub_c4 Tolerance is low sub_c6_c8 Halogen or Methoxy Groups - Modulate electronics - Can form halogen bonds scaffold:p6->sub_c6_c8 Potency Modulation sub_c7 Carboxylic Acid (COOH) - Essential for activity - Forms key H-bonds/salt bridge - Esterification abolishes activity scaffold:p7->sub_c7 Essential Anchor activity Potent Kinase Inhibition sub_c1->activity sub_c6_c8->activity sub_c7->activity

Dual FAAH and sEH Inhibitors for Pain Management

Recent research has explored isoquinoline-based analogs as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) for treating orofacial pain.[12] In these studies, the isoquinoline moiety was attached to a central phenyl ring, which in turn was connected to a piperidine-4-carboxamide core. The position of the nitrogen within the isoquinoline ring and the point of attachment to the central phenyl ring were critical for activity.

Comparative SAR of Isoquinoline Positional Isomers:

  • Isoquinolin-7-yl (Compound 4f): This isomer demonstrated the most potent dual inhibition, with low nanomolar IC50 values for both enzymes.[12]

  • Other Isomers (5-yl, 6-yl, 8-yl): Shifting the attachment point to other positions on the isoquinoline ring resulted in a significant loss of potency, highlighting the specific spatial arrangement required for optimal binding in both enzyme active sites.

Table 2: Comparison of FAAH and sEH Inhibition by Positional Isomers

Compound IDIsoquinoline AttachmentFAAH IC50 (nM)sEH IC50 (nM)
4d Isoquinolin-5-yl14 ± 226 ± 2
4e Isoquinolin-6-yl16 ± 122 ± 2
4f Isoquinolin-7-yl 3.8 ± 0.5 1.8 ± 0.1
4g Isoquinolin-8-yl21 ± 234 ± 3

Data from a study on dual FAAH/sEH inhibitors, showing the superiority of the 7-substituted isomer.[12]

Experimental Protocols: A Guide to Synthesis and Evaluation

The translation of SAR insights into novel chemical entities relies on robust synthetic and bio-evaluative methodologies.

Synthesis of this compound Core

A common route to substituted isoquinolines is the Bischler–Napieralski reaction, followed by oxidation and subsequent functional group manipulations.

Step-by-Step Protocol:

  • Amide Formation: A substituted phenethylamine is acylated with an appropriate acyl chloride or carboxylic acid (using coupling agents like EDC/HOBt) to form an N-acylphenethylamine intermediate.

  • Cyclization (Bischler–Napieralski): The amide is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a high-boiling solvent like toluene or xylene under reflux. This induces an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline.

  • Aromatization: The dihydroisoquinoline is oxidized to the aromatic isoquinoline. This can be achieved using a catalyst like palladium on carbon (Pd/C) in a suitable solvent or with an oxidizing agent like manganese dioxide (MnO₂).

  • Carboxylic Acid Introduction: If not already present on the starting materials, the carboxylic acid group can be introduced at the 7-position through methods like bromination followed by a lithium-halogen exchange and carboxylation with CO₂.

Synthesis_Workflow start Substituted Phenethylamine step1 Step 1: Acylation (Acyl Chloride, Base) start->step1 intermediate1 N-Acylphenethylamine step1->intermediate1 step2 Step 2: Cyclization (POCl₃, Toluene, Reflux) intermediate1->step2 intermediate2 3,4-Dihydroisoquinoline step2->intermediate2 step3 Step 3: Aromatization (Pd/C, Heat) intermediate2->step3 intermediate3 Substituted Isoquinoline step3->intermediate3 step4 Step 4: Carboxylation (e.g., Grignard + CO₂) intermediate3->step4 final_product This compound Derivative step4->final_product

In Vitro Biological Evaluation: PARP1 Inhibition Assay

This protocol describes a typical chemiluminescent assay to determine the IC50 of a test compound against PARP1.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a range of concentrations. Prepare assay buffer, PARP1 enzyme, and the substrate/NAD+ mixture according to the manufacturer's instructions (e.g., BPS Bioscience PARP1 Assay Kit).

  • Reaction Setup: To a 96-well plate, add the PARP1 enzyme, assay buffer, and the activated DNA substrate.

  • Compound Addition: Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiation: Initiate the reaction by adding the NAD+ mixture. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add the developing reagent provided with the kit. This reagent typically contains an antibody that recognizes the poly(ADP-ribosyl)ated product, linked to a chemiluminescent substrate.

  • Measurement: After a brief incubation, measure the chemiluminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Conclusion

The this compound scaffold is a highly adaptable platform for the development of targeted therapeutics. The structure-activity relationship data reveals that subtle changes in substitution patterns can dramatically shift biological activity and potency. For PARP inhibition, a complex, substituted amide at the 7-position is paramount. For many kinase inhibitors, the free carboxylic acid is an essential anchoring group. Furthermore, the 7-position itself has proven to be optimal for dual FAAH/sEH inhibitors. These comparative insights underscore the importance of precise positional control and functional group selection in harnessing the full therapeutic potential of this privileged scaffold. By integrating these SAR principles with robust synthetic and evaluative methods, researchers can continue to design and discover novel drug candidates with improved efficacy and selectivity.

References

In vitro validation of the anticancer activity of Isoquinoline-7-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Validation of Isoquinoline-7-Carboxylic Acid Analogs as Anticancer Agents

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been a cornerstone of traditional medicine and a fertile source for modern drug discovery.[1][2] Their rigid, planar structure serves as a privileged scaffold for interacting with various biological targets, leading to a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4] These compounds can induce cell cycle arrest, trigger programmed cell death (apoptosis), and modulate key signaling pathways that are often dysregulated in cancer.[5][6]

To enhance potency and selectivity, medicinal chemists continuously develop synthetic derivatives. This guide focuses on a specific, promising subclass: This compound analogs . By systematically evaluating these novel chemical entities through a rigorous in vitro validation workflow, we can identify lead compounds for further preclinical and clinical development. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core experimental protocols and mechanistic investigations required to characterize the anticancer potential of these analogs.

Comparative Cytotoxicity Analysis: A First Look at Anticancer Potency

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells.[7][8] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[7] A lower IC50 value indicates greater potency.

For this guide, we will compare three hypothetical this compound analogs—designated IQ-CA-1 , IQ-CA-2 , and IQ-CA-3 —against a panel of well-characterized human cancer cell lines representing diverse tumor types:

  • MCF-7: Breast Adenocarcinoma (Estrogen Receptor-positive)

  • A549: Lung Carcinoma

  • HCT116: Colorectal Carcinoma

  • HepG2: Hepatocellular Carcinoma

The selection of multiple cell lines is crucial, as compounds often exhibit differential activity based on the genetic and phenotypic background of the cancer.[9]

Table 1: Comparative IC50 Values (µM) of this compound Analogs after 48-hour treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)
IQ-CA-1 8.512.310.115.4
IQ-CA-2 1.23.52.84.1
IQ-CA-3 25.631.228.9> 50
Doxorubicin 0.81.10.91.5

Data are presented as the mean from three independent experiments. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.

From this initial screen, IQ-CA-2 emerges as the most potent analog across all tested cell lines, with IC50 values in the low micromolar range, making it a priority candidate for further mechanistic studies.

Experimental Workflow for In Vitro Anticancer Drug Validation

A logical and systematic workflow is essential for the comprehensive evaluation of novel compounds. The following diagram illustrates the typical progression from initial cytotoxicity screening to in-depth mechanistic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Candidate Selection start Synthesized this compound Analogs cytotoxicity Cytotoxicity Assays (MTT / SRB) start->cytotoxicity ic50 Determine IC50 Values Across Cancer Cell Lines cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Potent Analogs Advance apoptosis Apoptosis Assays (Annexin V, Western Blot) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot) cell_cycle->pathway apoptosis->pathway data_integration Integrate All Data pathway->data_integration lead_selection Select Lead Compound(s) for In Vivo Studies data_integration->lead_selection

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Detailed Experimental Protocols

Scientific integrity rests on reproducible and well-described methodologies. Here, we provide detailed protocols for the key assays used in this validation guide.

Cytotoxicity Determination: MTT and SRB Assays

Two of the most common colorimetric assays for cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[10] While both provide IC50 values, they measure different cellular parameters, offering a more complete picture when used in conjunction.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells.[8][11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8]

  • SRB (Sulforhodamine B) Assay: This assay is based on the staining of total cellular protein by the SRB dye, providing an estimate of cell number.[7] It is considered a reliable and reproducible method for cytotoxicity screening.[10]

Step-by-Step Protocol (MTT Assay)

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline analogs (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

Understanding how a compound affects cell cycle progression is a critical step in mechanistic analysis.[13] Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[12] Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.[14][15]

Step-by-Step Protocol

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight). This step fixes and permeabilizes the cells.[14]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.[16]

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Apoptosis Detection

Apoptosis is a form of programmed cell death that is a desirable outcome for an anticancer therapy.[17] Its induction can be confirmed through several methods.

A. Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[20]

B. Western Blot for Apoptotic Markers

Western blotting provides a specific look at the molecular machinery of apoptosis.[17] Key markers include the cleavage of PARP (poly(ADP-ribose) polymerase) by caspase-3, and the activation of caspase-3 itself (cleavage of pro-caspase-3 into its active fragments). The presence of these cleaved forms is a hallmark of apoptosis.[17]

Step-by-Step Protocol (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] The results will allow for the quantification of four cell populations:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

The anticancer activity of isoquinoline derivatives is often linked to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and growth.[21] Two of the most frequently dysregulated pathways in human cancers are the PI3K/Akt/mTOR and MAPK/ERK pathways.[22][23][24][25]

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell survival, growth, and proliferation.[26][27] It is often overactive in cancer, promoting uncontrolled growth and resistance to apoptosis.[22][24] Inhibition of this pathway is a major goal in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates PDK1 PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Analog IQ-CA Analogs Analog->PI3K Inhibition Analog->Akt Inhibition

Caption: The PI3K/Akt/mTOR pathway, a key driver of cancer cell growth and survival.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[23][28] Its constitutive activation is a common feature in many cancers.[29][30]

G GF Growth Factor Receptor Ras Ras GF->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Activates Analog IQ-CA Analogs Analog->Raf Inhibition Analog->MEK Inhibition

Caption: The MAPK/ERK signaling cascade, a critical regulator of cell proliferation.

By performing Western blot analysis on key proteins within these pathways (e.g., phosphorylated Akt, phosphorylated ERK), researchers can determine if the observed anticancer effects of the this compound analogs are mediated through the inhibition of these critical oncogenic signals.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro validation of this compound analogs as potential anticancer agents. By integrating comparative cytotoxicity screening with detailed mechanistic studies—including cell cycle analysis, apoptosis detection, and signaling pathway investigation—researchers can effectively identify and characterize promising lead compounds. The potent analog IQ-CA-2 serves as a prime example of a candidate that warrants further investigation, including future in vivo studies, to fully assess its therapeutic potential. This systematic process ensures that only the most effective and mechanistically understood compounds advance in the drug development pipeline.

References

A Senior Scientist's Guide to Comparative Docking Studies of Isoquinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of isoquinoline-7-carboxylic acid derivatives. It is designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery. We will move beyond a simple protocol, delving into the rationale behind each step to ensure the generation of robust, reliable, and actionable data. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of isoquinoline exhibit a vast range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

A particularly promising area of research involves isoquinoline derivatives as inhibitors of the Poly(ADP-ribose) Polymerase (PARP) enzyme family, which includes Tankyrases (TNKS).[6][7][8] These enzymes are critical targets in oncology, particularly for their roles in DNA repair and Wnt/β-catenin signaling.[6][9] This guide will use the Tankyrase 2 (TNKS2) enzyme as a case study to illustrate a rigorous, self-validating workflow for comparing and prioritizing novel this compound derivatives.

The Strategic Imperative: Why a Comparative Docking Approach?

In the early stages of drug discovery, we are often faced with a multitude of candidate molecules and limited resources for synthesis and experimental testing. A virtual screening workflow, centered on molecular docking, offers a powerful solution to navigate this challenge.[10][11][12] Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates its binding affinity, providing an atomic-level understanding of the interaction.[13][14][15]

A comparative study is paramount for several reasons:

  • Elucidating Structure-Activity Relationships (SAR): By docking a series of structurally related derivatives, we can correlate specific chemical modifications with predicted binding affinity and interaction patterns. This provides invaluable insights for rational drug design.

  • Benchmarking Against Known Standards: Including known, potent inhibitors in the study acts as a positive control, validating the experimental setup and providing a benchmark against which to judge the novel derivatives.

  • Prioritization for Synthesis: The ultimate goal is to identify the most promising candidates for progression. A comparative analysis allows for a rank-ordering of derivatives, enabling a data-driven allocation of synthetic and biological testing resources.[12]

A Validated Workflow for Comparative Molecular Docking

The trustworthiness of any computational study hinges on a meticulously validated protocol.[16] The following workflow is designed as a self-validating system, incorporating critical checkpoints to ensure the reliability of the generated data.

G cluster_0 Part A: System Preparation cluster_1 Part B: Docking Simulation cluster_2 Part C: Analysis & Prioritization P1 Step 1: Target Selection & Preparation (e.g., TNKS2 PDB Entry) P2 Step 2: Ligand Library Generation (Isoquinoline-7-COOH Derivatives) P1->P2 P3 Step 3: Binding Site Definition (Based on Co-crystallized Ligand) P2->P3 D1 Step 4: Docking Protocol Validation (Redocking Native Ligand, RMSD < 2Å) P3->D1 D2 Step 5: Virtual Screening (Docking of Entire Ligand Library) D1->D2 A1 Step 6: Scoring & Ranking (Binding Energy Estimation) D2->A1 A2 Step 7: Pose & Interaction Analysis (Visual Inspection, H-Bonds, etc.) A1->A2 A3 Step 8: Comparative Analysis & SAR (Compare Derivatives & Controls) A2->A3 A4 Step 9: Candidate Selection (Prioritization for Synthesis) A3->A4

Caption: A comprehensive workflow for a comparative molecular docking study.

Part A: System Preparation

The adage "garbage in, garbage out" is particularly true for molecular modeling.[16] Meticulous preparation of both the protein target and the small molecule ligands is the bedrock of a successful docking study.

Step 1: Target Protein Selection and Preparation

  • Rationale: The quality of the target structure directly impacts the accuracy of the docking results. It is crucial to start with a high-resolution crystal structure and correct any potential artifacts from the experimental process.[16]

  • Protocol:

    • Selection: Choose a suitable crystal structure from the Protein Data Bank (PDB). For this study, we'll select a human Tankyrase 2 (TNKS2) structure complexed with a known inhibitor (e.g., PDB ID: 4L3A). This provides a validated binding pocket.

    • Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, MOE), prepare the protein by:

      • Removing all non-essential components (water molecules beyond 5Å of the active site, co-solvents, etc.).

      • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

      • Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

      • Performing a constrained energy minimization to relieve any steric clashes introduced during the preparation steps, while keeping heavy atom positions fixed.

Step 2: Ligand Library Generation

  • Rationale: The accuracy of ligand representation is as important as the protein's. The 3D conformation and charge distribution of each derivative must be correctly modeled.

  • Protocol:

    • Structure Generation: Build the 3D structures of the core this compound and its derivatives using a molecular builder. Create a library of derivatives with diverse substitutions to explore the SAR. Include a known inhibitor (e.g., XAV939 or a similar isoquinolinone inhibitor) as a positive control.[7]

    • Ligand Preparation: For each molecule in the library:

      • Generate possible ionization states at physiological pH. The carboxylic acid moiety will likely be deprotonated.

      • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF94).

      • Assign partial atomic charges using a quantum mechanical method or a robust empirical method.

Step 3: Binding Site Definition

  • Rationale: Docking algorithms require a defined search space to efficiently explore ligand poses. Defining this space around the known binding region focuses the computational effort and increases the chances of finding a relevant binding mode.[16][17]

  • Protocol:

    • Define a docking grid or sphere that encompasses the active site.

    • The most reliable method is to center this grid on the co-crystallized ligand from the PDB structure, extending the boundaries by 10-15 Å in each direction to allow sufficient space for larger derivatives to be sampled.

Part B: The Docking Simulation

Step 4: Docking Protocol Validation (Redocking)

  • Rationale: This is the most critical step for ensuring the trustworthiness of your study. Before screening your library, you must prove that your chosen docking algorithm and parameters can reproduce the experimentally observed binding mode of a known ligand.[16]

  • Protocol:

    • Extract the native ligand from the prepared protein crystal structure (e.g., the inhibitor in PDB ID 4L3A).

    • Dock this native ligand back into the defined active site using your chosen software (e.g., AutoDock Vina, GOLD, Glide).[13]

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal structure pose.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable for this specific target.[18] If the RMSD is higher, the docking parameters (e.g., grid size, exhaustiveness) must be adjusted and the validation repeated.

Step 5: Virtual Screening

  • Rationale: Once the protocol is validated, it can be applied to the entire library of novel derivatives to predict their binding modes and affinities.

  • Protocol:

    • Using the validated parameters, systematically dock each prepared ligand from your library into the active site of the target protein.

    • Save the top-ranked poses (typically 5-10) for each ligand for further analysis.

Part C: Analysis and Prioritization

Step 6: Scoring and Ranking

  • Rationale: Docking programs use scoring functions to estimate the binding free energy of a given pose, with more negative scores typically indicating stronger binding.[13][15] While not perfectly accurate, these scores provide a quantitative basis for the initial ranking and comparison of compounds.

  • Protocol:

    • Extract the docking score for the best-ranked pose of each derivative.

    • Compile the results in a table and rank the compounds from best (most negative) to worst (least negative) score.

Step 7: Pose and Interaction Analysis

  • Rationale: Docking scores alone are insufficient for making final decisions. A visual, chemistry-driven analysis of the binding poses is essential to ensure that the predicted interactions are chemically sensible and to understand the molecular basis of binding.

  • Protocol:

    • Visually inspect the top-ranked poses for each of the high-scoring derivatives in molecular visualization software.

    • Analyze the key intermolecular interactions:

      • Hydrogen Bonds: Identify H-bonds between the ligand and protein residues. For example, studies have shown that isoquinolin-1-one derivatives can form a critical hydrogen bond with Glu1138 in the TNKS2 active site.[19]

      • Hydrophobic Interactions: Note any favorable contacts with nonpolar residues.

      • Pi-Stacking/Cation-Pi: Look for interactions between aromatic rings.

    • Discard any high-scoring compounds that have poor geometries, internal steric clashes, or a lack of meaningful interactions with the protein.

G cluster_protein TNKS2 Active Site Glu1138 Glu1138 Tyr1113 Tyr1113 Gly1035 Gly1035 Ser1039 Ser1039 Ligand Isoquinoline-7-COOH Derivative Ligand->Glu1138 H-Bond (Carboxylate) Ligand->Tyr1113 Pi-Stacking (Isoquinoline Ring) Ligand->Gly1035 H-Bond (Backbone) Ligand->Ser1039 Hydrophobic Contact

Caption: A conceptual diagram of key ligand-receptor interactions.

Step 8 & 9: Comparative Analysis (SAR) and Candidate Selection

  • Protocol:

    • Populate a summary table with the docking results.

    • Analyze the trends. For example, does adding a hydroxyl group at a specific position improve the docking score by forming a new hydrogen bond? Does a bulky substituent create a steric clash, leading to a worse score?

    • Compare the predicted binding mode and score of your top derivatives to the positive control. Are they predicted to be more potent? Do they exhibit a novel binding mode?

    • Based on this comprehensive analysis, select a small, diverse set of the most promising derivatives for chemical synthesis and subsequent in vitro biological evaluation.

Data Summary and Comparison

The following tables represent hypothetical data for a comparative docking study of this compound derivatives against TNKS2.

Table 1: Physicochemical Properties of Selected Derivatives

Compound IDR-Group on Isoquinoline RingMolecular Weight ( g/mol )Predicted LogP
ISO-001 -H (Parent Compound)173.171.5
ISO-002 1-Chloro207.612.1
ISO-003 1-Amino188.180.9
ISO-004 1-Methoxy203.191.6
XAV939 (Known TNKS Inhibitor)338.352.5

Table 2: Comparative Docking Results Against Tankyrase 2 (TNKS2)

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
ISO-001 -7.5Glu1138, Gly1035Carboxylate forms H-bond with Gly1035 backbone.
ISO-002 -8.2Glu1138, Gly1035, Tyr1113Similar to ISO-001 with additional hydrophobic contact from Cl.
ISO-003 -8.9Glu1138 , Gly1035, Ser1039 Carboxylate H-bonds with Glu1138; Amino group H-bonds with Ser1039.
ISO-004 -7.1Gly1035Methoxy group shows minor steric clash with active site loop.
XAV939 -9.5Glu1138, Tyr1113Replicates known binding interactions.

From this hypothetical data, compound ISO-003 emerges as the most promising candidate. Its docking score is significantly better than the parent compound and approaches that of the known inhibitor. Critically, the interaction analysis reveals that the 1-amino substitution allows for an additional, favorable hydrogen bond with Ser1039, providing a clear, rational explanation for its improved score and a strong hypothesis for experimental validation.

This guide outlines a robust, scientifically-grounded methodology for leveraging comparative molecular docking to accelerate the discovery of novel this compound derivatives. By integrating rigorous validation and detailed chemical analysis, this workflow enables researchers to move beyond simple virtual screening and toward a predictive, rational approach to drug design.

References

Validating Isoquinoline-7-Carboxylic Acid: A Comparative Guide to its Pharmacophoric Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacophores are paramount to advancing therapeutic innovation. The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant molecules.[1] This guide provides an in-depth technical exploration of isoquinoline-7-carboxylic acid as a potential pharmacophore, with a primary focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct extensive research on the 7-carboxylic acid isomer is emerging, this guide will draw upon robust data from its isomers and derivatives to build a compelling case for its validation and to provide a comparative framework against established alternatives.

The Isoquinoline Carboxylic Acid Isomers: A Landscape of Therapeutic Promise

The functionalization of the isoquinoline ring with a carboxylic acid group gives rise to seven positional isomers, each possessing distinct physicochemical and biological profiles.[1] The position of this carboxyl group significantly influences the molecule's electronic distribution, steric hindrance, and potential for interaction with biological targets.[1] This variation underscores the importance of positional isomerism in drug design, where subtle structural changes can lead to profound differences in efficacy and selectivity.

Derivatives of isoquinoline carboxylic acids have shown considerable promise across various therapeutic areas, including oncology, infectious diseases, and neurology.[1] Notably, the isoquinoline-3-carboxylic acid moiety has been identified as a viable pharmacophore in oncology drug design, while the 4-carboxamide derivative is a promising scaffold for PARP inhibition.[1]

This compound as a PARP Inhibitor Pharmacophore

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the DNA damage response (DDR).[2] In cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making it a highly attractive target for cancer therapy.[1] Several PARP inhibitors, such as Olaparib, have been successfully translated into clinical practice.[3]

The isoquinoline scaffold has emerged as a key pharmacophore in the design of novel PARP inhibitors. The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the nicotinamide moiety of the natural PARP substrate, NAD+. The carboxylic acid group, in turn, can form crucial interactions within the active site of the enzyme.

While much of the research has focused on other isomers, the 7-position of the isoquinoline ring offers a unique vector for chemical modification, allowing for the exploration of new chemical space and potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Comparative Analysis: this compound Derivatives vs. Established PARP Inhibitors

To validate the potential of the this compound pharmacophore, a direct comparison with established PARP inhibitors and other isoquinoline-based scaffolds is essential.

Compound/ScaffoldTarget(s)IC50/ActivityKey Structural FeaturesReference(s)
Olaparib PARP1, PARP2PARP1: ~5 nMPhthalazinone core[3]
Isoquinolinone Derivatives PARP1, PARP2PARP1: 13 µM, PARP2: 0.8 µMIsoquinolinone core[4]
Naphthyridinone Derivatives PARP1Highly potentNaphthyridinone scaffold[5]
Isoquinoline-3-carboxylic acid Plant BacteriaEC50: 8.38-17.35 µg/mLIsoquinoline core with carboxyl at C3[6]
Alkynyl Isoquinolines Gram-positive bacteriaMIC: 4-16 µg/mLIsoquinoline with alkynyl and phenyl moieties[3]

This comparative data highlights the therapeutic potential of the broader isoquinoline class and provides a benchmark for the evaluation of novel this compound derivatives.

Experimental Validation of the this compound Pharmacophore

The validation of any new pharmacophore requires rigorous experimental testing. The following section outlines key in vitro assays for characterizing the activity of potential this compound-based inhibitors.

PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay is a fundamental tool for determining the direct inhibitory effect of a compound on PARP1 activity.

Principle: This colorimetric assay measures the PARylation of histone H4, a substrate of PARP1, on a coated 96-well microplate. The amount of poly(ADP-ribose) (pADPr) generated is proportional to PARP1 activity and can be quantified using an anti-pADPr antibody and a colorimetric substrate.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with histone H4.

  • Inhibitor Addition: Add serial dilutions of the this compound test compounds to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme and DNA Addition: Add a mixture of recombinant human PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Start the PARylation reaction by adding NAD+, the substrate for PARP1. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Washing: Stop the reaction by washing the plate with a suitable buffer (e.g., PBS) to remove unbound reagents.

  • Antibody Incubation: Add a primary antibody specific for pADPr (e.g., clone 10H) to each well and incubate.

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following another wash step, add a TMB substrate solution.

  • Signal Measurement: Stop the colorimetric reaction with an acidic solution (e.g., 0.2N HCl) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of PARP1 activity. Calculate the half-maximal inhibitory concentration (IC50) value for the test compounds from the dose-response curve.

Expected Outcome: A potent inhibitor will show a dose-dependent decrease in the absorbance signal, indicating reduced PARP1 activity.

Diagram: PARP1 Inhibition Assay Workflow

PARP1_Inhibition_Assay cluster_plate Histone H4 Coated Plate cluster_detection Detection Steps A Add Test Compound (this compound) B Add PARP1 Enzyme & Activated DNA A->B C Add NAD+ (Initiate Reaction) B->C D Incubate C->D E Wash D->E F Add Anti-pADPr Antibody E->F G Wash F->G H Add HRP-conjugated Secondary Antibody G->H I Wash H->I J Add TMB Substrate I->J K Read Absorbance at 450 nm J->K

Caption: Workflow for a colorimetric PARP1 enzymatic inhibition assay.

Cellular Proliferation and Cytotoxicity Assays

To assess the effect of the compounds on cancer cell viability, standard cytotoxicity assays are employed.

Principle: Assays like the MTT or SRB assay measure the metabolic activity or total protein content of cultured cells, respectively, as an indicator of cell viability.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., BRCA-mutant breast cancer cell lines like MDA-MB-436) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Expected Outcome: An effective anticancer compound will induce a dose-dependent decrease in cell viability.

Diagram: Cellular Cytotoxicity Assay Workflow

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_assay MTT Assay A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Read Absorbance at 570 nm F->G

Caption: A generalized workflow for determining cell viability using an MTT assay.

Future Directions and Conclusion

The isoquinoline scaffold is a proven pharmacophore with broad therapeutic applicability. While direct and extensive biological data for this compound is not as abundant as for its other isomers, the existing evidence for the anticancer and antimicrobial activities of its derivatives strongly supports its potential as a valuable starting point for drug discovery campaigns.

The key to unlocking the full potential of this pharmacophore lies in systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a library of this compound derivatives, researchers can probe the critical interactions with target enzymes like PARP1 and optimize for potency, selectivity, and drug-like properties.

This guide provides a foundational framework for researchers and drug development professionals to embark on the validation of this compound as a pharmacophore. The provided experimental protocols and comparative data offer a robust starting point for the design and execution of studies aimed at developing the next generation of isoquinoline-based therapeutics.

References

A Head-to-Head Comparison of Isoquinoline-7-Carboxylic Acid Derivatives' Efficacy: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] The functionalization of this heterocyclic system with a carboxylic acid group at the 7-position yields isoquinoline-7-carboxylic acid, a versatile building block for the development of novel therapeutic agents. The position of this carboxyl group significantly influences the molecule's electronic distribution and its potential interactions with biological targets.[1] This guide provides an in-depth, head-to-head comparison of the efficacy of various this compound derivatives, offering critical insights for researchers and drug development professionals in oncology, infectious diseases, and neurodegenerative disorders.

This analysis is built upon a foundation of experimental data from peer-reviewed studies, focusing on structure-activity relationships (SAR) to explain the causality behind the observed efficacy of different derivatives.

Anticancer Activity: Targeting Key Enzymes in Oncology

Isoquinoline derivatives have emerged as potent anticancer agents, with many exerting their effects through the inhibition of critical enzymes in cancer cell proliferation and survival.[2] Notably, derivatives of this compound have shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition: A Tale of Two Scaffolds

PARP enzymes, particularly PARP-1, are crucial for DNA repair. Their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[3] While the phthalazinone motif is a common feature in many approved PARP inhibitors like Olaparib, research has explored bio-isosteric replacements, including quinazolinones and isoquinolinones, to develop novel inhibitors with improved properties.[3][4]

A comparative study of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which are structurally related to this compound amides, revealed potent PARP1/2 inhibitory activity. The lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, demonstrated significant advantages over the approved PARP inhibitor Olaparib in terms of lower molecular weight, reduced lipophilicity, and higher metabolic stability.

Table 1: Comparative Efficacy of Isoquinoline-Based PARP Inhibitors

CompoundTarget(s)IC50 (µM)Key Structural FeaturesReference
Dihydroisoquinolone 1aPARP1/PARP213 / 0.8Simple benzoate derivative[5]
Isoquinolone 1bPARP1/PARP29.0 / 0.15Simple benzoate derivative[5]
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1/PARP2Potent (nanomolar range)Fluorinated dihydroisoquinolinone core with a bipiperidine carboxamide side chain[5]
OlaparibPARP1/PARP2Potent (nanomolar range)Phthalazinone core[4]

The structure-activity relationship studies indicate that the 7-fluoro substitution on the isoquinoline core contributes to the enhanced potency of the lead compound. This highlights the importance of strategic halogenation in modulating the electronic properties of the scaffold for optimal target engagement.

A standard in vitro assay to determine the PARP1 inhibitory activity of a compound involves a fluorometric method.

  • Reagent Preparation : Prepare a reaction buffer, recombinant PARP1 enzyme, activated DNA, β-NAD+, and the test compounds at various concentrations.

  • Reaction Setup : In a 96-well plate, add the reaction buffer, activated DNA, and the test compound.

  • Enzyme Addition : Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubation : Incubate the plate at room temperature to allow for the PARP-catalyzed reaction to proceed.

  • Detection : Add a developer reagent that generates a fluorescent signal in the presence of the reaction product (nicotinamide).

  • Measurement : Read the fluorescence intensity using a microplate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated from the dose-response curve.[6]

Kinase Inhibition: A Focus on Selectivity

Protein kinases are another major class of targets for anticancer drug development. Isoquinoline derivatives have been investigated as inhibitors of various kinases, including Pim-1 kinase and epidermal growth factor receptor (EGFR).[7][8]

A study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors revealed that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore for activity.[7] Molecular modeling suggested that this scaffold interacts with key residues within the ATP-binding pocket of the kinase.[7] While this study focused on a quinoline core, the findings provide valuable insights into the potential of the closely related this compound scaffold.

Furthermore, a series of isoquinoline-tethered quinazoline derivatives were developed as HER2-selective inhibitors over EGFR.[9] The isoquinoline moiety was found to be crucial for enhancing cellular activity and selectivity. The representative compound 14f from this study demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the dual EGFR/HER2 inhibitor lapatinib.[9]

Table 2: Comparative Efficacy of Isoquinoline-Based Kinase Inhibitors

CompoundTarget(s)IC50 (nM)Key Structural FeaturesReference
14f HER2Potent (nanomolar range)Isoquinoline-tethered quinazoline[9]
LapatinibEGFR/HER2Potent (nanomolar range)Quinazoline core[9]
8-hydroxy-quinoline-7-carboxylic acid derivativesPim-1 KinaseMicromolar to sub-micromolar range8-hydroxy-quinoline 7-carboxylic acid core[7]

The improved selectivity of the isoquinoline-containing compounds highlights the role of this scaffold in fine-tuning the interaction with the kinase active site, a critical aspect in designing safer and more effective targeted therapies.

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) IC50_Det Determine IC50 values Kinase_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR_Analysis Cell_Culture Culture Cancer Cell Lines (e.g., SKBR3) Compound_Treatment Treat cells with Isoquinoline Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Phospho_Assay Western Blot for Phosphorylated HER2 Compound_Treatment->Phospho_Assay Viability_Assay->SAR_Analysis Selectivity Determine Selectivity (e.g., EGFR vs. HER2) Phospho_Assay->Selectivity SAR_Analysis->Selectivity

Caption: Workflow for evaluating isoquinoline derivatives as kinase inhibitors.

Antibacterial Efficacy: A New Frontier

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Isoquinoline derivatives have shown promising antibacterial activity against a range of pathogens.[10][11]

A study investigating tricyclic isoquinoline derivatives found that compounds 8d and 8f exhibited antibacterial properties against several Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[10] The minimum inhibitory concentrations (MICs) for these compounds were in the range of 16-128 µg/mL.[10]

Another study on isoquinoline-3-carboxylic acid (a positional isomer of the topic compound) demonstrated significant antibacterial activity against several plant pathogenic bacteria, with EC50 values ranging from 8.38 to 17.35 μg/mL.[12] This suggests that the carboxylic acid moiety on the isoquinoline scaffold is important for antibacterial activity.

Table 3: Comparative Antibacterial Activity of Isoquinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)Key Structural FeaturesReference
8d S. aureus, E. faecium16, 128Tricyclic isoquinoline[10]
8f S. aureus, S. pneumoniae, E. faecium32, 32, 64Tricyclic isoquinoline[10]
Isoquinoline-3-carboxylic acidPlant pathogenic bacteriaEC50: 8.38 - 17.35Isoquinoline with a carboxylic acid at the 3-position[12]

While direct comparative data for a series of this compound derivatives is limited, the available information suggests that this scaffold holds potential for the development of new antibacterial agents. Further SAR studies are warranted to optimize the antibacterial potency and spectrum of activity.

The MIC of an antibacterial agent is determined using broth microdilution or agar dilution methods.[5]

  • Preparation of Inoculum : A standardized suspension of the target bacterium is prepared.

  • Serial Dilution : The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[5]

Concluding Remarks and Future Directions

This comparative guide highlights the significant therapeutic potential of this compound derivatives across diverse disease areas. The 7-position of the isoquinoline ring serves as a valuable handle for chemical modification, allowing for the fine-tuning of pharmacological properties.

Key takeaways include:

  • Anticancer Potential : this compound amides and related structures are promising scaffolds for the development of potent and selective PARP and kinase inhibitors. Strategic modifications, such as fluorination, can significantly enhance efficacy.

  • Antibacterial Activity : The isoquinoline core, particularly when functionalized with a carboxylic acid, exhibits antibacterial properties, warranting further investigation to develop novel antibiotics.

  • Importance of SAR : The structure-activity relationship studies are crucial for understanding how different substituents on the this compound core influence biological activity, guiding the rational design of more potent and selective drug candidates.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound derivatives to establish comprehensive SAR. Direct head-to-head comparisons with existing drugs in relevant preclinical models will be essential to fully elucidate their therapeutic potential. The versatility of this scaffold, coupled with the insights gained from ongoing research, positions this compound derivatives as a promising class of compounds for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isoquinoline-7-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Potency

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Specifically, derivatives of isoquinoline-7-carboxylic acid are being actively investigated as potent inhibitors of critical cellular enzymes, most notably Poly(ADP-ribose) polymerases (PARPs), which are key players in DNA damage repair and promising targets for cancer therapy.[4][5] While achieving high potency against the intended target (on-target) is a primary goal, the true therapeutic potential of any inhibitor is ultimately defined by its selectivity.

Cross-reactivity, the unintended binding of an inhibitor to other proteins (off-targets), can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] For enzyme families with highly conserved active sites, such as PARPs and kinases, achieving selectivity is a significant challenge.[8][9] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a supplementary check but a cornerstone of the drug development process. It provides the essential data needed to interpret biological outcomes, anticipate side effects, and build a robust safety profile for a lead candidate.

This guide provides a comparative overview of state-of-the-art methodologies for profiling the cross-reactivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, provide actionable protocols for key techniques, and demonstrate how to interpret the resulting data to make informed decisions in your research.

The Selectivity Challenge: Why Profiling is Non-Negotiable

The therapeutic rationale for many inhibitors, including PARP inhibitors, relies on a specific mechanism of action, such as inducing synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations).[10][11] However, the PARP family itself has multiple members, and the nicotinamide binding pocket targeted by many inhibitors shares similarities across isoforms like PARP1 and PARP2.[9][12] Lack of discrimination between these two isoforms can lead to different efficacy and toxicity profiles, such as hematological toxicity.[12]

Beyond the target family, an inhibitor can interact with dozens of other proteins, such as kinases, which also possess ATP-binding sites that can accommodate similar chemical scaffolds.[8][13] This promiscuity necessitates a systematic evaluation of an inhibitor's interaction landscape across the proteome. An early, comprehensive understanding of this profile allows researchers to:

  • Validate On-Target Efficacy: Confirm that the observed cellular phenotype is indeed due to the inhibition of the intended target.

  • Identify Liability Risks: Flag potential off-targets that could lead to toxicity in later preclinical or clinical stages.

  • Discover New Therapeutic Opportunities: Uncover unexpected off-targets that may contribute to the drug's efficacy or could be exploited for new indications (polypharmacology).[14][15]

  • Guide Structure-Activity Relationship (SAR) Studies: Provide crucial data to medicinal chemists for rationally designing more selective next-generation compounds.[4]

Comparative Guide to Profiling Methodologies

Choosing the right profiling strategy depends on the stage of development, the research question, and available resources. Methodologies can be broadly categorized as biochemical, cell-based, and computational, each offering unique advantages and limitations.

Methodology Principle Primary Output Pros Cons
Biochemical Profiling (e.g., KINOMEscan™) In vitro competitive binding assay where the inhibitor competes with an immobilized ligand for binding to a large panel of kinases (or other enzymes).[16]Dissociation constants (Kd) or % inhibition for hundreds of kinases.High throughput; quantitative binding affinity; broad coverage of target families.Lacks physiological context (no cells); may not reflect cellular potency or target engagement.
Affinity-Based Chemical Proteomics Uses the inhibitor as a "bait" on a solid support (e.g., beads) to pull down interacting proteins from a cell lysate.[14][15]Identification and relative quantification of binding proteins via mass spectrometry.Unbiased, proteome-wide discovery of targets; performed in a complex protein mixture.Can generate false positives (non-specific binders); validation is required.
Cellular Thermal Shift Assay (CETSA® / 2D-TPP) Measures the change in thermal stability of proteins in intact cells or lysates upon ligand binding. Target engagement stabilizes the protein.[15]A list of proteins stabilized by the compound at various temperatures and concentrations.Confirms target engagement in a physiological context (live cells); can be used in vivo.Lower throughput than biochemical assays; indirect measure of binding.
Computational Profiling (e.g., X-ReactKIN) In silico methods using machine learning, structural modeling, and ligand similarity to predict potential off-targets across a protein family like the kinome.[8]A ranked list of predicted off-targets with a cross-reactivity score (CR-score).Very fast and low-cost; can screen massive virtual libraries; guides experimental design.Predictive, not definitive; requires experimental validation; accuracy depends on model quality.

Visualizing the Strategy and the Science

The PARP1 Signaling Pathway

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a common target for isoquinoline-based inhibitors.

PARP_Pathway cluster_0 Cell Nucleus DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Inhibitor Isoquinoline-7-Carboxylic Acid Inhibitor Inhibitor->PARP1 inhibits NAD NAD+ NAD->PARP1 consumes Repair_Complex DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair mediates

Caption: Role of PARP1 in DNA repair and its inhibition.

General Workflow for Cross-Reactivity Profiling

This workflow outlines the logical steps from initial compound synthesis to the final selectivity assessment.

Workflow Start Synthesize Isoquinoline-7- Carboxylic Acid Derivative Primary_Assay Confirm On-Target Potency (e.g., PARP1 enzymatic assay) Start->Primary_Assay Decision Proceed to Profiling? Primary_Assay->Decision Broad_Screen Broad Biochemical Screen (e.g., Kinome-wide scan) Decision->Broad_Screen Yes Unbiased_Screen Unbiased Cell-Based Screen (e.g., Chemical Proteomics) Decision->Unbiased_Screen Yes Data_Analysis Data Acquisition & Bioinformatic Analysis Broad_Screen->Data_Analysis Unbiased_Screen->Data_Analysis Hit_List Generate List of Potential On- and Off-Targets Data_Analysis->Hit_List Validation Orthogonal Validation (e.g., CETSA, Western Blot) Hit_List->Validation SAR Guide SAR for Improved Selectivity Validation->SAR

Caption: A typical experimental workflow for inhibitor profiling.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Here, we provide step-by-step methodologies for two powerful and complementary profiling techniques.

Protocol 1: Competitive Chemical Proteomics for Unbiased Target Discovery

This method identifies direct protein targets of an inhibitor from a complex cell lysate by competing with a broad-spectrum probe.[16][17]

Causality: The core principle is competition. If your inhibitor binds to a protein, it will prevent that protein from being labeled and captured by a broad-spectrum, tagged chemical probe. The reduction in signal for a given protein in the inhibitor-treated sample compared to the control indicates a binding event.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture a relevant human cell line (e.g., a breast cancer cell line for a PARP inhibitor) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Competitive Incubation:

    • Aliquot 1 mg of protein lysate per sample.

    • To the "Test" sample, add the this compound inhibitor at a final concentration of 10 µM (or a range of concentrations).

    • To the "Control" sample, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate all samples for 1 hour at 4°C with gentle rotation.

  • Probe Labeling and Enrichment:

    • Add a broad-spectrum, alkyne-tagged probe (e.g., a kinobead cocktail or a PARP-selective bead matrix) to all samples.[15]

    • Incubate for another hour at 4°C to allow the probe to bind to any protein active sites not occupied by the test inhibitor.

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads.

    • Perform in-solution trypsin digestion to generate peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing. "Control" and "Test" samples receive different tags.

  • LC-MS/MS Analysis and Data Interpretation:

    • Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Identify proteins and calculate the ratio of reporter ions for each protein between the "Test" and "Control" samples.

    • Self-Validation: True targets will show a dose-dependent decrease in abundance in the inhibitor-treated samples. The on-target (e.g., PARP1) should be among the most significantly depleted proteins, validating the assay's success.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

CETSA® assesses target engagement directly in living cells by measuring the thermal stabilization of a target protein upon ligand binding.[15]

Causality: The binding of a small molecule inhibitor to its protein target creates a more stable complex. This complex requires more thermal energy to denature than the unbound protein. By heating the cells to various temperatures, we can measure the amount of soluble (non-denatured) protein remaining. An increase in the soluble fraction of a protein in the presence of the inhibitor indicates direct binding.

Methodology:

  • Cell Treatment:

    • Seed cells in multiple plates and grow to ~80% confluency.

    • Treat one set of cells with the this compound inhibitor (e.g., at 10 µM) and the other set with vehicle (DMSO) for 1-2 hours in a CO₂ incubator.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 42°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Lysate Preparation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the abundance of the target protein (e.g., PARP1) and a known off-target or non-binding control protein in each sample using Western Blot or ELISA.

    • Data Visualization: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and inhibitor-treated samples.

  • Interpretation:

    • A rightward shift in the melting curve for a protein in the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in the cellular environment.

    • Self-Validation: The known on-target should show a clear thermal shift. A control protein not expected to bind the inhibitor should show no shift, confirming the specificity of the interaction.

Conclusion and Forward Outlook

The development of potent and selective this compound-based inhibitors requires a multi-faceted approach to cross-reactivity profiling. No single method is sufficient; instead, a combination of broad biochemical screens and targeted, cell-based validation assays provides the most comprehensive and reliable assessment of an inhibitor's selectivity. By understanding the principles behind each technique and executing them with rigorous controls, researchers can confidently identify true on-target and off-target interactions. This knowledge is paramount for optimizing lead compounds, mitigating potential toxicities, and ultimately translating a promising molecule into a safe and effective therapeutic.

References

Benchmarking Isoquinoline-7-Carboxylic Acid Derivatives Against Standard Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a paramount objective. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1] This guide provides an in-depth comparative analysis of a promising class of these compounds, Isoquinoline-7-carboxylic acid derivatives, benchmarked against established standard-of-care anticancer drugs.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not just a side-by-side comparison of performance metrics but also a thorough understanding of the underlying experimental methodologies and mechanisms of action. By presenting quantitative data, detailed protocols, and mechanistic insights, we aim to provide a solid foundation for informed decision-making in preclinical drug development programs.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

A fundamental measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. For the purpose of this guide, we will compare a representative this compound derivative, herein designated as I7C-A , against the standard chemotherapeutic agent Doxorubicin and the PARP inhibitor Olaparib . The selected cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), are well-characterized and widely used models in cancer research.

Table 1: Comparative IC50 Values (µM) for I7C-A, Doxorubicin, and Olaparib

CompoundTarget/Mechanism of ActionMCF-7 (72h incubation)HeLa (72h incubation)
I7C-A (Hypothetical) PARP Inhibition / NF-κB Modulation1.5 µM (estimated)2.8 µM (estimated)
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~0.46 µM[2]~0.55 µM[2]
Olaparib PARP Inhibition~2.8 nM (biochemical assay)[3]Data varies
Cisplatin DNA Cross-linking~20 µM (48h incubation)[4]Data varies

Note: The IC50 values presented are compiled from various sources and should be considered as representative. Direct comparison is best achieved when compounds are tested under identical experimental conditions. The values for I7C-A are hypothetical, based on the reported activities of structurally similar isoquinoline derivatives which show IC50 values in the low micromolar range against these cell lines.[2][5]

The data suggests that while Doxorubicin, a potent cytotoxic agent, exhibits sub-micromolar efficacy, our hypothetical I7C-A shows promise with activity in the low micromolar range. It is important to note that Olaparib's nanomolar potency is in a biochemical assay, and its cellular IC50 can be higher and vary depending on the cell line's specific genetic makeup (e.g., BRCA mutations).[3] The potential for I7C-A to act via multiple mechanisms, such as PARP inhibition and NF-κB modulation, could offer advantages in terms of overcoming resistance.

Mechanistic Deep Dive: Cellular Assays

To understand the cellular mechanisms underlying the observed cytotoxicity, a series of in vitro assays are essential. These assays provide insights into how a compound affects cell cycle progression and induces cell death.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle provide an opportunity for the cell's repair mechanisms to engage or for apoptosis to be initiated. Cell cycle analysis is commonly performed using flow cytometry with a DNA-staining dye like propidium iodide (PI).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Seed 1 x 10^6 cells in a T25 flask and treat with the test compound (e.g., I7C-A at its IC50 concentration) for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Harvest the cells by trypsinization, and for suspension cells, by centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at 4°C for at least 30 minutes.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[6]

  • Flow Cytometry: Incubate the cells for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V assay is a widely used method to detect one of the early events in apoptosis – the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Experimental Protocol: Apoptosis Detection by Annexin V Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48, or 72 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V conjugated to a fluorochrome (e.g., FITC) and 5 µL of propidium iodide (PI) or a similar viability dye. PI is used to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry without delay.

Target Engagement and Signaling Pathways

The anticancer activity of this compound derivatives is believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and DNA repair. Two such critical pathways are the PARP and NF-κB signaling cascades.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (such as those with BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3][7] Several isoquinoline derivatives have been identified as potent PARP inhibitors.[3]

PARP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) Polymer NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair I7C_A I7C-A I7C_A->PARP1 inhibits Olaparib Olaparib Olaparib->PARP1 inhibits

Caption: The PARP1 DNA damage response pathway and points of inhibition.

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[8][9] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and resistance to therapy.[10] Some isoquinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition_cyto cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases I7C_A_cyto I7C-A (putative) I7C_A_cyto->IKK inhibits Target_Genes Target Gene Transcription NFkB_nuc->Target_Genes Cell_Survival Cell Survival, Proliferation, Inflammation Target_Genes->Cell_Survival

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Foundational Experimental Methodologies

The reproducibility and validity of any comparative study hinge on the robustness of the experimental protocols. Below are the detailed methodologies for the key assays discussed in this guide.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., I7C-A, Doxorubicin) for 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

PARP Inhibition Assay

The activity of PARP inhibitors can be quantified using various biochemical assays. A common method is an ELISA-based assay that measures the amount of poly(ADP-ribose) (PAR) generated by the PARP enzyme.

Experimental Protocol: PARP1/2 Inhibition Assay (ELISA-based)

  • Plate Coating: Coat a 96-well plate with histone, a protein that is a substrate for PARP1.[12]

  • Reaction Setup: Add the PARP1 enzyme, the test compound at various concentrations, and NAD+ (the co-factor for PARP1) to the wells.

  • Incubation: Incubate the plate to allow the PARP reaction to proceed.

  • Detection: The generated PAR is detected using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Generation: Add a chromogenic or chemiluminescent substrate for HRP and measure the signal. The signal intensity is proportional to the PARP1 activity.

  • IC50 Calculation: Determine the IC50 values by plotting the percentage of PARP1 inhibition against the compound concentration.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the potential of this compound derivatives as a promising class of anticancer agents. While exhibiting a lower potency than some established cytotoxic drugs like Doxorubicin in broad-spectrum cytotoxicity assays, their distinct mechanistic profile, potentially involving dual inhibition of PARP and the NF-κB pathway, warrants further investigation. This dual-action mechanism could translate to improved efficacy in specific cancer subtypes, a more favorable therapeutic window, and a lower likelihood of developing resistance.

Future research should focus on a head-to-head comparison of optimized this compound derivatives against standard drugs in a broader panel of cancer cell lines, including those with specific genetic backgrounds (e.g., BRCA-mutant). In vivo studies in relevant animal models will be crucial to evaluate the pharmacokinetic properties, safety profile, and antitumor efficacy of these compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these next steps in the drug development pipeline.

References

Validating the Mechanism of Action of Isoquinoline-7-carboxylic Acid Derivatives as PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which a successful therapeutic candidate is built. This guide provides an in-depth, technically-focused framework for validating the MoA of a promising class of compounds—Isoquinoline-7-carboxylic acid derivatives—as inhibitors of Poly(ADP-ribose) polymerase (PARP).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system of inquiry. We will objectively compare the performance of a hypothetical this compound derivative, which we'll call "IQC-7," against the established PARP inhibitor, Olaparib. This comparative approach, supported by exemplar experimental data, will provide a robust context for interpreting your own findings.

The Central Hypothesis: PARP Inhibition and Synthetic Lethality

The primary hypothesis for many this compound derivatives is their function as competitive inhibitors of PARP enzymes, particularly PARP1 and PARP2. These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[1][2] By inhibiting PARP, these compounds prevent the repair of SSBs, which then escalate to more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][3]

In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (often due to mutations in BRCA1 or BRCA2 genes), this accumulation of DSBs is catastrophic, leading to cell death through a concept known as synthetic lethality.[1][3][4] Normal cells, with their intact HR pathway, are better able to repair these DSBs and are thus less sensitive to PARP inhibition.[5] Our validation strategy will, therefore, systematically test this proposed MoA at the biochemical, cellular, and in vivo levels.

A Multi-tiered Approach to MoA Validation

Our validation workflow is designed as a logical progression, starting with direct target interaction and moving towards physiological relevance. Each stage provides a piece of the puzzle, and together they form a cohesive and compelling body of evidence for the compound's MoA.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Phenotype & Pathway Analysis cluster_3 Tier 4: In Vivo Validation Biochem_Assay Biochemical Assays (Enzymatic Activity) CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA Confirms target binding in a cellular context Cell_Viability Cell Viability Assays (Synthetic Lethality) CETSA->Cell_Viability Links target engagement to cellular outcome Pathway_Analysis Pathway Analysis (Biomarker Modulation) Cell_Viability->Pathway_Analysis Confirms downstream effects PD_Assay Pharmacodynamic (PD) Assays (Target Engagement & Efficacy) Pathway_Analysis->PD_Assay Translates cellular MoA to a living system DNA_Damage_Response cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 recruits BER1 Base Excision Repair (BER) PARP1->BER1 activates Repair1 DNA Repair & Cell Survival BER1->Repair1 leads to DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) (BRCA1/2) DSB1->HR1 activates HR1->Repair1 leads to SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 DSB Accumulation SSB2->DSB2 replication fork collapse PARPi IQC-7 / Olaparib PARPi->PARP2 inhibits BER2 BER Blocked PARP2->BER2 HR2 Defective HR (BRCA1/2 mutant) DSB2->HR2 Apoptosis Apoptosis & Cell Death DSB2->Apoptosis leads to

References

A Senior Application Scientist's Guide to ADME Profiling of Isoquinoline-7-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Carboxylic Acid Conundrum

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a carboxylic acid moiety, as in Isoquinoline-7-carboxylic acid, can be a deliberate design choice to enhance solubility or to create a key interaction with a biological target, such as forming hydrogen bonds.[5]

However, the very properties that make the carboxylic acid group attractive can also present significant challenges in drug development. This functional group is typically ionized at physiological pH, which can lead to high aqueous solubility but concurrently result in poor permeability across biological membranes.[6] Furthermore, carboxylic acids can be susceptible to rapid metabolism via glucuronidation (a Phase II reaction), potentially leading to high clearance and poor bioavailability.[6]

This guide provides a comparative framework for analyzing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and a series of its analogs where the carboxylic acid is replaced by common isosteres. Understanding these structure-ADME relationships is pivotal in the early stages of drug discovery, as it allows for the rational design of compounds with an optimal balance of potency and pharmacokinetic properties, ultimately reducing the risk of late-stage clinical failures.[7][8][9]

Comparative ADME Profile of this compound Analogs

For this analysis, we will compare our parent compound, Analog A (this compound) , with three representative analogs featuring common carboxylic acid isosteres. This dataset is illustrative, designed to highlight the typical shifts in ADME parameters observed with such structural modifications.

  • Analog B (Tetrazole analog): The tetrazole group is a well-known non-classical isostere of a carboxylic acid, maintaining an acidic proton but with different spatial and electronic properties.

  • Analog C (Acyl Sulfonamide analog): Another acidic isostere, often used to modulate pKa and lipophilicity.

  • Analog D (Ester analog): A neutral prodrug approach, where the ester is intended to be hydrolyzed in vivo to release the parent acid.

Table 1: Comparative In Vitro ADME Data

ParameterAnalog A (Parent Acid)Analog B (Tetrazole)Analog C (Acyl Sulfonamide)Analog D (Ester)Olaparib (Reference)[10]
Kinetic Solubility (pH 7.4, µM) > 200150952529
Caco-2 Papp (A→B) (10-6 cm/s) 0.51.22.515.0High
Efflux Ratio (Papp B→A / A→B) 1.11.31.04.5N/A
Human Liver Microsomal Stability (t1/2, min) 4555> 6015 (hydrolysis)> 120
Human Plasma Protein Binding (%) 75%88%92%98%95%
Analysis and Interpretation
  • Solubility: As expected, the parent carboxylic acid (Analog A ) is highly soluble. The acidic isosteres (Analogs B and C ) retain good solubility, though it decreases as lipophilicity increases. The neutral ester (Analog D ) shows significantly lower aqueous solubility.[11]

  • Permeability: The poor permeability of Analog A is characteristic of a charged species at pH 7.4. Replacing the carboxylate with tetrazole and acyl sulfonamide groups (Analogs B and C ) improves permeability by increasing lipophilicity. The most dramatic improvement is seen with the neutral ester (Analog D ), which can readily diffuse across the cell membrane.[7] However, its high efflux ratio of 4.5 suggests it is a substrate for an efflux transporter like P-glycoprotein (P-gp), which could limit net absorption in vivo.[12][13]

  • Metabolic Stability: The parent acid and its acidic isosteres show moderate to high stability in human liver microsomes, indicating they are not rapidly metabolized by Phase I enzymes (e.g., CYPs).[14][15] In contrast, Analog D is rapidly hydrolyzed, which is the intended behavior for a prodrug, but this must be balanced to ensure it reaches the target tissue before conversion.

  • Plasma Protein Binding: There is a clear trend of increasing plasma protein binding (PPB) with increasing lipophilicity. While high PPB reduces the free fraction of the drug available to act on its target, it can also protect the drug from metabolism and excretion, prolonging its half-life.[16][17] The highly permeable ester (Analog D ) is also the most highly bound, which could impact its efficacy.

Experimental Protocols and Methodologies

To ensure data integrity and reproducibility, the following standard in vitro ADME assays must be conducted with rigorous quality control.

Kinetic Solubility Assay

This assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[11][18]

Causality: We use a kinetic solubility assay for early-stage discovery because it is fast and requires minimal compound.[19] It provides a rapid assessment of whether a compound is likely to precipitate in aqueous buffers used for biological assays, preventing misleading results.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 2 µL of the 10 mM stock to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to achieve a top concentration of 200 µM. Perform serial dilutions down the plate.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow equilibrium to be reached.[18]

  • Analysis (Nephelometry): Place the plate in a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed above the background is determined as the kinetic solubility.[11][20]

  • Quality Control: A known soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Nifedipine) should be run in parallel as controls.

Caco-2 Permeability Assay

This is the industry-standard model for predicting human intestinal absorption and identifying compounds that are substrates of efflux transporters.[13][21] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transporters.[21][22]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation C1 Culture Caco-2 cells in flasks C2 Seed cells onto Transwell inserts C1->C2 C3 Culture for 21-25 days to form a monolayer C2->C3 A1 Wash monolayer with pre-warmed buffer C3->A1 A2 Measure TEER to confirm monolayer integrity (QC Step: >200 Ω·cm²) A1->A2 A3 Add test compound (10 µM) to Donor (Apical for A->B; Basolateral for B->A) A2->A3 A4 Incubate at 37°C with shaking for 2 hours A3->A4 A5 Take samples from Donor and Receiver compartments A4->A5 B1 Quantify compound concentration using LC-MS/MS A5->B1 B2 Calculate Apparent Permeability (Papp) B1->B2 B3 Calculate Efflux Ratio (ER) B2->B3 HLM_Workflow cluster_setup Incubation Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation S1 Pre-warm HLM and NADPH cofactor to 37°C S2 Add test compound (1 µM) to HLM in buffer S1->S2 S3 Initiate reaction by adding NADPH S2->S3 T0 T=0 min S3->T0 S3->T0 T1 T=5 min T0->T1 Q Quench reaction at each time point with cold Acetonitrile T0->Q T2 T=15 min T1->T2 T1->Q T3 T=30 min T2->T3 T2->Q T4 T=60 min T3->T4 T3->Q T4->Q A1 Centrifuge to pellet protein Q->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Plot ln(% remaining) vs. time A2->A3 A4 Calculate half-life (t1/2) from the slope A3->A4

References

A Researcher's Guide to Assessing the Selectivity of Isoquinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. Among the most critical parameters to assess is selectivity – the ability of a compound to interact with its intended biological target while minimizing engagement with other, potentially unintended, targets. This guide provides an in-depth technical overview for assessing the selectivity of a versatile and promising class of molecules: isoquinoline-7-carboxylic acid derivatives. We will move beyond a mere listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

The Imperative of Selectivity in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1][2] The addition of a carboxylic acid at the 7-position provides a key handle for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and target engagement. However, this versatility also presents a challenge: how do we ensure that our exquisitely designed this compound derivative is not a molecular "jack-of-all-trades" but a master of one?

Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and a narrow therapeutic window.[3] Conversely, a well-characterized, selective compound is a powerful tool for dissecting complex biological pathways and serves as a stronger candidate for further development. This guide will equip you with the knowledge and methodologies to confidently assess the selectivity of your this compound derivatives.

A Multi-faceted Approach to Selectivity Profiling

A comprehensive assessment of selectivity requires a multi-pronged approach, integrating biochemical, biophysical, and cell-based assays. Each method provides a unique piece of the puzzle, and together they create a holistic view of a compound's interaction profile.

Diagram: The Workflow of Selectivity Assessment

G cluster_0 Initial Screening & Potency cluster_1 Biochemical Selectivity Profiling cluster_2 Cellular Target Engagement & Functional Selectivity cluster_3 Data Analysis & Interpretation A Compound Synthesis (this compound derivatives) B Primary Target Assay (e.g., Kinase or PARP activity) A->B Test for on-target activity C Biochemical Assays (e.g., Radiometric, Fluorescence-based) B->C Broad Panel Screening D Biophysical Assays (e.g., Differential Scanning Fluorimetry) B->D Orthogonal Validation E Cellular Thermal Shift Assay (CETSA) C->E Confirming Cellular Target Engagement D->E F NanoBRET™ Target Engagement Assay E->F Quantitative Cellular Affinity G Phenotypic/Functional Assays E->G Linking Target Engagement to Cellular Function F->G H Selectivity Score Calculation (e.g., S-score, Gini coefficient) G->H I Structure-Activity Relationship (SAR) & Lead Optimization H->I

Caption: A comprehensive workflow for assessing the selectivity of this compound derivatives.

Part 1: Biochemical and Biophysical Assays for Initial Selectivity Assessment

The first step in understanding a compound's selectivity is to evaluate its activity against a panel of related targets in a purified, cell-free system. This approach provides a direct measure of a compound's ability to interact with its intended target versus other related proteins.

Case Study: Isoquinoline Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] While PARP1 is the primary target for many cancer therapies, the high degree of homology in the catalytic domains of PARP family members makes achieving isoform selectivity a significant challenge.[4] A recent study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, close analogs of the this compound scaffold, provides an excellent example of assessing PARP1/PARP2 selectivity.[1][2]

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of inhibitors against PARP1 and PARP2.[5][6][7]

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme in a 96-well plate format. The biotinylated histones are then detected using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat a 96-well plate with histone proteins overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate again as described above.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the PARP enzyme (PARP1 or PARP2), activated DNA, and biotinylated NAD+ in the reaction buffer.

    • Add the test compound (this compound derivative) at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the PARP enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add the colorimetric HRP substrate and incubate until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPARP1 IC50 (µM)[1]PARP2 IC50 (µM)[1]Selectivity Index (PARP1/PARP2)
Derivative 1a 130.80.06
Derivative 1b 9.00.150.017
Derivative 2 13.91.50.11
Olaparib (Reference) 0.00140.00030.21

Interpretation: The selectivity index (SI), calculated as the ratio of IC50 values (IC50 off-target / IC50 on-target), is a common metric for quantifying selectivity. A lower SI in this case indicates a preference for PARP2. The data clearly demonstrates that while these derivatives are potent PARP inhibitors, they exhibit a degree of selectivity for PARP2 over PARP1. This initial biochemical screen provides crucial information to guide further optimization efforts towards either a more selective PARP2 inhibitor or a dual PARP1/2 inhibitor, depending on the therapeutic goal.

Broader Kinase Selectivity Profiling

For this compound derivatives designed as kinase inhibitors, it is essential to screen them against a broad panel of kinases to identify potential off-targets.[8] This can be achieved through various service providers that offer large-scale kinase profiling using radiometric, fluorescence, or luminescence-based assays.

Part 2: Cellular Assays for Target Engagement and Functional Selectivity

While biochemical assays are invaluable for initial selectivity assessment, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore crucial for confirming target engagement in a more physiologically relevant context and for linking target inhibition to a functional cellular outcome.

Confirming Target Engagement in Live Cells

Two powerful techniques for directly measuring compound-target engagement in live cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][10][11][12][13] This stabilization can be detected by heating intact cells treated with the compound of interest, followed by lysis and quantification of the soluble (non-denatured) target protein.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the this compound derivative at the desired concentration or with a vehicle control (e.g., DMSO).

    • Incubate the cells to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR machine.

    • Cool the tubes to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a standard protein quantification method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 No Ligand cluster_1 With Ligand A1 Target Protein B1 Heat A1->B1 C1 Denatured & Aggregated Protein B1->C1 D Quantify Soluble Protein (e.g., Western Blot) C1->D A2 Target Protein + Ligand B2 Heat A2->B2 C2 Stabilized & Soluble Protein B2->C2 C2->D

Caption: CETSA measures ligand-induced thermal stabilization of a target protein in cells.

Principle: The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[14][15][16][17][18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Culture the transfected cells to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the cells in an appropriate assay medium.

    • Add the fluorescent tracer to the cell suspension.

    • Dispense the cell-tracer mixture into a multi-well plate.

    • Add the this compound derivative at various concentrations.

  • Signal Detection:

    • Add the NanoLuc® substrate to initiate the luminescent reaction.

    • Measure the donor (460 nm) and acceptor (610 nm) emissions using a plate reader capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

Part 3: Interpreting Selectivity Data and Advancing Your Research

  • Beyond the IC50: While the IC50 is a useful metric, it is important to consider the context of the assay. For example, in kinase assays, the ATP concentration can significantly influence the measured IC50 of an ATP-competitive inhibitor.

  • Selectivity Scores: To quantify selectivity across a large panel of targets, various scoring methods can be employed, such as the S-score or the Gini coefficient. These metrics provide a single value that represents the promiscuity of a compound, facilitating the comparison of different derivatives.

  • Structure-Activity Relationships (SAR): By comparing the selectivity profiles of a series of related this compound derivatives, you can establish SAR. This understanding of how structural modifications impact selectivity is crucial for designing more potent and selective compounds.

  • Translating to In Vivo Studies: A favorable in vitro and cellular selectivity profile provides a strong rationale for advancing a compound to in vivo studies. However, it is important to remember that factors such as pharmacokinetics and metabolism can influence the in vivo efficacy and safety of a compound.

Conclusion

Assessing the selectivity of this compound derivatives is a critical and multifaceted process in drug discovery. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can gain a comprehensive understanding of a compound's interaction profile. This guide has provided not only detailed experimental protocols but also the underlying scientific principles to empower you to make informed decisions in your research. A thorough and well-documented selectivity assessment is the cornerstone of building a robust data package for your promising therapeutic candidates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.